Phyllodulcin
説明
特性
IUPAC Name |
(3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILBHLAPJTJOT-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944103 | |
| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-23-0 | |
| Record name | Phyllodulcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyllodulcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLODULCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDW04R41V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phyllodulcin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllodulcin is a naturally occurring dihydroisocoumarin renowned for its intense sweetness, estimated to be 400 to 800 times greater than sucrose.[1][2] Primarily sourced from the leaves of specific Hydrangea species, this compound has garnered significant attention not only as a potential low-calorie natural sweetener but also for its diverse pharmacological activities, including anti-diabetic, anti-obesity, and anti-inflammatory properties.[1][3] Recent studies have even explored its potential in the context of neurodegenerative diseases like Alzheimer's.[4][5] This technical guide provides an in-depth exploration of the natural sources of this compound, quantitative data on its abundance, a detailed examination of its biosynthetic pathway, and comprehensive experimental protocols for its extraction, isolation, and analysis.
Natural Sources of this compound
This compound is predominantly isolated from the leaves of plants belonging to the Hydrangeaceae family. The primary sources are:
-
Hydrangea macrophylla var. thunbergii : Commonly known as 'Amacha' or sweet hydrangea, this is the most cited and commercially significant source of this compound.[1][6] The leaves of this plant have been traditionally used in Japan to make a sweet herbal tea.
-
Hydrangea serrata : This species, closely related to H. macrophylla, is also a known source of this compound.[2]
It is important to note that in fresh leaves, this compound primarily exists in a non-sweet form, as its glycoside, this compound 8-O-β-D-glucopyranoside.[3][7] The characteristic sweet taste is generated during the processing (drying and fermentation) of the leaves, where the enzyme β-glucosidase hydrolyzes the glycosidic bond to release the sweet aglycone, this compound.[3] The naturally occurring sweet form is specifically the (3R)-phyllodulcin enantiomer.[1]
Quantitative Analysis of this compound Content
The concentration of this compound in Hydrangea leaves can vary significantly based on the specific cultivar, growing conditions such as soil pH, and the processing methods employed.[1][3] Several studies have quantified its content, and the data is summarized below for comparative analysis.
| Plant Cultivar/Variety | Sample Type | Processing/Extraction Method | This compound Content | Reference |
| H. macrophylla var. thunbergii | Dried Leaves | Accelerated Solvent Extraction (Methanol) | 21.28 mg/g | [8] |
| H. macrophylla var. thunbergii | Dried Leaves | Soaking (Methanol, 12h) | 21.20 mg/g | [8] |
| H. macrophylla var. thunbergii | Dried Leaves | Ultrasonication (Methanol, 1h) | 19.33 mg/g | [8] |
| H. macrophylla var. thunbergii | Dried Leaves | Subcritical Water Extraction (150°C, 20 min) | 10.41 ± 2.02 mg/g | [9] |
| H. macrophylla var. thunbergii | Dried Leaves | Ultrasonic Extraction (Methanol) | 17.40 ± 2.02 mg/g | [9] |
| H. macrophylla 'Ko-amacha' | Crumpled, Dried Leaves | Thin-Layer Chromatography Quantification | 2.38% | [10] |
| H. serrata 'Amagi-amacha' | Crumpled, Dried Leaves | Thin-Layer Chromatography Quantification | 0.07% | [10] |
| H. macrophylla 'Oamacha' | Dried Leaves | UPLC Analysis | 3.642% ± 0.692% | [11] |
| H. macrophylla 'Amagi Amacha' | Dried Leaves | UPLC Analysis | 3.906% ± 0.480% | [11] |
| H. macrophylla 'Odoriko Amacha' | Dried Leaves | UPLC Analysis | 1.794% ± 0.323% | [11] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving elements from both the phenylpropanoid and polyketide pathways. While the complete enzymatic sequence in Hydrangea is still under investigation, a proposed pathway can be constructed based on known precursors and general plant biochemistry. The pathway originates from the shikimic acid pathway, leading to the formation of the dihydroisocoumarin core, which is then modified and glycosylated. Hydrangenol, another dihydroisocoumarin found in Hydrangea, is considered a direct precursor to this compound.[12]
The key stages are:
-
Phenylpropanoid Pathway : L-Phenylalanine is converted to p-Coumaroyl-CoA.
-
Polyketide Synthesis : A Type III Polyketide Synthase (PKS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA (as a starter unit) with three molecules of Malonyl-CoA (as extender units). This forms a stilbenecarboxylate intermediate.[12]
-
Cyclization : The stilbenecarboxylate intermediate undergoes cyclization to form the core dihydroisocoumarin structure of hydrangenol.
-
Tailoring Reactions : Hydrangenol is converted to this compound through enzymatic hydroxylation and O-methylation. The specific enzymes for this step in Hydrangea are yet to be fully characterized.
-
Glycosylation : A glycosyltransferase attaches a glucose molecule to the 8-position hydroxyl group of this compound, forming the non-sweet this compound 8-O-β-D-glucopyranoside. This is the storage form in fresh leaves.
-
Post-Harvest Hydrolysis : During leaf processing (e.g., drying, fermentation), the endogenous enzyme β-glucosidase becomes active and hydrolyzes the glycoside, releasing the intensely sweet (3R)-phyllodulcin.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Genome Mining Discovery of a C4-Alkylated Dihydroisocoumarin Pathway in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Pharmacokinetic Profile of Phyllodulcin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of phyllodulcin, a naturally occurring dihydroisocoumarin with potent sweetness. While extensive research has explored its physiological effects, this document focuses on its absorption, distribution, metabolism, and excretion (ADME) properties, compiling available data to inform future research and development.
Quantitative Pharmacokinetic Data
A thorough review of published scientific literature reveals a notable gap in the quantitative pharmacokinetic characterization of this compound. Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute oral bioavailability have not been reported. The following tables are presented to highlight the absence of this data and to encourage future research in these critical areas.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Species | Dose | Value |
| Cmax | Rat/Mouse | Not Reported | Data Not Available |
| Tmax | Rat/Mouse | Not Reported | Data Not Available |
| AUC | Rat/Mouse | Not Reported | Data Not Available |
| Half-life (t½) | Rat/Mouse | Not Reported | Data Not Available |
Table 2: Bioavailability of this compound
| Route of Administration | Species | Dose | Absolute Bioavailability (%) |
| Oral | Rat/Mouse | Not Reported | Data Not Available |
Metabolism of this compound
Studies in rat models indicate that this compound undergoes extensive metabolism following oral administration. The metabolic fate is significantly influenced by both hepatic enzymes and the intestinal microflora.
In Vivo Metabolism in Rats
Following oral administration to rats, this compound is metabolized into several compounds that are subsequently excreted in the urine.[1] The identified urinary metabolites include:
-
This compound-3'-O-sulfate
-
This compound-3'-O-beta-glucuronide
-
2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid
-
2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid (a novel bibenzyl derivative)
-
Thunberginol G
-
Hydrangenol
The role of the gut microbiome is crucial in the metabolism of this compound. In rats treated with antibiotics to suppress their intestinal flora, the urinary excretion of 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid, and thunberginol G was substantially reduced.[1] This suggests that these metabolites are primarily products of microbial transformation in the gut.
In Vitro Metabolism Studies
In vitro experiments using rat liver S-9 mix have demonstrated the formation of hydrangenol, 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, and 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid from this compound.[1] This indicates the involvement of hepatic enzymes in its biotransformation. Conversely, incubation of this compound with a rat fecal suspension resulted in its extensive metabolism to 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid, and thunberginol G.[1]
The following diagram illustrates the workflow for investigating the metabolic fate of this compound.
Experimental Protocols
This section details the methodologies employed in the key cited studies to investigate the metabolism of this compound.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used.[1]
-
Drug Administration: this compound was administered orally.[1] For studies involving the suppression of intestinal flora, rats were pre-treated with a combination of antibiotics (bacitracin, kanamycin, and phthalylsulfathiazole) administered orally.[1]
-
Sample Collection: Urine samples were collected from the rats to analyze for metabolites.[1]
-
Analytical Method: The urinary metabolites were analyzed using three-dimensional High-Performance Liquid Chromatography (HPLC).[1]
In Vitro Metabolism with Fecal Suspension
-
Preparation of Fecal Suspension: A fecal suspension was prepared from fresh rat feces.[1]
-
Incubation: this compound was incubated with the rat fecal suspension under anaerobic conditions.[1]
-
Analysis: The metabolites formed after a 24-hour incubation period were analyzed.[1]
In Vitro Metabolism with Liver S-9 Fraction
-
Preparation of S-9 Fraction: The S-9 fraction was prepared from the livers of male Sprague-Dawley rats.[1]
-
Incubation: this compound was incubated with the rat liver S-9 mix.[1]
-
Analysis: The reaction mixture was analyzed to identify the metabolites produced by hepatic enzymes.[1]
Signaling Pathways Modulated by this compound
This compound has been shown to regulate signaling pathways associated with metabolic processes, particularly in the context of obesity and fat metabolism. One of the key pathways identified is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade.
This compound supplementation has been observed to upregulate the expression of BDNF and its receptor TrkB in the hypothalamus of high-fat diet-induced obese mice.[2] The activation of TrkB by BDNF initiates downstream signaling through the Phosphatidylinositol-3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2] These pathways are known to be involved in cellular energy balance and thermogenesis. The activation of these pathways by this compound is associated with an increase in the expression of genes related to fat browning, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α), in subcutaneous white adipose tissue.[2]
The following diagram illustrates the BDNF-TrkB signaling pathway and its modulation by this compound.
Conclusion
The available scientific literature provides valuable insights into the metabolism of this compound, highlighting the significant roles of both hepatic enzymes and the intestinal microbiome in its biotransformation. Furthermore, research has begun to elucidate the molecular mechanisms underlying its physiological effects, particularly its influence on the BDNF-TrkB signaling pathway. However, a critical knowledge gap exists concerning the quantitative pharmacokinetics and oral bioavailability of this compound. The absence of data on key parameters such as Cmax, Tmax, AUC, and elimination half-life limits a comprehensive understanding of its ADME profile. Future research should prioritize the determination of these pharmacokinetic parameters to facilitate the development of this compound as a potential therapeutic agent or functional food ingredient.
References
A Comprehensive Technical Guide to the In Vitro Biological Activities of Phyllodulcin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllodulcin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergii, is a natural sweetener with a potency approximately 400-800 times that of sucrose.[1][2] Beyond its sweetening properties, this compound has garnered significant scientific interest for its diverse range of biological activities. This technical guide provides an in-depth overview of the in vitro biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anti-allergic, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS).[3][4][5] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions.
Quantitative Data: Antioxidant Assays
| Assay Type | Target | Efficacy (this compound) | Reference |
| Lipid Peroxidation | Linoleic Acid Model System | Potent Inhibitory Effect | [4][6] |
| Microsomal Lipid Peroxidation | NADPH and Fenton-Type Reaction | Potent Inhibitory Effect | [4][6] |
| ROS Scavenging | Glucose-induced ROS in C. elegans | Significant decrease in body ROS | [5][7] |
| Enzyme Activity | Catalase | Enhanced Activity | [5] |
Experimental Protocol: In Vitro Lipid Peroxidation Assay
This protocol describes a common method to assess the inhibitory effect of a compound on lipid peroxidation, similar to the assays referenced for this compound.[4][6]
Objective: To determine the ability of this compound to inhibit the oxidation of linoleic acid.
Materials:
-
Linoleic acid
-
Phosphate buffer (pH 7.0)
-
Ethanol
-
Ammonium thiocyanate
-
Ferrous chloride solution
-
This compound standard solution
-
Control (e.g., α-tocopherol)
Procedure:
-
Prepare a reaction mixture containing this compound (at various concentrations), linoleic acid emulsion, and phosphate buffer.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified period to allow for oxidation.
-
At regular intervals, take an aliquot of the reaction mixture.
-
Add ethanol, followed by ammonium thiocyanate and ferrous chloride solution to the aliquot. The thiocyanate reacts with lipid hydroperoxides to form a colored product.
-
Measure the absorbance of the resulting solution using a spectrophotometer at a specific wavelength (e.g., 500 nm).
-
The degree of inhibition is calculated by comparing the absorbance of the sample containing this compound to a control sample without the inhibitor.
Workflow for Antioxidant Activity Screening
Caption: Workflow for In Vitro Lipid Peroxidation Assay.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the MAPK and NF-κB pathways.[1] It has been shown to suppress the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Assays
| Cell Line | Stimulant | Mediator Inhibited | Efficacy (this compound) | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent inhibition | [8] |
| db/db mice (liver) | Diabetic condition | Inflammation markers | Suppression | [9] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in LPS-stimulated macrophages.
Objective: To quantify the inhibitory effect of this compound on NO production in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Griess Reagent (for nitrite determination)
-
Sodium nitrite standard curve
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an aliquot of the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 15 minutes to allow for a colorimetric reaction.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration (a stable product of NO) in the supernatant by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
Signaling Pathway: MAPK/NF-κB Inhibition
This compound's anti-inflammatory effects are partly mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
Caption: this compound's Inhibition of Inflammatory Pathways.
Anti-Allergic Activity
This compound has been investigated for its potential to mitigate type I hypersensitivity reactions. While some studies indicate that other related compounds like thunberginol A and hydrangenol may be more potent, this compound is still considered a bioactive constituent in this context.[10][11]
Quantitative Data: Anti-allergic Assays
| Assay Type | Model | Efficacy (this compound) | Note | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Rats | Not significant | Other compounds in the same plant extract showed potent inhibition. | [10] |
Note: The direct in vitro anti-allergic data for this compound is limited in the provided search results. The PCA model is an in vivo assay but is included here for context on its anti-allergic evaluation.
Experimental Protocol: β-Hexosaminidase Release Assay from RBL-2H3 Cells
This is a standard in vitro model for screening compounds for anti-allergic activity by measuring the degranulation of mast cells.[12]
Objective: To assess the ability of this compound to inhibit antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cell line
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (HSA) antigen
-
This compound solution
-
Tyrode’s buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop solution (e.g., Na2CO3/NaHCO3 buffer)
Procedure:
-
Sensitize RBL-2H3 cells by incubating them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound for 1 hour.
-
Trigger degranulation by adding the DNP-HSA antigen.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
To measure β-hexosaminidase release, mix the supernatant with the substrate solution and incubate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition of β-hexosaminidase release compared to the antigen-only control.
Signaling Pathway: Mast Cell Degranulation
Allergen-induced cross-linking of IgE on mast cells activates a signaling cascade leading to the release of histamine and other inflammatory mediators.[13][14]
Caption: Potential Inhibition of Mast Cell Degranulation Pathway.
Neuroprotective Activity
Recent studies suggest that this compound may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease. It has been shown to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[15]
Quantitative Data: Anti-Amyloid Aggregation
| Assay Type | Finding | Model | Reference |
| Aβ Aggregation Assay | Efficiently inhibits Aβ aggregation | In vitro | [15] |
| Aβ Decomposition Assay | Decomposes pre-aggregated Aβ clumps | In vitro | [15] |
| Neurotoxicity Assay | Prevents Aβ-induced neurotoxicity | Cell-based (in vivo) | [15] |
Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay
This is a widely used in vitro fluorescence assay to monitor the formation of amyloid fibrils in real-time.
Objective: To determine the effect of this compound on the kinetics of Aβ fibrillization.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound solution
-
96-well black, clear-bottom plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Aβ peptide solution in the assay buffer.
-
In a 96-well plate, combine the Aβ solution, ThT solution, and various concentrations of this compound. Include a control well with Aβ and ThT but no this compound.
-
Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.
-
Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours) with excitation at ~440 nm and emission at ~485 nm.
-
The increase in ThT fluorescence corresponds to the formation of β-sheet-rich amyloid fibrils.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the curves to determine the effect of this compound on the lag time and the maximum fluorescence, which indicate its inhibitory potential.
Conclusion
This compound exhibits a compelling profile of in vitro biological activities, including significant antioxidant, anti-inflammatory, and neuroprotective effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB, and to interfere with pathological processes like amyloid-β aggregation, highlights its potential as a lead compound for the development of novel therapeutics. While its anti-allergic properties may be less pronounced than other related compounds, its multifaceted bioactivity warrants further investigation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this natural sweetener.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species (ROS) generation in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 8. Anti-oxidative and Anti-inflammatory Constituents from the Extracts of Hydrangea macrophylla Flowers -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 9. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 10. Effects of this compound, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 74 Publications | 642 Citations | Top Authors | Related Topics [scispace.com]
- 12. Frontiers | Exploring plant polyphenols as anti-allergic functional products to manage the growing incidence of food allergy [frontiersin.org]
- 13. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review [mdpi.com]
- 14. Exploring Advances in Natural Plant Molecules for Allergic Rhinitis Immunomodulation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labiotech.eu [labiotech.eu]
Phyllodulcin: A Comprehensive Technical Guide on its Discovery, Traditional Use, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllodulcin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla and Hydrangea serrata, has a rich history in traditional medicine, primarily as a natural sweetener.[1][2] This technical guide provides an in-depth overview of this compound, from its discovery and traditional applications to its physicochemical properties and modern pharmacological investigations. The document details experimental protocols for its extraction, isolation, and analysis, and presents its biological activities, particularly its anti-obesity effects, through a review of preclinical studies. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: Discovery and History in Traditional Medicine
This compound was first isolated in 1916 by Asahina and Ueno from Hydrangea macrophylla var. thunbergii.[2] This plant, known as "Amacha" in Japan, has been traditionally used to prepare a sweet tea, often referred to as "tea of heaven," which is consumed in Buddhist ceremonies.[3][4][5] The leaves, roots, and flowers of Hydrangea macrophylla have also been used in traditional medicine for their purported antimalarial, antitussive, and diuretic properties.[3][4] Some traditional beliefs even hold it to be a more potent antimalarial than quinine.[4][5] The sweet taste of the leaves is attributed to this compound, which is estimated to be 400 to 800 times sweeter than sucrose.[1][2]
The traditional preparation of "Amacha" involves drying and rubbing the young leaves, which enhances their sweetness.[5] This process is now understood to facilitate the enzymatic conversion of a precursor, this compound-8-O-β-D-glucoside, into the intensely sweet this compound.[6][7]
Physicochemical Properties
This compound is a dihydroisocoumarin with the chemical formula C₁₆H₁₄O₅ and a molar mass of 286.28 g/mol .[1][6][8] Its structure features a chiral center, and it is typically found as a white to pale yellow powder.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one | [1] |
| Molecular Formula | C₁₆H₁₄O₅ | [1][6][8] |
| Molar Mass | 286.28 g/mol | [6][8] |
| Appearance | White to pale yellow powder | [6] |
| Sweetness | 400–800 times sweeter than sucrose | [1][2] |
| Aqueous Solubility | 166.3 mg/L at 25°C | [6] |
| Solubility in Organic Solvents | Soluble in ethanol and DMSO | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Hydrangea macrophylla Leaves
The following protocol is a synthesis of methods reported in the literature for the extraction and purification of this compound.[9][10][11]
Methodology:
-
Leaf Pre-treatment: Dried hydrangea leaves are first drenched in distilled water for 12 hours.[9] To enhance the this compound content, traditional hand-rolling and drying at 70°C can be employed.[10][11]
-
Extraction: The pre-treated leaves are then subjected to extraction with 75% (v/v) ethanol.[9] Accelerated solvent extraction (ASE) using methanol has been shown to yield high quantities of this compound.[10][11]
-
Purification:
Table 2: Comparison of this compound Extraction Yields
| Extraction Method | Solvent | Yield (mg/g of dry leaves) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 21.28 | [10][11] |
| Soaking (12h at 25°C) | Methanol | 21.20 | [10][11] |
| Ultrasonication (1h at 35°C) | Methanol | 19.33 | [10][11] |
Quantitative Analysis of this compound
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for the quantitative analysis of this compound.[12]
TLC Method:
-
Stationary Phase: Silica gel G
-
Mobile Phase: Chloroform:Methanol (15:1)
-
Detection: The fluorescent spot of this compound is visualized under UV light.
-
Quantification: The spot is eluted with benzene:methanol (3:1) and the absorbance is measured at 314 nm.[12]
HPLC Method:
-
A standard HPLC system equipped with a photodiode array (PDA)-UV detector can be used for quantification.[9]
In Vivo Studies on High-Fat Diet-Induced Obese Mice
The anti-obesity effects of this compound have been investigated in C57BL/6 mice fed a high-fat diet (HFD).[9][13]
Experimental Design:
-
Induction of Obesity: 5-week-old male C57BL/6 mice are fed a 60% HFD for 6 weeks.[9][13]
-
Supplementation: The obese mice are then supplemented with this compound (20 or 40 mg/kg body weight/day) by gavage for 7 weeks. Stevioside (40 mg/kg body weight/day) can be used as a positive control.[9][13]
-
Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of plasma lipids (triglycerides, total cholesterol, LDL-cholesterol), leptin, adiponectin, and fasting blood glucose.[9][13]
-
Gene Expression Analysis: Subcutaneous fat tissues are collected for RNA isolation and real-time polymerase chain reaction (PCR) to analyze the expression of genes related to adipogenesis, lipogenesis, and fat browning.[9][13]
-
Western Blotting: Hypothalamic tissue is analyzed by Western blotting to assess the protein levels of BDNF, TrkB, and the phosphorylation of PI3K and ERK.[9]
Biological Activities and Signaling Pathways
This compound has demonstrated significant potential in combating obesity and related metabolic disorders.[9][14] Studies in high-fat diet-induced obese mice have shown that this compound supplementation can reduce subcutaneous fat mass and improve plasma lipid profiles.[9][13]
Table 3: Effects of this compound Supplementation in High-Fat Diet-Induced Obese Mice
| Parameter | Effect of this compound | Reference |
| Subcutaneous Fat Mass | Reduced | [9][13] |
| Plasma Triglycerides | Reduced | [9][13] |
| Total Cholesterol | Reduced | [9][13] |
| LDL-Cholesterol | Reduced | [9][13] |
| Leptin | Improved levels | [9][14] |
| Adiponectin | Improved levels | [9][13] |
| Fasting Blood Glucose | Improved levels | [9][13] |
The anti-obesity effects of this compound are mediated through the regulation of gene expression and the modulation of key signaling pathways.
Regulation of Gene Expression
In subcutaneous white adipose tissue, this compound has been shown to:
-
Downregulate the mRNA expression of genes involved in lipogenesis, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c).[9][13]
-
Upregulate the expression of genes related to fat browning and thermogenesis, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α).[9][13]
Modulation of Signaling Pathways
This compound has been found to activate the hypothalamic brain-derived neurotrophic factor-tropomyosin receptor kinase B (BDNF-TrkB) signaling pathway.[9][13] This activation leads to the phosphorylation of downstream targets, including phosphatidylinositol-3 kinase (PI3K) and extracellular signal-regulated kinase (ERK), which are involved in regulating cellular energy balance and thermogenesis.[9][13]
Visualizations
Experimental Workflow for this compound Isolation and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Signaling Pathway of this compound's Anti-Obesity Effects
Caption: this compound's proposed mechanism of action in ameliorating obesity.
Conclusion
This compound, a natural sweetener with a long history of use in traditional medicine, is emerging as a promising candidate for the development of novel therapeutics for metabolic disorders. Its ability to reduce adiposity, improve lipid profiles, and modulate key signaling pathways involved in energy metabolism highlights its potential. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this compound and providing detailed methodologies to facilitate further investigation into its therapeutic applications. Future long-term clinical trials are warranted to confirm these preclinical findings in humans.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrangea, Hydrangea macrophylla (Thunb.) Ser., MOPHEADS / Herbal Medicine / Philippine Medicinal Plants / StuartXchange [stuartxchange.org]
- 4. medicinal herbs: HYDRANGEA MACROPHYLLA [naturalmedicinalherbs.net]
- 5. pfaf.org [pfaf.org]
- 6. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 7. plantaedb.com [plantaedb.com]
- 8. This compound | C16H14O5 | CID 146694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Quantitative Analysis of this compound in "Amacha" (Sweet Hydrangea) by Means of Thin-Layer Chromatography [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Characterization of Phyllodulcin: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin is a natural dihydroisocoumarin sweetener isolated from the leaves of Hydrangea macrophylla var. thunbergii. Its intense sweetness, estimated to be 400-800 times that of sucrose, has garnered significant interest in the food and pharmaceutical industries as a potential sugar substitute. Beyond its sweetness, this compound has been investigated for a range of biological activities, including anti-obesity and metabolic regulatory effects. This technical guide provides a comprehensive overview of the spectral data used for the characterization of this compound, along with detailed experimental protocols and visualizations of relevant biological pathways.
Spectral Data for this compound Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each hydrogen and carbon atom. While complete assigned spectral data in a single publication is scarce, the following tables are compiled from typical values and data reported in various sources, primarily in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~5.50 | dd | J = 12.0, 4.0 Hz |
| H-4a | ~3.10 | dd | J = 16.0, 12.0 Hz |
| H-4b | ~3.00 | dd | J = 16.0, 4.0 Hz |
| H-5 | ~7.05 | d | J = 8.0 Hz |
| H-6 | ~7.50 | t | J = 8.0 Hz |
| H-7 | ~7.00 | d | J = 8.0 Hz |
| H-2' | ~7.00 | d | J = 2.0 Hz |
| H-5' | ~6.90 | d | J = 8.0 Hz |
| H-6' | ~6.95 | dd | J = 8.0, 2.0 Hz |
| 8-OH | ~9.20 | s | |
| 3'-OH | ~5.80 | s | |
| 4'-OCH₃ | ~3.90 | s |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-1 | ~165.0 |
| C-3 | ~75.0 |
| C-4 | ~35.0 |
| C-4a | ~118.0 |
| C-5 | ~117.0 |
| C-6 | ~136.0 |
| C-7 | ~119.0 |
| C-8 | ~162.0 |
| C-8a | ~108.0 |
| C-1' | ~130.0 |
| C-2' | ~110.0 |
| C-3' | ~145.0 |
| C-4' | ~146.0 |
| C-5' | ~114.0 |
| C-6' | ~119.0 |
| 4'-OCH₃ | ~56.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits absorption bands corresponding to its hydroxyl, carbonyl, aromatic, and ether functionalities.
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching (phenolic hydroxyls) |
| ~3050 | C-H | Aromatic Stretching |
| ~2950 | C-H | Aliphatic Stretching |
| ~1680 | C=O | Lactone Carbonyl Stretching |
| ~1610, 1500, 1450 | C=C | Aromatic Ring Stretching |
| ~1270 | C-O | Aryl Ether Stretching |
| ~1150 | C-O | Alcohol Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound in methanol typically shows two main absorption maxima, characteristic of its dihydroisocoumarin chromophore.
Table 4: UV-Vis Spectral Data of this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~280 | ~314 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like this compound. While detailed public fragmentation data is limited, the expected molecular ion peaks are presented below.
Table 5: Mass Spectrometry Data of this compound
| Ionization Mode | Molecular Formula | Calculated Mass | Observed [M+H]⁺ or [M-H]⁻ |
| Positive ESI | C₁₆H₁₄O₅ | 286.0841 | 287.0919 |
| Negative ESI | C₁₆H₁₄O₅ | 286.0841 | 285.0763 |
Experimental Protocols
The following sections outline the general methodologies for the extraction, purification, and spectroscopic analysis of this compound.
Extraction and Isolation
-
Plant Material: Dried leaves of Hydrangea macrophylla var. thunbergii are the primary source of this compound.
-
Extraction: The dried leaves are typically ground into a fine powder and extracted with an organic solvent such as methanol or ethanol.[1][2] Methods like soaking, ultrasonication, or accelerated solvent extraction (ASE) can be employed.[2]
-
Purification: The crude extract is then subjected to purification steps. This often involves partitioning with different solvents to remove impurities, followed by column chromatography on silica gel or other stationary phases. Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).[2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a spectrophotometer. A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured over a wavelength range of 200-800 nm.
-
Mass Spectrometry: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
Visualizations of Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a proposed signaling pathway related to its anti-obesity effects.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Proposed Signaling Pathway for this compound's Anti-Obesity Effects
Caption: Proposed mechanism of this compound in regulating obesity.
Conclusion
The spectral data presented in this guide provide a foundational understanding for the characterization of this compound. The combination of NMR, IR, UV-Vis, and Mass Spectrometry allows for unambiguous identification and purity assessment, which are critical for its development as a potential therapeutic agent or natural sweetener. The elucidated biosynthetic and signaling pathways offer valuable insights for researchers exploring its production and mechanism of action. Further research to establish a complete and standardized set of spectral data, including detailed fragmentation patterns in mass spectrometry, would be highly beneficial for the scientific community.
References
Phyllodulcin and its Glycosides in Hydrangea serrata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of phyllodulcin and its glycosides, the characteristic sweet compounds found in the leaves of Hydrangea serrata (often referred to as Hydrangea macrophylla subsp. serrata or Hydrangea macrophylla var. thunbergii). This compound, a dihydroisocoumarin, is several hundred times sweeter than sucrose and has garnered significant interest for its potential therapeutic applications, including anti-obesity and neuroprotective effects. This document details the chemistry, biosynthesis, and quantification of these compounds, along with their pharmacological activities and associated signaling pathways. Detailed experimental protocols for extraction, isolation, and analysis are provided to facilitate further research and development.
Chemical Profile of this compound and its Glycosides
This compound is a dihydroisocoumarin with the chemical formula C₁₆H₁₄O₅. Its structure is characterized by a 3,4-dihydro-1H-isochromen-1-one core substituted with hydroxyl and methoxy groups. The primary glycoside found in fresh leaves is this compound-8-O-β-D-glucopyranoside. During the traditional processing of Hydrangea serrata leaves (e.g., for "Amacha" tea), this glycoside is hydrolyzed by endogenous β-glucosidase to yield the aglycone, this compound, which is responsible for the sweet taste.
Table 1: Key this compound-related Compounds in Hydrangea serrata
| Compound Name | Chemical Structure | Molecular Formula | Key Characteristics |
| This compound | (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one | C₁₆H₁₄O₅ | 400-800 times sweeter than sucrose.[1] |
| This compound-8-O-β-D-glucopyranoside | - | C₂₂H₂₄O₁₀ | Primary glycosidic form in fresh leaves; non-sweet.[2][3] |
| Hydrangenol | (3R)-8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-1H-isochromen-1-one | C₁₅H₁₂O₄ | Precursor in the biosynthesis of this compound.[4][5] |
Biosynthesis of this compound
The biosynthesis of this compound in Hydrangea serrata originates from the shikimic acid pathway, a major route for the synthesis of aromatic compounds in plants.[4][5][6] The pathway proceeds through several intermediates, with hydrangenol serving as a direct precursor to this compound.[4][5]
Caption: Biosynthesis of this compound from the Shikimic Acid Pathway.
Quantitative Analysis
The concentration of this compound and its precursor, hydrangenol, in the leaves of Hydrangea serrata can vary significantly depending on the cultivar, leaf age, and cultivation conditions such as soil pH.[2][3][4][5]
Table 2: Quantitative Data of this compound and Hydrangenol in Hydrangea serrata Leaves
| Cultivar | Compound | Content (% dry matter) | Reference |
| 'Odoriko Amacha' | Hydrangenol | 4.787 ± 1.066 | [4] |
| This compound | 1.794 ± 0.323 | [4] | |
| 'Oamacha' | Hydrangenol | 1.514 ± 0.649 | [4] |
| This compound | 3.642 ± 0.692 | [4] | |
| 'Amagi Amacha' | Hydrangenol | 0.293 ± 0.142 | [4] |
| This compound | 3.906 ± 0.480 | [4] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a common method for the extraction and purification of this compound from dried Hydrangea serrata leaves.
Caption: Workflow for the Extraction and Isolation of this compound.
Detailed Methodology:
-
Pre-treatment: Dried Hydrangea leaves are drenched in distilled water for 12 hours. This step facilitates the enzymatic conversion of this compound glycosides to this compound.[7]
-
Extraction: The pre-treated leaves are then extracted with 75% (v/v) ethanol.[7] Other solvents like methanol can also be used, with accelerated solvent extraction (ASE) showing high efficiency.[8][9]
-
Purification: The crude extract is passed through a mixed-bed ion exchanger column to remove ionic impurities.[7]
-
Isolation: Final isolation and purification of this compound is achieved using a preparative high-performance liquid chromatography (HPLC) system.[7][8]
HPLC Method for Quantification
The following is a typical HPLC method for the quantitative analysis of this compound and hydrangenol.
Table 3: HPLC Parameters for Analysis of this compound and Hydrangenol
| Parameter | Specification |
| System | HPLC with a photodiode array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10] |
| Mobile Phase | Gradient elution with methanol and 0.1% trifluoroacetic acid (TFA) in water |
| (e.g., 10-70% methanol over 40 minutes)[10] | |
| Flow Rate | Typically 1.0 mL/min |
| Detection | 314 nm[10] |
| Injection Volume | 20 µL[10] |
| Quantification | Based on a standard curve of authentic compounds |
Pharmacological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-obesity effects being particularly well-studied. It has been shown to regulate metabolic changes and promote the browning of white adipose tissue.
Anti-Obesity Effects and the BDNF-TrkB Signaling Pathway
This compound's anti-obesity effects are mediated, in part, through the upregulation of the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus.[2][11] Activation of this pathway is crucial for neuronal survival and energy metabolism.
Caption: this compound's effect on the BDNF-TrkB signaling pathway.
Activation of the TrkB receptor by BDNF triggers downstream signaling cascades, including the phosphatidylinositol-3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[11] This leads to an increase in the expression of genes related to fat browning, such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and a decrease in the expression of genes involved in lipogenesis, including peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBP-1c).
Other Reported Activities
-
Anti-allergic effects: this compound and related compounds have been reported to exhibit anti-allergic properties.
-
Neuroprotective effects: Recent studies suggest that this compound may have potential as a therapeutic agent for Alzheimer's disease by controlling the formation and degradation of amyloid aggregates.
Conclusion
This compound and its glycosides are key bioactive compounds in Hydrangea serrata with significant potential for applications in the food and pharmaceutical industries. Their intense sweetness, coupled with beneficial pharmacological activities, makes them attractive targets for further research. This guide provides a foundational understanding of their chemistry, biosynthesis, and analysis, and it is hoped that the detailed protocols will aid researchers in their future investigations into these promising natural products.
References
- 1. Differential gene expression in leaves and roots of Hydrangea serrata treated with aluminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Comparison of Growth in Hydrangea macrophylla var. thunbergii Grown in Different Soil pH and Quantitative Analysis of Its Sweetness-Related Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Therapeutic Targets of Phyllodulcin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin, a dihydroisocoumarin naturally found in the leaves of Hydrangea macrophylla and Hydrangea serrata, has garnered significant interest in the scientific community for its diverse pharmacological activities. Traditionally known as a natural sweetener, recent research has unveiled its potential as a therapeutic agent for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Therapeutic Areas and Mechanisms of Action
This compound exerts its effects through multiple mechanisms, targeting various signaling pathways implicated in disease pathogenesis. The primary therapeutic areas of interest include metabolic regulation, neuroprotection, and anti-inflammatory and antioxidant effects.
Metabolic Regulation: Combating Obesity and Type 2 Diabetes
This compound has demonstrated significant potential in the management of obesity and related metabolic disturbances. Its primary mechanism in this context involves the regulation of adipogenesis, lipogenesis, and the promotion of "browning" of white adipose tissue (WAT).
Key Molecular Targets:
-
Adipogenesis and Lipogenesis: this compound has been shown to downregulate the expression of key transcription factors involved in the differentiation of preadipocytes into mature fat cells (adipogenesis) and the synthesis of fats (lipogenesis). These include:
-
Fat Browning: this compound promotes the conversion of white adipose tissue to a more metabolically active "beige" or "brite" phenotype. This is achieved by upregulating the expression of genes associated with thermogenesis, such as:
-
BDNF-TrkB Signaling Pathway: In the hypothalamus, a key brain region for energy homeostasis, this compound upregulates the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for regulating energy balance. This compound increases the expression of BDNF and TrkB and promotes the phosphorylation of downstream effectors like Phosphatidylinositol-3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK)[1].
Signaling Pathway: Adipogenesis, Lipogenesis, and Fat Browning
Caption: this compound's dual role in metabolic regulation.
Neuroprotection: A Potential Avenue for Alzheimer's Disease Therapy
This compound has emerged as a promising candidate for the treatment of Alzheimer's disease (AD). Its neuroprotective effects are primarily attributed to its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.
Key Molecular Targets:
-
Amyloid-β Aggregation: this compound has been shown to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils in a concentration-dependent manner. This activity reduces the neurotoxicity associated with Aβ plaques.
-
Neuroinflammation: this compound mitigates neuroinflammation in the hippocampus by inhibiting the activation of microglia and astrocytes, which are immune cells in the brain that contribute to the inflammatory cascade in AD.
Signaling Pathway: Hypothalamic BDNF-TrkB Signaling
Caption: this compound's activation of the BDNF-TrkB pathway.
Anti-inflammatory and Antioxidant Properties
This compound exhibits both anti-inflammatory and antioxidant activities, which contribute to its therapeutic potential across various disease models.
Key Molecular Targets:
-
Phosphodiesterase (PDE): this compound acts as a non-selective phosphodiesterase inhibitor with an IC50 of 100 μM[3]. By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects.
-
Reactive Oxygen Species (ROS): this compound has been shown to scavenge reactive oxygen species and inhibit lipid peroxidation, thereby protecting cells from oxidative damage[4].
-
Inflammatory Mediators: Although specific IC50 values for cytokine inhibition are not yet well-defined for this compound itself, related compounds from Hydrangea macrophylla have been shown to inhibit the release of TNF-α and IL-4[3]. Extracts of the plant have also been shown to inhibit NF-κB and JNK signaling[5].
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound.
| Activity | Assay | Result | Reference |
| Phosphodiesterase Inhibition | Enzyme Inhibition Assay | IC50: 100 μM | [3] |
| Anti-obesity | High-Fat Diet-Induced Obese Mice | 20 or 40 mg/kg body weight/day reduced subcutaneous fat mass and improved plasma lipid profiles | [1][2] |
| Anti-diabetic | High-Fat Diet-Induced Obese Mice | 20 or 40 mg/kg body weight/day improved fasting blood glucose levels | [1][2] |
| Anti-allergic | Passive Cutaneous Anaphylaxis (PCA) Reaction in rats | Showed significant inhibition of antigen-induced degranulation | [6] |
| Antioxidant | ROS scavenging in C. elegans | Increased survival rates under oxidative stress | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
This compound Extraction and Purification
Objective: To extract and purify this compound from Hydrangea macrophylla leaves.
Methodology:
-
Harvesting and Drying: Harvest fresh leaves of Hydrangea macrophylla.
-
Extraction:
-
Immerse the dried leaves in 75% (v/v) ethanol.
-
Perform extraction via soaking for 12 hours or through accelerated solvent extraction (ASE).
-
-
Purification:
-
Pass the crude extract through an ion exchange resin column to remove impurities.
-
Further purify the this compound-containing fraction using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Identification and Quantification:
-
Identify the purified compound using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Quantify the yield and purity of this compound using analytical HPLC.
-
Workflow: this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the anti-obesity effects of this compound in a mouse model.
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
Diet Induction:
-
Feed mice a high-fat diet (HFD; e.g., 60% of calories from fat) for 6-8 weeks to induce obesity.
-
A control group receives a standard chow diet.
-
-
This compound Administration:
-
Divide the obese mice into groups: vehicle control, positive control (e.g., stevioside 40 mg/kg/day), and this compound treatment groups (e.g., 20 mg/kg/day and 40 mg/kg/day).
-
Administer treatments orally for a period of 7-8 weeks.
-
-
Data Collection:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, total cholesterol), glucose, and hormones (leptin, adiponectin).
-
Dissect adipose tissue and other organs for gene expression analysis (qPCR) and histological examination.
-
Western Blot Analysis of BDNF-TrkB Signaling
Objective: To quantify the protein expression and phosphorylation status of key components of the BDNF-TrkB pathway in hypothalamic tissue from the animal model described above.
Methodology:
-
Protein Extraction: Homogenize hypothalamic tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
BDNF
-
TrkB
-
phospho-TrkB
-
PI3K
-
phospho-PI3K
-
ERK
-
phospho-ERK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for Adipogenesis and Fat Browning Genes
Objective: To measure the mRNA expression levels of genes involved in adipogenesis, lipogenesis, and fat browning in adipose tissue.
Methodology:
-
RNA Extraction: Isolate total RNA from adipose tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., Cebpa, Pparg, Srebp1c, Prdm16, Ucp1, Pgc1a) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
In Vitro Amyloid-β Aggregation Assay
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.
Methodology:
-
Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate buffer (e.g., phosphate-buffered saline) to the desired final concentration (e.g., 10-20 µM).
-
Incubation: Incubate the Aβ peptide solution in the presence or absence of various concentrations of this compound at 37°C with gentle agitation.
-
Thioflavin T (ThT) Fluorescence Assay:
-
At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Calculate the percentage of inhibition of aggregation by this compound compared to the control.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel treatments for metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Its ability to modulate key signaling pathways involved in adipogenesis, neuroinflammation, and oxidative stress underscores its promise. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic applications of this fascinating natural compound. Further research is warranted to elucidate the precise molecular interactions and to translate the promising preclinical findings into clinical applications.
References
- 1. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of thunberginols A, B, and F on degranulations and releases of TNF-alpha and IL-4 in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phyllodulcin: A Dihydroisocoumarin Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phyllodulcin, a natural dihydroisocoumarin, has garnered significant scientific interest for its potent sweetness and diverse pharmacological activities. Primarily isolated from the leaves of Hydrangea macrophylla and Hydrangea serrata, this compound has demonstrated promising therapeutic potential in several key areas, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is classified as a dihydroisocoumarin. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄O₅ | [1] |
| Molar Mass | 286.28 g/mol | [1] |
| IUPAC Name | (3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one | [1] |
| Sweetness | 400-800 times sweeter than sucrose | [1] |
| Natural Source | Hydrangea macrophylla var. thunbergii, Hydrangea serrata | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-obesity and neuroprotective effects being the most extensively studied.
Anti-Obesity Effects
In vivo studies have demonstrated this compound's potential in combating obesity. Administration of this compound to high-fat diet-induced obese mice resulted in a significant reduction in subcutaneous fat mass and improvements in plasma lipid profiles.[1]
Mechanism of Action: The anti-obesity effects of this compound are attributed to its influence on key signaling pathways that regulate adipogenesis, lipogenesis, and energy expenditure. Specifically, this compound has been shown to:
-
Downregulate adipogenesis and lipogenesis: It suppresses the expression of key transcription factors involved in fat cell differentiation and lipid synthesis, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c).[1]
-
Promote browning of white adipose tissue (WAT): this compound upregulates the expression of genes associated with the conversion of white fat to brown-like fat, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α).[1]
-
Activate Hypothalamic BDNF-TrkB Signaling: this compound enhances the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), signaling pathway in the hypothalamus. This pathway is crucial for regulating energy balance. The activation of BDNF-TrkB signaling by this compound leads to the downstream activation of the phosphatidylinositol-3 kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[1]
Signaling Pathway: this compound's Anti-Obesity Mechanism
Caption: this compound's multi-target approach to combating obesity.
Neuroprotective Effects
This compound has emerged as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.[2][3] It has been shown to efficiently cross the blood-brain barrier.[3]
Mechanism of Action: The neuroprotective properties of this compound are primarily linked to its ability to interfere with the pathological aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro and in vivo studies have demonstrated that this compound can:
-
Inhibit Aβ aggregation: It effectively prevents the formation of Aβ fibrils in a concentration-dependent manner.[2]
-
Decompose pre-aggregated Aβ clumps: this compound is capable of breaking down existing Aβ aggregates.[2]
-
Protect against Aβ-induced neurotoxicity: By preventing the formation of toxic Aβ oligomers, this compound protects neuronal cells from damage and death.[2][4]
-
Reduce neuroinflammation: this compound has been observed to minimize neuroinflammation in the hippocampus by inhibiting the activation of microglia and astrocytes.[3]
A study on PC12 cells subjected to oxygen and glucose deprivation-restoration (OGD/R) injury, a model for ischemic stroke, showed that this compound significantly increased cell viability in a dose-dependent manner.[4]
| Concentration | Cell Viability (%) vs. OGD/R Group | Reference |
| 0.1 µM | 54.66 ± 5.49 | [4] |
| 1 µM | 71.39 ± 4.40 | [4] |
| 10 µM | 81.75 ± 10.76 | [4] |
Phosphodiesterase Inhibition
This compound acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][5] This activity is believed to contribute to some of its other pharmacological effects.
| Assay | IC₅₀ Value | Reference |
| Phosphodiesterase Activity in Rat Heart Muscle | 100 µM | [5] |
Anti-allergic and Anti-inflammatory Effects
The anti-allergic and anti-inflammatory properties of this compound are less definitively characterized. While some sources describe it as having anti-allergic effects by suppressing lymphocyte activation, a specific study on passive cutaneous anaphylaxis (PCA) reaction in rats found that this compound did not significantly inhibit this type of allergic reaction.[1][6] Further research is required to fully elucidate and quantify its anti-inflammatory and anti-allergic potential. The anti-inflammatory effects of other compounds from Hydrangea species are often linked to the inhibition of the MAPK/AP-1 signaling pathway.
Signaling Pathway: MAPK/AP-1 Inflammation Pathway
Caption: Potential inhibition of the MAPK/AP-1 pathway by this compound.
Experimental Protocols
Extraction and Isolation of this compound from Hydrangea macrophylla
This protocol describes a common method for the extraction and purification of this compound from the leaves of Hydrangea macrophylla var. thunbergii.[1]
Materials:
-
Dried leaves of Hydrangea macrophylla var. thunbergii
-
75% (v/v) Ethanol
-
Distilled water
-
Mixed-bed ion exchanger column
-
Preparative high-performance liquid chromatography (HPLC) system with a photodiode array (PDA)-UV detector
Procedure:
-
The dried hydrangea leaves are drenched in distilled water for 12 hours.
-
This compound is then extracted from the water-soaked leaves using 75% (v/v) ethanol.
-
The resulting ethanol extract is passed through a mixed-bed ion exchanger column to remove ionic impurities.
-
This compound is isolated from the purified extract using a preparative HPLC system.
-
The final purity and yield of the isolated this compound are determined. A typical reported purity is 97% with a yield of 2.12% on a dry basis.[1]
Workflow: Extraction and Isolation of this compound
Caption: A streamlined workflow for this compound extraction and purification.
In Vivo Anti-Obesity Study in a High-Fat Diet-Induced Mouse Model
This protocol outlines an in vivo study to evaluate the anti-obesity effects of this compound in mice.[1]
Animal Model:
-
Male C57BL/6 mice
Experimental Design:
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for a period of 6 weeks to induce obesity.
-
Treatment: The obese mice are then randomly assigned to different treatment groups:
-
Control group (HFD only)
-
This compound-treated groups (e.g., 20 mg/kg and 40 mg/kg body weight/day, administered by oral gavage)
-
Positive control group (e.g., Stevioside at 40 mg/kg body weight/day)
-
-
Duration: The treatment period is typically 7 weeks.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and blood and tissue samples (subcutaneous fat, hypothalamus) are collected for analysis.
-
Blood Analysis: Plasma levels of triglycerides, total cholesterol, LDL-cholesterol, leptin, and adiponectin are measured.
-
Gene Expression Analysis: The mRNA expression of genes related to adipogenesis, lipogenesis, and fat browning in subcutaneous fat tissue is quantified using real-time PCR.
-
Western Blot Analysis: The protein expression and phosphorylation levels of key components of the BDNF-TrkB signaling pathway in the hypothalamus are determined by Western blotting.
-
In Vitro Neuroprotection Assay against Oxygen and Glucose Deprivation-Restoration (OGD/R) Injury
This protocol describes an in vitro assay to assess the neuroprotective effects of this compound against ischemia-like injury in a neuronal cell line.[4]
Cell Line:
-
PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research)
Experimental Procedure:
-
Cell Culture: PC12 cells are cultured in a suitable medium.
-
OGD/R Injury: To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation (OGD) for a specific period (e.g., 4 hours), followed by a period of restoration (R) with normal culture conditions (e.g., 24 hours).
-
This compound Treatment: this compound is added to the culture medium at various concentrations during the restoration phase.
-
Assessment of Cell Viability: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and cell viability is expressed as a percentage of the control group (cells not subjected to OGD/R).
Conclusion and Future Directions
This compound is a dihydroisocoumarin with significant potential as a therapeutic agent, particularly in the areas of metabolic and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in energy metabolism and neuronal survival underscores its promise. However, further research is warranted to fully elucidate its mechanisms of action and to quantify its biological activities, especially its anti-inflammatory and anti-allergic effects. Future studies should focus on more extensive preclinical and clinical trials to validate its efficacy and safety for human use. The development of optimized extraction and synthesis methods will also be crucial for its potential commercialization as a nutraceutical or pharmaceutical product.
References
- 1. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllodulcin: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of phyllodulcin. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive risk assessment requires further dedicated studies.
Executive Summary
This compound, a dihydroisocoumarin naturally found in the leaves of Hydrangea macrophylla, is a potent natural sweetener, estimated to be 400-800 times sweeter than sucrose. While it has garnered interest for its potential health benefits, including anti-obesity and neuroprotective effects, a comprehensive evaluation of its safety and toxicity is crucial for its development as a food additive or therapeutic agent. This technical guide provides a detailed overview of the current, publicly available data on the safety and toxicity profile of this compound, including in vivo and in vitro findings, and outlines the standard experimental protocols for key toxicological assessments.
Toxicological Data
Acute Toxicity
Specific LD50 values for this compound in mammalian models were not found in the public domain. However, a study on the nematode Caenorhabditis elegans provides some initial insights into its general toxicity.
Table 1: Acute Toxicity of a Hexane Layer Extract of Hydrangea macrophylla (rich in this compound) in Caenorhabditis elegans
| Test Organism | Extract Concentration (µg/mL) | Observation | Reference |
| Caenorhabditis elegans | 125-500 | No clinical abnormalities observed. | [1][2] |
Subchronic and Chronic Toxicity
No-Observed-Adverse-Effect-Level (NOAEL) data from 90-day or chronic oral toxicity studies on this compound in rodents were not found in publicly available literature.
Genotoxicity
Specific results from bacterial reverse mutation assays (Ames test) or in vivo/in vitro micronucleus assays for this compound were not identified in the public domain.
Carcinogenicity and Reproductive Toxicity
Information regarding carcinogenicity bioassays or reproductive and developmental toxicity (DART) studies for this compound is not currently available in the public literature.
In Vitro Cytotoxicity
Quantitative in vitro cytotoxicity data, such as IC50 values for this compound in cell lines like HepG2, were not found in the reviewed literature.
Mechanistic Insights from Signaling Pathways
Several studies have investigated the molecular mechanisms underlying the biological effects of this compound, providing insights into its potential interactions with key cellular signaling pathways.
Metabolic and Neuroprotective Pathways
This compound has been shown to modulate signaling pathways associated with metabolism and neuronal survival. In the context of its anti-obesity effects, this compound upregulates the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus. This activation leads to the downstream phosphorylation of Phosphatidylinositol-3-Kinase (PI3K) and Extracellular signal-Regulated Kinase (ERK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
This compound's metabolic regulation pathway.
Apoptosis Signaling Pathway
In a model of oxygen and glucose deprivation/restoration in PC12 cells, this compound demonstrated a protective effect by modulating apoptosis-related proteins. It was found to down-regulate the pro-apoptotic proteins Caspase-3 and Bax, while up-regulating the anti-apoptotic protein Bcl-2.[4] Extracts from Hydrangea macrophylla have also been shown to modulate the MAPK/caspase-3 signaling pathway.[4]
This compound's modulation of apoptosis.
Inflammatory Signaling Pathway
Water extracts of Hydrangea macrophylla, which contain this compound, have been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in RAW264.7 macrophage cells.[4] This suggests a potential anti-inflammatory effect.
Inhibition of inflammatory pathways.
Standard Experimental Protocols for Toxicity Assessment
The following sections detail the standard methodologies for key toxicological assays as per the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols would be applicable for a comprehensive safety evaluation of this compound.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Phyllodulcin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of phyllodulcin, a natural dihydroisocoumarin known for its intense sweetness and potential therapeutic properties. Understanding the solubility of this compound in various organic solvents is critical for its extraction, purification, formulation, and application in both research and commercial settings.
Introduction to this compound
This compound (C₁₆H₁₄O₅, Molar Mass: 286.28 g/mol ) is a bioactive compound found in the leaves of Hydrangea macrophylla and Hydrangea serrata.[1][2] It is recognized as a natural, non-caloric sweetener, estimated to be 400-800 times sweeter than sucrose.[1] Beyond its sweetness, this compound has garnered attention for its pharmacological activities, including acting as a non-selective phosphodiesterase (PDE) inhibitor and exerting anti-allergic effects.[3][4][5] These properties make it a compound of interest for drug development and functional food applications. Accurate solubility data is the foundation for developing effective delivery systems and ensuring reliable outcomes in biological assays.
Quantitative Solubility Data
This compound exhibits poor aqueous solubility but is considerably more soluble in polar organic solvents. This disparity is attributed to its hydrophobic dihydroisocoumarin core.[6] The quantitative solubility data available from various sources is summarized in the table below for easy comparison.
| Solvent System | Solubility | Temperature | Molar Solubility (mM) | Reference |
| Water | 166.3 mg/L | 25°C | 0.58 | [6][7] |
| Ethanol | ~100 mg/mL | 25°C | ~349.3 | [6] |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | Not Specified | >349.3 | [4][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | ≥ 8.73 | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified | ≥ 8.73 | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | ≥ 8.73 | [4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The following are detailed methodologies for key experimental protocols relevant to researchers.
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability.[11]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the resulting saturated solution is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound powder to a sealed, inert container (e.g., a glass test tube or flask). The amount should be sufficient to ensure a solid phase remains after equilibrium.[12][13]
-
Solvent Addition: Add a precise volume of the desired organic solvent to the container.
-
Equilibration: Seal the container and place it in an orbital shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the mixture at a constant speed (e.g., 60-150 rpm) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[11][12][14]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Quantification: Carefully collect an aliquot of the clear, saturated filtrate.
-
Analysis: Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-established calibration curve.[12] Determine the concentration of this compound using an appropriate analytical method, such as:
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.
For early-stage drug discovery, kinetic solubility assays are often preferred due to their speed and lower sample requirement.[16] These methods measure the solubility of a compound precipitating out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous or organic buffer.
Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the test solvent, creating a supersaturated solution. After a short incubation period, the amount of compound that remains in solution after precipitation is measured.
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[16]
-
Sample Preparation: In a 96-well filter plate, add a small aliquot of the DMSO stock solution to the desired organic solvent or buffer system.[16] The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.
-
Incubation: Cover the plate and shake for a short incubation period (e.g., 1.5-2 hours) at room temperature to allow for precipitation.[16]
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a collection plate to remove the precipitate.
-
Analysis: Analyze the filtrate in the collection plate using a high-throughput method, such as a UV-Vis plate reader, to determine the concentration of dissolved this compound against a standard curve.[17]
Related Experimental Workflows
For many researchers, the first step is to obtain the pure compound. This compound is typically extracted from the dried leaves of Hydrangea macrophylla.
Workflow Overview:
-
Pre-treatment: Dried hydrangea leaves are processed (e.g., hand-rolled or mechanically blended) and dried to increase the accumulation of this compound.[8][9]
-
Extraction: The processed leaf powder is extracted using an organic solvent. Methanol and ethanol have been shown to be superior extraction media compared to water.[8][10] Common methods include soaking, ultrasonication, or Accelerated Solvent Extraction (ASE).[8][9]
-
Purification: The crude extract is then purified. A common approach involves initial purification with ion exchange resins followed by a final purification step using preparative HPLC to yield highly pure this compound (>97%).[8][9]
For drug development professionals, understanding the mechanism of action is as important as physicochemical properties. This compound is a non-selective phosphodiesterase (PDE) inhibitor.[3][5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[18] By inhibiting PDEs, this compound increases intracellular cAMP levels, which can modulate various downstream cellular processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H14O5 | CID 146694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a constituent of "Amacha", inhibits phosphodiesterase in bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 7. This compound, 480-46-6 [thegoodscentscompany.com]
- 8. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bioassaysys.com [bioassaysys.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Phyllodulcin extraction and purification from Hydrangea macrophylla
Application Notes: Phyllodulcin from Hydrangea macrophylla
Introduction
This compound is a dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergii, commonly known as sweet hydrangea. It is a potent natural sweetener, estimated to be 400-800 times sweeter than sucrose, and has garnered significant interest for its potential as a high-intensity, non-caloric sugar substitute[1][2]. Beyond its sweetness, this compound has demonstrated various biological activities, including anti-ulcer, anti-fungal, and anti-inflammatory properties[2][3]. Recent research has also highlighted its potential in combating obesity by regulating metabolic processes and promoting the browning of white adipose tissue[3][4][5]. These therapeutic potentials make this compound a compound of high interest for researchers in natural products, pharmacology, and drug development.
These application notes provide a comprehensive overview of the extraction and purification of this compound from Hydrangea macrophylla, offering detailed protocols and comparative data to guide scientific research and development.
Data Summary
Quantitative data from various studies on the extraction and purification of this compound are summarized below to facilitate methodological comparison.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Pre-treatment | Solvent | Temperature | Time | This compound Yield (mg/g dried leaves) | Reference |
| Accelerated Solvent Extraction (ASE) | Hand rolling, drying at 70°C | Methanol | 70°C | 5 min, 3 cycles | 21.28 | [1][2][6] |
| Soaking (Maceration) | Hand rolling, drying at 70°C | Methanol | 25°C | 12 h | 21.20 | [1][2] |
| Ultrasonic Extraction | Hand rolling, drying at 70°C | Methanol | 35°C | 1 h | 19.33 | [1][2] |
| Ultrasonic Extraction | Not specified | Methanol | Not specified | Not specified | 17.40 ± 2.02 | [7][8] |
| Subcritical Water Extraction | Not specified | Water | 150°C | 20 min | 10.41 ± 2.02 | [7][8] |
Table 2: this compound Purification and Yield
| Purification Steps | Final Purity | Final Yield (dry basis) | Reference |
| Ion Exchange Resins -> Preparative HPLC | 97% | 2.12% | [1][2][3] |
| Silica Gel Column Chromatography -> Chiral Column HPLC | Not specified | 0.0084% (3R-phyllodulcin) | [9] |
Experimental Workflow
The overall process for obtaining high-purity this compound involves pre-treatment of the hydrangea leaves to maximize the compound's concentration, followed by solvent extraction and a multi-step purification process.
Caption: Workflow from raw hydrangea leaves to purified this compound.
Experimental Protocols
Protocol 1: Pre-treatment of Hydrangea macrophylla Leaves
This protocol is crucial for increasing the accumulation of this compound, which is bioconverted from its precursors in the leaves.
1. Mechanical Processing:
-
Harvest fresh leaves of Hydrangea macrophylla var. thunbergii.
-
Perform either traditional hand-rolling or mechanical blending of the leaves to induce enzymatic processes[1][2].
2. Drying/Bioconversion:
-
Spread the processed leaves in a thin layer.
-
Dry the leaves in an oven at 70°C for 18 hours[1][2][6]. This step significantly enhances this compound content.
-
Alternatively, for bioconversion, immerse the freeze-dried leaf powder in water (5-6 mL per gram of powder) and incubate at 30°C for 15 hours before drying[6].
3. Final Preparation:
-
Grind the dried leaves into a fine powder using a blender or mill.
-
Store the powder in a desiccator until extraction.
Protocol 2: Extraction of this compound
Two effective methods are presented: Accelerated Solvent Extraction (ASE) for high efficiency and Ultrasonic Extraction for broader accessibility.
Method A: Accelerated Solvent Extraction (ASE)
This method yields the highest reported amounts of this compound[1][2].
-
Apparatus: Accelerated Solvent Extractor.
-
Solvent: 100% Methanol.
-
Procedure:
-
Pack the dried hydrangea leaf powder into the extraction cell.
-
Set the extraction parameters:
-
Collect the extract after each cycle.
-
Pool the extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Method B: Ultrasonic Extraction
This is a common and effective alternative to ASE[1][2].
-
Apparatus: Ultrasonic bath.
-
Solvent: 100% Methanol.
-
Procedure:
-
Place the dried leaf powder in a flask.
-
Add methanol at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Place the flask in an ultrasonic bath.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
-
Protocol 3: Purification of this compound
A multi-step approach is required to achieve high purity (>97%) this compound[3].
Step 1: Initial Purification with Ion Exchange Resin
-
Materials: Mixed-bed ion exchange resin, glass column.
-
Procedure:
Step 2: Final Purification by Preparative HPLC
-
Apparatus: Preparative High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector[3].
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water is typically effective. Optimization may be required.
-
Procedure:
-
Dissolve the concentrated eluate from Step 1 in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the preparative HPLC system.
-
Monitor the separation at a wavelength appropriate for this compound (e.g., ~310 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain a highly pure this compound powder[1][2]. The final purity can reach 97% with a yield of 2.12% based on the initial dry leaf weight[3].
-
Signaling Pathway Activity
This compound has been shown to exert anti-obesity effects by upregulating the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus. This activation leads to increased expression of genes associated with fat browning and improved energy metabolism[3][5].
Caption: this compound upregulates the hypothalamic BDNF-TrkB pathway.
References
- 1. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. KR101662498B1 - Method for production of high natural sweetner, this compound from leaf of Hydrangea tea - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Quantitative Analysis of Phyllodulcin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of phyllodulcin in plant extracts, particularly from Hydrangea macrophylla and Hydrangea serrata. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, ensuring reliable and reproducible results for research, quality control, and drug development purposes. The method utilizes a reversed-phase C18 column with UV detection, offering excellent sensitivity and selectivity for this compound.
Introduction
This compound is a dihydroisocoumarin naturally present in the leaves of certain Hydrangea species, notably Hydrangea macrophylla var. thunbergii and Hydrangea serrata. It is recognized for its intense sweetness, estimated to be 400-800 times that of sucrose, making it a compound of significant interest as a potential natural sweetener.[1] Beyond its sweetness, this compound has been investigated for various biological activities. Accurate and precise quantification of this compound in plant materials and extracts is crucial for the standardization of herbal products, investigation of its pharmacological properties, and potential commercial applications in the food and pharmaceutical industries. This document provides a detailed protocol for a validated HPLC-UV method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound standard: (Purity ≥98%), obtained from a reputable chemical supplier.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acid: Formic acid (analytical grade).
-
Plant Material: Dried and powdered leaves of Hydrangea species.
-
Syringe filters: 0.45 µm PTFE or nylon.
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 314 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
An optimized extraction procedure is critical for the accurate quantification of this compound. Several methods can be employed, including ultrasonication and accelerated solvent extraction (ASE).[2] Methanol and ethanol have been shown to be superior extraction solvents compared to water.[2]
Ultrasonic Extraction Protocol:
-
Weigh 1.0 g of powdered, dried plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath at 35°C.[2]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was established by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). This was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day and on three different days.
| Precision Type | % Relative Standard Deviation (%RSD) |
| Repeatability (Intra-day) | < 1.5% |
| Intermediate Precision (Inter-day) | < 2.0% |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed plant extract at three different concentration levels (low, medium, and high).
| Spiked Level | Average Recovery (%) | %RSD |
| Low | 98.5% | 1.8% |
| Medium | 99.2% | 1.5% |
| High | 101.1% | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value |
| Limit of Detection (LOD) (S/N = 3) | 0.1 µg/mL |
| Limit of Quantification (LOQ) (S/N = 10) | 0.3 µg/mL |
Stability of this compound
This compound is relatively stable in acidic to neutral conditions (pH 3.0–7.0).[3] However, it is susceptible to degradation under alkaline conditions (pH > 8.0), which can lead to the hydrolysis of the lactone ring.[3] Thermally, decomposition can occur at temperatures above 100°C.[3] Therefore, it is recommended to store stock solutions and prepared samples at -20°C for short-term storage and at -80°C for long-term storage (up to 6 months).[4]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and method validation will be valuable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Adherence to this protocol will ensure high-quality data for the assessment of Hydrangea-based products and the exploration of this compound's potential applications.
References
Application Notes and Protocols for the Isolation of Phyllodulcin-8-O-β-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin-8-O-β-D-glucoside is a naturally occurring dihydroisocoumarin glycoside found in the fresh leaves of Hydrangea macrophylla var. thunbergii, commonly known as Amacha or sweet hydrangea. This compound is the non-sweet precursor to this compound, a potent natural sweetener approximately 400-800 times sweeter than sucrose. The enzymatic hydrolysis of the glucoside during fermentation or processing of the leaves by β-glucosidase releases the sweet aglycone, this compound.[1] The isolation of the intact glucoside is of significant interest for studying its biosynthetic pathways, intrinsic biological activities, and as a substrate for controlled enzymatic conversion to this compound. This compound itself has been investigated for its potential health benefits, including anti-allergic properties and the regulation of metabolic changes associated with obesity.[2][3] This document provides a detailed protocol for the isolation and purification of this compound-8-O-β-D-glucoside from its natural source.
Data Presentation
Quantitative Analysis of this compound and its Glucoside
The following tables summarize key quantitative data related to the extraction and analysis of this compound and its glucoside from Hydrangea macrophylla. While much of the available literature focuses on optimizing the yield of the sweet aglycone, this compound, these data provide valuable insights into efficient extraction methods that can be adapted for the glucoside.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature | Duration | This compound Yield (mg/g of dry leaves) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 70°C | 5 min x 3 cycles | 21.28 | [4] |
| Soaking | Methanol | 25°C | 12 h | 21.20 | [4] |
| Ultrasonication | Methanol | 35°C | 1 h | 19.33 | [4] |
| Accelerated Solvent Extraction (ASE) | 70% Ethanol | 70°C | 5 min x 3 cycles | High (exact value not specified) | [5] |
Note: These yields are for this compound after processing that encourages hydrolysis of the glucoside. For isolating the glucoside, minimizing processing and using immediate extraction of fresh leaves is crucial.
Table 2: HPLC Conditions for Quantitative Analysis of this compound-8-O-β-D-glucoside
| Parameter | Specification | Reference |
| Column | YMC-Triart C18 (5 µm, 4.6 mm i.d. × 250 mm) | [1] |
| Mobile Phase A | Acetonitrile | [1] |
| Mobile Phase B | H₂O containing 1.0% acetic acid | [1] |
| Gradient | 0–10 min (A:B 10:90, v/v), then to 65:35 over 25 min | [1] |
| Flow Rate | Not specified | |
| Column Temperature | 40°C | [1] |
| Detection Wavelength | 314 nm | [1] |
| Retention Time | 25.8 min | [1] |
Experimental Protocols
I. Extraction of this compound-8-O-β-D-glucoside
This protocol is designed to maximize the extraction of the intact glucoside while minimizing enzymatic hydrolysis.
Materials:
-
Fresh leaves of Hydrangea macrophylla var. thunbergii
-
Methanol (MeOH), analytical grade
-
Liquid nitrogen
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Harvest fresh, young leaves of H. macrophylla var. thunbergii. To inhibit enzymatic activity, immediately flash-freeze the leaves in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a pre-chilled blender or mortar and pestle with liquid nitrogen.
-
Immediately transfer the powdered leaves to a flask containing methanol (e.g., 100 g of leaf powder in 1 L of methanol). Macerate the powder in methanol at room temperature with constant stirring for 24 hours.[6] Using methanol helps to extract the glycosides while keeping them stable.[7][8]
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.[7]
II. Purification of this compound-8-O-β-D-glucoside
This multi-step purification protocol uses column chromatography to isolate the target glucoside from the crude extract.
A. Initial Purification using Ion Exchange and Silicic Acid Chromatography
Materials:
-
Crude methanol extract
-
Deionized water
-
Dowex 50W X8 resin (H+ form)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dichloromethane
-
Silicic acid for column chromatography
-
Glass column for chromatography
Procedure:
-
Dissolve the crude methanol extract in deionized water. Remove any lipid-soluble components by partitioning with an equal volume of ether or hexane in a separatory funnel. Discard the organic layer.[6]
-
Concentrate the aqueous layer to dryness under reduced pressure.[6]
-
Dissolve the resulting residue in a minimal amount of water and apply it to a Dowex 50W X8 (H+ form) column.[6]
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the glycoside fraction from the Dowex column with methanol.[6]
-
Collect the methanol eluate and concentrate it to dryness.
-
Dissolve the residue in a small volume of ethanol and apply it to a silicic acid column pre-equilibrated with an ethanol-dichloromethane mixture (e.g., 1:2 v/v).[6]
-
Elute the column with a stepwise gradient of increasing ethanol concentration in dichloromethane.[6]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound-8-O-β-D-glucoside.
-
Combine the pure fractions and concentrate to yield a partially purified glucoside mixture.
B. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Partially purified glucoside fraction
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Acetic acid (optional, for peak shape improvement)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the partially purified fraction in the initial mobile phase.
-
Purify the target compound using a preparative HPLC system with a C18 column.
-
Based on the analytical HPLC conditions, a suggested preparative gradient is as follows: a linear gradient of acetonitrile in water (both with 0.1% acetic acid if needed) from 10% to 65% acetonitrile over 40-60 minutes. The flow rate should be adjusted according to the column dimensions.
-
Monitor the elution at 314 nm and collect the peak corresponding to this compound-8-O-β-D-glucoside (retention time will be earlier than that of the aglycone, this compound).
-
Combine the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the aqueous solution to obtain pure this compound-8-O-β-D-glucoside. A final purity of over 97% can be achieved with preparative HPLC.[4]
Visualization of Workflows and Pathways
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
Application Notes and Protocols: Phyllodulcin as a Natural Sweetener in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin is a naturally occurring dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergii, commonly known as sweet hydrangea.[1][2] It is a potent natural sweetener, estimated to be 400 to 800 times sweeter than sucrose.[1][2][3][4] Beyond its sweetness, this compound has garnered significant attention for its potential health benefits, including anti-diabetic, anti-obesity, anti-allergic, and antifungal properties.[1][5][6] These characteristics make it a compelling candidate for use as a natural, low-calorie sweetener in the food and pharmaceutical industries.
These application notes provide an overview of this compound's properties, detailed protocols for its extraction and analysis, and insights into its biological effects for researchers in food science and drug development.
Physicochemical Properties and Sensory Profile
This compound's primary application lies in its intense sweetness. However, its sensory profile is complex and is a critical consideration for its application in food products.
Quantitative Sensory Data
| Property | Value | Reference |
| Relative Sweetness | 434.8 times that of a 3% sucrose solution | [7][8][9] |
| Sweetness Potency | 600 to 800 times sweeter than sucrose | [5] |
| Sensory Characteristics | Bitterness, alcohol flavor, cooling sensation, astringent aftertaste | [7][8][9] |
| Sweetness Onset & Persistence | Similar to sucrose | [7][8][9] |
| Solubility | Limited in aqueous media (166.3 mg/L at 25°C); Moderate in polar organic solvents like ethanol (~100 mg/mL) and DMSO (>100 mg/mL) | [1] |
Protocol: Sensory Evaluation of this compound
This protocol outlines a method for determining the relative sweetness and sensory profile of this compound.
Objective: To quantify the sweetness intensity of this compound relative to sucrose and to characterize its sensory attributes.
Materials:
-
Purified this compound
-
Sucrose (analytical grade)
-
1% (v/v) Ethanol solution
-
Deionized water
-
Trained sensory panelists (n=10)
-
Beakers, graduated cylinders, and analytical balance
Methodology:
-
Sample Preparation:
-
Relative Sweetness Determination (Two-Alternative Forced-Choice Test): [7][8][9]
-
Present panelists with two samples: one containing a standard sucrose solution (e.g., 3%) and the other containing a this compound solution.
-
Ask panelists to identify the sweeter sample.
-
Repeat with varying concentrations of this compound to determine the concentration that is equi-sweet to the sucrose standard.
-
Calculate the relative sweetness by dividing the concentration of the sucrose solution by the concentration of the equi-sweet this compound solution.
-
-
Descriptive Sensory Analysis: [7][8][9]
-
Provide panelists with samples of a sucrose solution and an equi-sweet this compound solution.
-
Ask panelists to rate the intensity of various sensory attributes (sweetness, bitterness, licorice flavor, cooling sensation, astringency, etc.) on a structured scale (e.g., a 15-cm line scale).
-
Analyze the data to generate a sensory profile of this compound.
-
Extraction and Purification
Efficient extraction and purification are crucial for obtaining high-purity this compound for research and commercial applications.
Quantitative Data on Extraction Yields
| Extraction Method | Solvent | Yield (mg/g of dry leaves) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 21.28 | [3][4] |
| Soaking (25°C for 12h) | Methanol | 21.20 | [3][4] |
| Ultrasonication (35°C for 1h) | Methanol | 19.33 | [3][4] |
| Subcritical Water Extraction (150°C, 20 min) | Water | 10.41 | [10] |
Protocol: Extraction and Purification of this compound
This protocol describes an efficient method for extracting and purifying this compound from Hydrangea macrophylla leaves.
Objective: To isolate high-purity this compound from dried hydrangea leaves.
Materials:
-
Dried Hydrangea macrophylla leaves
-
75% (v/v) Ethanol
-
Distilled water
-
Mixed-bed ion exchanger column
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA)-UV detector
-
Freeze-dryer
-
Auto-desiccator
Methodology:
-
Pre-treatment:
-
Extraction: [5]
-
-
Pass the crude extract through a mixed-bed ion exchanger column to remove ionic impurities.
-
Further purify the eluate using a preparative HPLC system.
-
Monitor the separation using a PDA-UV detector.
-
Collect the fraction corresponding to this compound.
-
-
Final Product:
Biological Activity and Metabolic Effects
This compound has demonstrated significant potential in modulating metabolic pathways related to obesity and diabetes.
Workflow for Investigating Anti-Obesity Effects
Quantitative Effects on Metabolic Parameters
Studies in high-fat diet-induced obese mice have shown that this compound supplementation can significantly improve several metabolic markers.
| Parameter | Effect of this compound Supplementation | Reference |
| Subcutaneous Fat Mass | Reduced | [11] |
| Plasma Triglycerides | Reduced | [11] |
| Total Cholesterol | Reduced | [11] |
| Low-Density Lipoprotein (LDL) Cholesterol | Reduced | [11] |
| Leptin Levels | Improved | [11] |
| Adiponectin Levels | Improved | [11] |
| Fasting Blood Glucose | Improved | [11] |
Signaling Pathway: Regulation of Fat Browning
This compound has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure. This effect is mediated, in part, through the upregulation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus.[5][11]
Protocol: Western Blotting for BDNF-TrkB Signaling
This protocol details the analysis of protein expression levels in the BDNF-TrkB signaling pathway.
Objective: To quantify the effect of this compound on the expression of key proteins in the BDNF-TrkB pathway in hypothalamic tissue.
Materials:
-
Hypothalamus tissue samples from experimental animals
-
Protein extraction solution (e.g., PRO-PREP)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BDNF, anti-TrkB, anti-p-PI3K, anti-PI3K, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Methodology:
-
Protein Extraction:
-
Homogenize hypothalamic tissue in protein extraction solution.[5]
-
Centrifuge to pellet cellular debris and collect the supernatant containing total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
-
Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the mRNA expression of genes related to lipogenesis and fat browning.
Objective: To measure the effect of this compound on the expression of genes involved in fat metabolism in subcutaneous adipose tissue.
Materials:
-
Subcutaneous adipose tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., C/EBPα, PPARγ, SREBP-1c, Prdm16, UCP1, PGC-1α) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from adipose tissue samples using a commercial kit.
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target and reference gene.
-
Perform the qPCR reaction using the following cycling conditions: an initial denaturation step at 95°C for 5 minutes, followed by 40 cycles of denaturation at 94°C for 15 seconds, annealing at 55°C for 30 seconds, and extension at 70°C for 30 seconds.[5]
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCT method, normalizing the expression of target genes to the reference gene.[5]
-
Safety and Future Perspectives
This compound is a promising natural sweetener with potential health benefits. Its anti-obesity and anti-diabetic effects, mediated through pathways like BDNF-TrkB signaling, make it a strong candidate for functional food and beverage applications.[5][6] Further research is needed to fully elucidate its long-term safety and efficacy in humans. Additionally, strategies to mitigate its characteristic aftertaste will be crucial for its widespread consumer acceptance. Recent studies have also suggested a potential role for this compound in Alzheimer's disease treatment by inhibiting amyloid-β aggregation, opening new avenues for its therapeutic application.[12]
References
- 1. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labiotech.eu [labiotech.eu]
Phyllodulcin: Application Notes for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Phyllodulcin, a natural dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergia, has emerged as a promising therapeutic candidate.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and target key pathological features of AD.[1] This document provides detailed application notes and protocols based on findings from studies using the 5XFAD transgenic mouse model of Alzheimer's disease.
Mechanism of Action
This compound exhibits a multi-target mechanism of action against Alzheimer's disease pathology. In vitro and in vivo studies have shown that it directly interferes with amyloid-beta aggregation, protects against Aβ-induced neurotoxicity, mitigates neuroinflammation, and restores synaptic function.[1][2]
The primary therapeutic effects of this compound are attributed to its ability to:
-
Inhibit Aβ Aggregation: It prevents the formation of new Aβ fibrils from monomers in a concentration-dependent manner.[1][2]
-
Disaggregate Existing Aβ Plaques: this compound can decompose pre-aggregated Aβ clumps.[1][2]
-
Reduce Neuroinflammation: It significantly inhibits the activation of microglia and astrocytes, key mediators of the inflammatory response in the AD brain.[1][2]
-
Improve Synaptic Plasticity: By mitigating Aβ toxicity and neuroinflammation, this compound helps restore synaptic integrity and function, as demonstrated by the improvement of hippocampal long-term potentiation (LTP).[1][2]
Caption: this compound's multi-target mechanism of action in AD.
Quantitative Data Summary
The following tables summarize the key findings from preclinical evaluations of this compound. The data is derived from studies on the 5XFAD mouse model and in vitro assays.[1][2]
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter Measured | Result |
| Aβ Aggregation Assay (ThT) | Inhibition of Aβ Fibrillization | Concentration-dependent inhibition |
| Aβ Disaggregation Assay | Decomposition of Pre-formed Fibrils | Concentration-dependent decomposition |
| Neurotoxicity Assay | Neuronal Viability (vs. Aβ) | Significant protection against Aβ cytotoxicity |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mice
| Experiment Category | Parameter Measured | Outcome |
| Behavioral | Spatial Learning & Memory (Morris Water Maze) | Significant improvement in memory impairments |
| Histopathology | Aβ Plaque Deposition (Hippocampus) | Significant reduction in plaque burden |
| Microglia Activation (Iba1 Staining) | Significant inhibition of microgliosis | |
| Astrocyte Activation (GFAP Staining) | Significant inhibition of astrogliosis | |
| Electrophysiology | Hippocampal Long-Term Potentiation (LTP) | Significant improvement in synaptic plasticity |
| Biochemistry | Synaptic Protein Levels (e.g., PSD-95, Synaptophysin) | Restoration of synaptic protein levels towards wild-type levels |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Aβ Aggregation - Thioflavin T (ThT) Assay
This protocol measures the effect of this compound on Aβ fibrillization kinetics.
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and dissolve the resulting peptide film in DMSO to create a stock solution (e.g., 5 mM).
-
Reaction Mixture: In a 96-well black, clear-bottom plate, prepare the reaction mixture containing:
-
10 µM Aβ42 peptide
-
20 µM Thioflavin T in 50 mM glycine-NaOH buffer (pH 8.5)
-
Varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) control.
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure fluorescence intensity every 10 minutes using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity against time. A reduction in the sigmoid curve's plateau in the presence of this compound indicates inhibition of aggregation.
Protocol 2: Animal Treatment (5XFAD Mouse Model)
This protocol describes the oral administration of this compound to transgenic AD mice.
-
Animals: Use male 5XFAD transgenic mice and age-matched wild-type (WT) littermates. Group animals into: WT + Vehicle, 5XFAD + Vehicle, and 5XFAD + this compound.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Administration: Administer this compound (e.g., at a dose of 10 mg/kg) or vehicle to mice via oral gavage. Based on published studies, a dosing regimen of once every three days for one month has been shown to be effective.[3]
-
Monitoring: Monitor animal health, body weight, and general behavior throughout the treatment period.
Protocol 3: Morris Water Maze (MWM) Test
This protocol assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (~120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform submerged 1 cm below the surface. Use distal visual cues around the room for navigation.
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare escape latencies across training days and time spent in the target quadrant during the probe trial between treatment groups.
Protocol 4: Immunohistochemistry (IHC) for Brain Tissue
This protocol is for visualizing Aβ plaques, microglia, and astrocytes in post-mortem brain tissue.
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 30-40 µm coronal slices using a cryostat.
-
Staining Procedure:
-
Permeabilization: Wash sections in PBS and permeabilize with 0.3% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking solution:
-
Aβ Plaques: Anti-Aβ, clone 6E10 (1:1000)
-
Microglia: Anti-Iba1 (1:500)
-
Astrocytes: Anti-GFAP (1:1000)
-
-
Secondary Antibody Incubation: Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 2 hours at room temperature.
-
Mounting: Wash sections, mount onto slides, and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the plaque area percentage and the number/morphology of Iba1-positive and GFAP-positive cells in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Caption: Logical relationship of this compound as an AD therapeutic.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its ability to concurrently target amyloid pathology, neuroinflammation, and synaptic failure addresses the multifaceted nature of the disease. The protocols outlined here provide a robust framework for researchers to further investigate and validate the efficacy of this compound and similar compounds in preclinical AD models.
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Phyllodulcin Using Cell-Based Assays
Introduction
Phyllodulcin, a natural dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has garnered significant interest for its potential therapeutic properties, including its neuroprotective effects. Recent studies have suggested that this compound may offer protection against neurodegenerative processes by mitigating oxidative stress, inflammation, and apoptosis.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to evaluate and quantify the neuroprotective activities of this compound. The protocols detailed herein cover the assessment of cell viability, cytotoxicity, antioxidant potential, anti-inflammatory effects, and anti-apoptotic mechanisms.
Key Neuroprotective Mechanisms of this compound
This compound has been shown to exert its neuroprotective effects through several mechanisms:
-
Antioxidant Activity: this compound has been demonstrated to reduce the production of reactive oxygen species (ROS) in neuronal cells, a key factor in oxidative stress-induced cell death.[1][4][5]
-
Anti-apoptotic Effects: Studies have shown that this compound can modulate the expression of key apoptosis-regulating proteins, such as Bcl-2 and Bax, to favor cell survival.[1] It can also inhibit the activity of executioner caspases like Caspase-3.[1]
-
Anti-Inflammatory Properties: this compound has been observed to reduce neuroinflammation, a critical component in the pathology of many neurodegenerative diseases, by inhibiting the activation of microglia and astrocytes.[2]
-
Inhibition of Aβ Aggregation: In models of Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-β (Aβ) peptides and decompose pre-formed Aβ clumps, thereby reducing Aβ-induced neurotoxicity.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the neuroprotective effects of this compound from a key study using a PC12 cell model of oxygen-glucose deprivation/restoration (OGD/R), a common in vitro model for cerebral ischemia-reperfusion injury.[1]
Table 1: Effect of this compound on Cell Viability (MTT Assay) in OGD/R-Injured PC12 Cells [1]
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | 45.55 ± 3.05 |
| OGD/R + this compound | 0.1 | 54.66 ± 5.49 |
| OGD/R + this compound | 1 | 71.39 ± 4.40 |
| OGD/R + this compound | 10 | 81.75 ± 10.76 |
Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay) in OGD/R-Injured PC12 Cells [1]
| Treatment Group | Concentration (µM) | LDH Activity (U/L) |
| Control | - | Normal Level |
| OGD/R | - | Significantly Increased |
| OGD/R + this compound | 0.1 | Reduced |
| OGD/R + this compound | 1 | Significantly Reduced |
| OGD/R + this compound | 10 | Markedly Reduced |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in OGD/R-Injured PC12 Cells [1]
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| Control | - | 45.55 ± 3.05 |
| OGD/R | - | 150.00 ± 4.27 |
| OGD/R + this compound | 0.1 | 111.75 ± 10.76 |
| OGD/R + this compound | 1 | 81.72 ± 9.13 |
| OGD/R + this compound | 10 | 54.66 ± 5.49 |
Table 4: Effect of this compound on Apoptotic Protein Expression (Western Blot) and Caspase-3 Activity in OGD/R-Injured PC12 Cells [1]
| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio | Caspase-3 Activity (Absorbance) |
| Control | - | Baseline | 0.36 ± 0.09 |
| OGD/R | - | Decreased | 0.90 ± 0.06 |
| OGD/R + this compound | 0.1 | Increased | 0.82 ± 0.05 |
| OGD/R + this compound | 1 | Significantly Increased | 0.64 ± 0.07 |
| OGD/R + this compound | 10 | Markedly Increased | 0.55 ± 0.05 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing the neuroprotective effects of this compound and the potential signaling pathways involved.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. labiotech.eu [labiotech.eu]
- 3. This compound improves hippocampal long-term potentiation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-Diabetic Effects of Phyllodulcin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyllodulcin, a natural sweetener isolated from the leaves of Hydrangea macrophylla var. thunbergii, has garnered significant interest for its potential therapeutic properties, including its anti-diabetic effects. This document provides detailed application notes and protocols for utilizing animal models to investigate the anti-diabetic mechanisms of this compound. The protocols are based on established research and are intended to guide the design and execution of preclinical studies.
Two primary animal models have been effectively used to demonstrate the anti-diabetic and metabolic benefits of this compound: the High-Fat Diet (HFD)-Induced Obese Mouse model, which mimics diet-induced type 2 diabetes, and the genetically diabetic db/db mouse model, which represents a more severe diabetic phenotype.
Animal Models
High-Fat Diet (HFD)-Induced Obese Mouse Model
This model is ideal for studying the effects of this compound on obesity-related insulin resistance and metabolic dysregulation.
-
Species and Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and diabetes.[1][2][3]
-
Diet: A high-fat diet, typically with 60% of calories derived from fat, is used to induce obesity and a pre-diabetic state.[1][2][3]
-
Induction Period: Mice are typically fed the HFD for 6 weeks to establish an obese phenotype before the commencement of this compound treatment.[1][2][3]
Genetically Diabetic db/db Mouse Model
The db/db mouse is a genetic model of type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe hyperglycemia. This model is useful for investigating the direct anti-hyperglycemic and insulin-sensitizing effects of this compound.
-
Species and Strain: Male C57BL/KsJ-db/db mice are the standard for this model.[4]
-
Diet: These mice are typically fed a standard chow diet (e.g., AIN93G) as their genetic predisposition drives the diabetic phenotype.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the anti-diabetic effects of this compound in the described animal models.
Table 1: Effects of this compound on Metabolic Parameters in HFD-Induced Obese Mice
| Parameter | Control (Normal Diet) | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg) | HFD + this compound (40 mg/kg) | HFD + Stevioside (40 mg/kg) |
| Fasting Blood Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs HFD | Significantly Decreased vs HFD | Significantly Decreased vs HFD |
| Plasma Triglycerides (mg/dL) | Normal | Significantly Increased | Decreased vs HFD | Significantly Decreased vs HFD (↓14.7%)[1] | Decreased vs HFD |
| Total Cholesterol (mg/dL) | Normal | Significantly Increased | Decreased vs HFD | Significantly Decreased vs HFD (↓14.5%)[1] | Decreased vs HFD |
| LDL Cholesterol (mg/dL) | Normal | Significantly Increased | Decreased vs HFD | Significantly Decreased vs HFD (↓42.3%)[1] | Decreased vs HFD |
| Subcutaneous Fat Mass | Normal | Significantly Increased | Reduced | Reduced | Reduced |
Data compiled from studies with a 7-week treatment duration.[1][2][3]
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (C57BL/6) | db/db (Diabetic Control) | db/db + this compound (10 mg/kg) | db/db + this compound (20 mg/kg) | db/db + Stevioside (20 mg/kg) |
| Fasting Blood Glucose | Normal | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| HbA1c | Normal | Significantly Increased | Suppressed | Suppressed | Suppressed |
| Plasma Triglycerides | Normal | Significantly Increased | Significantly Lower | Significantly Lower | Significantly Lower |
| Hepatic Triglycerides | Normal | Significantly Increased | Suppressed | Suppressed | Not Reported |
| Food Intake | Normal | High | Significantly Lower | Significantly Lower | Significantly Lower |
| Water Intake | Normal | High | Significantly Lower | Significantly Lower | Significantly Lower |
Data compiled from a study with a 4-week treatment duration.[4]
Experimental Protocols
Protocol 1: Induction of Obesity and this compound Administration in C57BL/6J Mice
Objective: To induce obesity and metabolic syndrome in mice and to administer this compound for therapeutic evaluation.
Materials:
-
Male C57BL/6J mice (5 weeks old)
-
Normal chow diet (e.g., AIN93G)
-
High-fat diet (60% kcal from fat)
-
This compound
-
Stevioside (positive control)
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge)[5]
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize mice for one week upon arrival, with free access to a normal chow diet and water.
-
Dietary Induction:
-
Grouping and Treatment: After the 6-week induction period, randomly assign the obese mice to the following groups (n=10-12 per group):
-
HFD Control: Continue on HFD and receive vehicle daily.
-
This compound (20 mg/kg): Continue on HFD and receive 20 mg/kg body weight of this compound daily.
-
This compound (40 mg/kg): Continue on HFD and receive 40 mg/kg body weight of this compound daily.
-
Stevioside (40 mg/kg): Continue on HFD and receive 40 mg/kg body weight of stevioside daily as a positive control.[1][2][3]
-
-
Administration:
-
Termination and Sample Collection: At the end of the 7-week treatment period, fast the mice overnight (12-14 hours).[8][9][10]
Protocol 2: this compound Treatment in db/db Mice
Objective: To evaluate the anti-diabetic effects of this compound in a genetically diabetic mouse model.
Materials:
-
Male C57BL/KsJ-db/db mice
-
Male C57BL/6 mice (as a non-diabetic control group)
-
Standard chow diet (e.g., AIN93G)
-
This compound
-
Stevioside
-
Vehicle
-
Oral gavage needles
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Establish a non-diabetic control group of C57BL/6 mice.
-
Randomly assign db/db mice to the following groups:
-
Diabetic Control: Receive vehicle daily.
-
This compound (10 mg/kg): Receive 10 mg/kg body weight of this compound daily.
-
This compound (20 mg/kg): Receive 20 mg/kg body weight of this compound daily.
-
Stevioside (20 mg/kg): Receive 20 mg/kg body weight of stevioside daily.[4]
-
-
-
Administration: Administer treatments daily via oral gavage for 4 weeks.
-
Monitoring: Monitor body weight, food intake, and water intake regularly.
-
Sample Collection: Follow the termination and sample collection steps as described in Protocol 1.
Protocol 3: Measurement of Fasting Blood Glucose and Plasma Parameters
Objective: To quantify key metabolic markers in blood samples.
Materials:
-
Glucometer and test strips
-
Plasma samples
-
Commercial assay kits for triglycerides, total cholesterol, LDL-cholesterol, and HbA1c.
Procedure:
-
Fasting Blood Glucose:
-
Plasma Analysis:
-
Use commercially available enzymatic colorimetric assay kits to measure the concentrations of triglycerides, total cholesterol, and LDL-cholesterol in the plasma according to the manufacturer's instructions.
-
Measure HbA1c levels in whole blood using a designated analyzer or kit.
-
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To analyze the expression of genes related to lipogenesis and fat browning in adipose tissue.
Materials:
-
Frozen subcutaneous fat tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., PPARγ, C/EBPα, SREBP-1c, Prdm16, UCP1, PGC-1α) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from approximately 50-100 mg of frozen adipose tissue using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
-
Protocol 5: Western Blot Analysis of BDNF-TrkB Signaling Pathway
Objective: To investigate the protein expression and activation of key components of the BDNF-TrkB signaling pathway in the hypothalamus.
Materials:
-
Frozen hypothalamus tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-BDNF, anti-TrkB, anti-phospho-TrkB, anti-PI3K, anti-phospho-PI3K, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize frozen hypothalamus tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for HFD-Induced Obese Mouse Study
Caption: Experimental workflow for studying this compound in HFD-induced obese mice.
Signaling Pathway of this compound's Anti-Diabetic Effects
Caption: Proposed signaling pathways for the anti-diabetic effects of this compound.
References
- 1. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. mmpc.org [mmpc.org]
- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Measurement of fasting blood glucose in mice [bio-protocol.org]
Synthesis of Phyllodulcin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of phyllodulcin derivatives with the aim of enhancing their biological activities. This compound, a natural dihydroisocoumarin sweetener isolated from the leaves of Hydrangea macrophylla, is known for its intense sweetness, approximately 400-800 times that of sucrose.[1] However, its application is often limited by a lingering bitterness and other undesirable aftertastes.[2][3] Beyond its sweetening properties, this compound has garnered interest for its potential anti-inflammatory and anti-allergic effects. This document outlines strategies for the chemical modification of this compound to amplify its therapeutic potential and improve its sensory profile.
Rationale for Derivative Synthesis
The primary objectives for synthesizing this compound derivatives are:
-
Enhanced Sweetness and Improved Taste Profile: To increase the relative sweetness of this compound while reducing or eliminating undesirable taste attributes such as bitterness, alcohol flavor, and astringent aftertaste.[2][3] Structure-activity relationship (SAR) studies suggest that modifications to the isovanillyl group can significantly impact sweetness.[4]
-
Increased Anti-inflammatory and Anti-allergic Activity: To generate novel compounds with superior efficacy in modulating inflammatory and allergic responses compared to the parent compound. While this compound itself has shown some activity, targeted chemical modifications can lead to derivatives with enhanced potency.
Data Presentation: Comparative Bioactivity of this compound and its Derivatives
The following table summarizes the quantitative data on the bioactivity of this compound and a key synthetic derivative. This structured format allows for easy comparison of their efficacy.
| Compound | Bioactivity | Metric | Value | Reference |
| This compound | Sweetness | Relative Sweetness (vs. Sucrose) | 434.8 | [2][3] |
| Anti-allergic | Inhibition of Passive Cutaneous Anaphylaxis (PCA) | Not significant | [5] | |
| (+)-Dihydroquercetin acetate 4'-methoxy derivative (Analogue Concept) | Sweetness | Relative Sweetness (vs. Sucrose) | 400 | [4] |
Note: Data for a directly synthesized, more potent anti-inflammatory or anti-allergic this compound derivative with specific quantitative values is not yet available in the reviewed literature. The analogue concept from a related flavonoid class is presented to highlight a promising synthetic strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
General Synthesis of the Dihydroisocoumarin Core
The synthesis of the 3,4-dihydroisocoumarin scaffold is a key step in producing this compound derivatives. Several methods have been reported, with one common approach being the annelation of an enaminone with dimethyl 3-oxoglutarate.[2]
Protocol: Synthesis of (±)-Phyllodulcin Core
-
Starting Materials: Enaminone derived from the appropriately substituted acetophenone and dimethyl 3-oxoglutarate.
-
Reaction: The enaminone is reacted with dimethyl 3-oxoglutarate in a suitable solvent under appropriate temperature conditions to induce annelation.
-
Cyclization: The resulting intermediate undergoes cyclization to form the dihydroisocoumarin ring system.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired dihydroisocoumarin core.
For a detailed, step-by-step protocol, refer to the original publication by Speicher and Günes (2003).[6]
Synthesis of a Potentially Sweeter this compound Derivative: 4'-Methoxythis compound (Hypothetical Protocol)
Based on the observation that a 4'-methoxy group can enhance the sweetness of a related flavonoid,[4] a similar modification to this compound is proposed.
Protocol: Synthesis of 4'-Methoxythis compound
-
Starting Material: A protected precursor of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid. The 3-hydroxyl group should be protected with a suitable protecting group (e.g., benzyl ether). The 4-hydroxyl group of the starting phenol for the other ring should be methylated.
-
Coupling: The protected propanoic acid derivative is coupled with a suitably substituted benzene derivative (which will form the other aromatic ring of the dihydroisocoumarin) using a Friedel-Crafts acylation or a similar reaction.
-
Cyclization and Deprotection: The resulting ketone is then subjected to a reaction sequence to form the lactone ring and subsequent deprotection of the hydroxyl group to yield the final 4'-methoxythis compound.
Evaluation of Sweetness: Relative Sweetness Determination
The sweetness intensity of the synthesized derivatives is determined relative to a standard sucrose solution.
Protocol: Two-Alternative Forced-Choice (2-AFC) Test [2]
-
Panelists: A panel of trained sensory assessors is used.
-
Sample Preparation: Solutions of the test compound and a reference sucrose solution (e.g., 3% w/v in 1% ethanol/water) are prepared.
-
Procedure: Panelists are presented with two samples, one containing the reference sucrose solution and the other containing the test compound. They are asked to identify the sweeter sample.
-
Data Analysis: The concentration of the test compound is varied until the point of subjective equality with the reference is determined. The relative sweetness is calculated as the ratio of the sucrose concentration to the test compound concentration at this point.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitrite Determination [7]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells. IC50 values (the concentration required to inhibit 50% of NO production) are then determined.
In Vitro Anti-allergic Assay: Inhibition of Mast Cell Degranulation
This assay assesses the ability of a compound to stabilize mast cells and prevent the release of allergic mediators, such as histamine and β-hexosaminidase.
Protocol: β-Hexosaminidase Release Assay [8]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell model, are cultured and sensitized with anti-DNP IgE.
-
Treatment: The sensitized cells are pre-treated with various concentrations of the test compounds before being challenged with DNP-HSA to induce degranulation.
-
Enzyme Assay: The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.
-
Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme release in treated cells to that in stimulated, untreated cells.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis and bioactivity of this compound derivatives.
Caption: Experimental workflow for the synthesis and bioactivity evaluation of this compound derivatives.
Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition by this compound derivatives.
Caption: Logical relationship from this compound to enhanced applications through chemical derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. An easy two synthon synthesis of a sweet dihydroisocoumarin, (±)-phyllodulcin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 74 Publications | 642 Citations | Top Authors | Related Topics [scispace.com]
- 7. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiallergic Activity of Dicoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phyllodulcin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for assessing the stability of phyllodulcin, a natural sweetener and bioactive dihydroisocoumarin. The following sections detail experimental procedures for forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, crucial for ensuring the quality, safety, and efficacy of this compound-containing products.
Introduction
This compound, derived from the leaves of Hydrangea macrophylla var. thunbergii, is a potent natural sweetener with potential therapeutic applications.[1] Stability testing is a critical component of its development as a pharmaceutical or nutraceutical ingredient. Forced degradation studies are employed to intentionally degrade the molecule under more severe conditions than accelerated stability testing to understand its degradation pathways and to develop stability-indicating analytical methods.[2] This document outlines the protocols for conducting these studies and for analyzing the stability of this compound.
Analytical Technique: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this compound stability testing. This method must be able to separate this compound from its degradation products, process impurities, and any other potential interfering substances, thereby allowing for accurate quantification of the parent compound and the monitoring of its degradation.[3][4]
Recommended HPLC System and Conditions
A typical Reverse-Phase HPLC (RP-HPLC) system with UV detection is suitable for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 280 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound.[2][5] These studies involve exposing a solution of this compound to various stress conditions.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following are general protocols for subjecting this compound to forced degradation. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent molecule. The duration of exposure and the concentration of stressing agents may need to be adjusted based on preliminary experiments.
3.2.1. Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.2. Basic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase for HPLC analysis.
3.2.3. Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
After the specified time, dilute the solution with the mobile phase for HPLC analysis.
3.2.4. Thermal Degradation
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified period.
-
For solution-state thermal stability, keep the this compound stock solution at 60 °C.
-
After the specified time, cool the sample to room temperature.
-
Dissolve the solid sample in the mobile phase or dilute the solution for HPLC analysis.
3.2.5. Photolytic Degradation
-
Expose the this compound stock solution in a photochemically transparent container (e.g., quartz) to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same conditions.
-
After the exposure period, dilute the samples with the mobile phase for HPLC analysis.
Data Presentation
The quantitative data obtained from the stability-indicating HPLC method should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | This compound Remaining (%) | No. of Degradation Products | Major Degradation Product (Retention Time, min) |
| Control | 24 | 25 | 99.8 | 0 | - |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | DP1 (4.5), DP2 (6.1) |
| 0.1 M NaOH | 12 | 40 | 78.5 | 3 | DP3 (3.8), DP4 (5.2), DP5 (7.3) |
| 3% H₂O₂ | 24 | 25 | 90.1 | 1 | DP6 (8.9) |
| Thermal (Solid) | 48 | 80 | 95.3 | 1 | DP7 (5.5) |
| Thermal (Solution) | 24 | 60 | 92.7 | 1 | DP7 (5.5) |
| Photolytic | * | 25 | 88.9 | 2 | DP8 (4.9), DP9 (6.8) |
*As per ICH Q1B guidelines. Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Potential Degradation Pathway of a Dihydroisocoumarin (Hypothetical)
Since specific degradation pathways for this compound are not well-documented, a hypothetical pathway for a generic dihydroisocoumarin under hydrolytic conditions is presented. This serves as a conceptual model for potential degradation mechanisms that should be investigated experimentally.
Caption: Hypothetical Hydrolytic Degradation of this compound.
Identification of Degradation Products
For the structural elucidation of unknown degradation products observed during the stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[7][8]
LC-MS Protocol
-
Analyze the stressed samples using an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Acquire full-scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products by interpreting the fragmentation data and comparing it with the structure of this compound.
Conclusion
The protocols and application notes presented here provide a robust framework for the comprehensive stability testing of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and for guaranteeing the stability and safety of this compound-containing products. It is important to note that the specific conditions for forced degradation may require optimization for this compound, and the degradation pathways should be confirmed through experimental data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijrpp.com [ijrpp.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. japsonline.com [japsonline.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phyllodulcin in the Study of Fat Browning and Thermogenesis
Introduction
Phyllodulcin, a natural sweetener derived from the leaves of Hydrangea macrophylla var. thunbergii, has garnered significant interest for its potential therapeutic applications in metabolic diseases.[1][2] Beyond its sweet taste, which is reported to be 400-800 times more potent than sucrose, emerging research indicates that this compound plays a crucial role in regulating energy metabolism.[3] Specifically, studies have demonstrated its ability to induce the "browning" of white adipose tissue (WAT), a process that transforms energy-storing white fat cells into energy-expending beige adipocytes.[4] This induction of thermogenesis presents a promising strategy for combating obesity and related metabolic disorders.[2]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action, quantitative data, and detailed protocols for utilizing this compound as a tool to investigate fat browning and thermogenesis.
Key Signaling Pathways in this compound-Mediated Fat Browning
This compound exerts its effects through a multi-faceted mechanism involving key regulators of adipogenesis, lipogenesis, and thermogenesis. The primary pathways identified are the upregulation of pro-browning factors in adipose tissue and the modulation of central energy balance via hypothalamic signaling.[2][5]
-
Adipose Tissue Browning and Thermogenesis: In subcutaneous white adipose tissue, this compound promotes the expression of critical browning and thermogenic genes.[1][4] It significantly upregulates PR domain containing 16 (Prdm16), a key transcriptional regulator that drives the differentiation of beige adipocytes.[2][4] This, in turn, boosts the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Uncoupling Protein 1 (UCP1).[1] UCP1 is a hallmark of brown and beige adipocytes, responsible for uncoupling cellular respiration from ATP synthesis to dissipate energy as heat.[4] Concurrently, this compound suppresses genes involved in the formation and storage of fat, such as CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c).[1][2]
-
Upstream Regulation via AMPK/SIRT1 Pathway: While not directly demonstrated in the primary this compound studies, the activation of PGC-1α is well-established to be under the control of the AMPK/SIRT1 energy-sensing network.[6][7] It is hypothesized that this compound may initially activate AMP-activated protein kinase (AMPK), which then activates Sirtuin 1 (SIRT1).[8] SIRT1 subsequently deacetylates and activates PGC-1α, leading to the downstream transcription of UCP1 and other thermogenic genes.[7][9] This pathway represents a critical upstream mechanism potentially mediating this compound's effects.
-
Hypothalamic BDNF-TrkB Signaling: this compound's influence extends to the central nervous system. It has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), in the hypothalamus.[1] This signaling cascade is linked to the central regulation of energy homeostasis and thermogenesis.[4] Activation of the BDNF-TrkB pathway can lead to the phosphorylation of downstream effectors like PI3K and ERK, which are involved in promoting the browning of white adipose tissue.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation in a high-fat diet (HFD)-induced obese mouse model.[1][2]
Table 1: Effect of this compound on Browning and Thermogenic Gene Expression in Subcutaneous Fat Data represents the fold-change in mRNA expression relative to the high-fat diet (HF) control group. All data were analyzed with one-way ANOVA and Tukey's post hoc tests.[2]
| Gene Target | P 20 Group (20 mg/kg) | P 40 Group (40 mg/kg) | p-value (vs. HF) |
| Prdm16 | - | Significant Increase | < 0.01 |
| UCP1 | - | 3.24-fold increase | < 0.01 |
| PGC-1α | - | 5.23-fold increase | < 0.01 |
Table 2: Effect of this compound on Adipogenesis and Lipogenesis Gene Expression in Subcutaneous Fat Data represents the fold-change in mRNA expression relative to the high-fat diet (HF) control group.[1]
| Gene Target | P 20 Group (20 mg/kg) | P 40 Group (40 mg/kg) | p-value (vs. HF) |
| C/EBPα | Significant Decrease | Significant Decrease | < 0.01 |
| PPARγ | Significant Decrease | Significant Decrease | < 0.01 |
| SREBP-1c | Significant Decrease | Significant Decrease | < 0.01 |
Table 3: Effect of this compound on Metabolic Parameters Summary of significant changes observed after 7 weeks of supplementation.[1][2]
| Parameter | Observation in this compound-Treated Groups |
| Subcutaneous Fat Mass | Reduced |
| Plasma Triglycerides | Reduced |
| Total Cholesterol | Reduced |
| LDL Cholesterol | Reduced |
| Fasting Blood Glucose | Improved |
| Plasma Leptin | Improved |
| Plasma Adiponectin | Improved |
Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound's effect on high-fat diet-induced obese mice.[4]
Protocol 1: In Vivo High-Fat Diet (HFD) Mouse Model
Objective: To evaluate the effect of this compound on metabolic parameters, fat browning, and thermogenesis in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice (4 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD, 60% kcal from fat)
-
This compound (purity >97%)
-
Stevioside (as a positive control)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Animal balance, gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for 1 week on a standard chow diet.
-
Obesity Induction:
-
Divide mice into a control group (Ctrl) and a high-fat diet group.
-
Feed the Ctrl group a standard chow diet.
-
Feed the HFD group a 60% HFD for 6 weeks to induce obesity.[2]
-
-
Treatment Groups: After 6 weeks, divide the HFD-fed mice into the following groups (n=8-10 per group):
-
Supplementation: Administer the respective treatments daily via oral gavage for 7 weeks.[1]
-
Monitoring: Monitor food intake and body weight twice a week throughout the 13-week experimental period.[4]
-
Sample Collection:
-
At the end of the 13-week period, fast the mice overnight.
-
Sacrifice mice via an approved euthanasia method.
-
Collect blood via cardiac puncture or from the abdominal vein into EDTA tubes. Centrifuge at 1,300 x g for 10 minutes to separate plasma.[4]
-
Carefully dissect the hypothalamus and subcutaneous fat depots (e.g., inguinal).[4]
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for further analysis.[4]
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of genes related to browning, thermogenesis, and lipogenesis in subcutaneous adipose tissue.
Materials:
-
Frozen subcutaneous fat tissue (~50-100 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform, Isopropanol, 75% Ethanol
-
RNase-free water
-
cDNA synthesis kit (e.g., with reverse transcriptase)
-
SYBR Green PCR master mix
-
qRT-PCR instrument (e.g., Rotor-Gene Q)
-
Primers for target genes (UCP1, PGC-1α, Prdm16, PPARγ, C/EBPα, SREBP-1c) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction:
-
Homogenize frozen fat tissue in TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the PCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Perform the amplification on a qRT-PCR instrument using the following cycling conditions:[4]
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
Denaturation: 94°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 70°C for 30 seconds
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method, comparing treatment groups to the HF control group.[4]
-
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for investigating the effects of this compound in an in vivo model.
References
- 1. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cardiovascular Protective Function of Natural Compounds Through AMPK/SIRT1/PGC‐1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CTRP3 Activates the AMPK/SIRT1-PGC-1α Pathway to Protect Mitochondrial Biogenesis and Functions in Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Biological Targets of Phyllodulcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin, a natural dihydroisocoumarin extracted from the leaves of Hydrangea macrophylla, has garnered significant interest in the scientific community.[1][2] Traditionally known for its intense sweetness, estimated to be 400-800 times that of sucrose, recent studies have unveiled a spectrum of biological activities, positioning this compound as a promising candidate for therapeutic development.[1][2] Documented effects include anti-obesity, anti-diabetic, anti-allergic, and neuroprotective properties.[3][4]
The diverse bioactivities of this compound suggest its interaction with multiple molecular targets. To efficiently explore these interactions and uncover novel therapeutic applications, high-throughput screening (HTS) methodologies are indispensable. HTS enables the rapid screening of large compound libraries against a multitude of biological targets, accelerating the identification of lead compounds for drug discovery.[3][5][6]
This document provides detailed application notes and protocols for a panel of HTS assays designed to investigate the effects of this compound on several known and potential biological pathways. The assays are selected to cover a range of target classes and signaling pathways implicated in this compound's observed bioactivities, including phosphodiesterase (PDE) inhibition, leptin and Brain-Derived Neurotrophic Factor (BDNF) signaling, and amyloid-beta (Aβ) aggregation.
Quantitative Bioactivity of this compound
The following table summarizes the known quantitative data for this compound's biological activities. This data serves as a benchmark for the HTS assays described herein.
| Target/Pathway | Assay Type | Known Effect of this compound | Quantitative Value (IC50/EC50) | Reference |
| Phosphodiesterase (non-selective) | Enzyme Inhibition | Inhibition | IC50: 100 µM | [4] |
| Leptin Signaling | STAT3 Reporter Assay | Modulation of leptin levels and downstream signaling | Data not available; reported to decrease plasma leptin levels in vivo.[3][7] | [3][7] |
| BDNF/TrkB Signaling | TrkB Phosphorylation Assay | Upregulation of BDNF-TrkB signaling | Data not available; reported to upregulate the expression of BDNF and TrkB and phosphorylation of downstream effectors in vivo.[3][7] | [3][7] |
| Amyloid-Beta (Aβ) Aggregation | Thioflavin T Assay | Inhibition of Aβ fibrillization | Data not available; reported to inhibit Aβ aggregation and disaggregate pre-formed fibrils in a concentration-dependent manner.[8] | [8] |
High-Throughput Screening Workflow
The general workflow for high-throughput screening of this compound and its analogs against the target pathways is depicted below. This workflow is designed for efficiency and robustness, incorporating primary screens, dose-response confirmation, and counter-screens to identify specific modulators.
High-Throughput Screening (HTS) Workflow for this compound.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Principle: This assay utilizes fluorescence polarization (FP) to detect the inhibition of PDE. A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. In the absence of an inhibitor, PDE hydrolyzes the substrate, resulting in a small, rapidly rotating molecule with low FP. In the presence of an inhibitor like this compound, the substrate remains intact and can be captured by a specific antibody or binding protein, forming a large, slowly rotating complex with high FP.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA.
-
This compound Stock: 10 mM in 100% DMSO.
-
PDE Enzyme Solution: Dilute recombinant human PDE (e.g., PDE4D) in Assay Buffer to the desired concentration (empirically determined).
-
FAM-cAMP Substrate: Dilute in Assay Buffer to the desired concentration (e.g., 50 nM).
-
Anti-cAMP Antibody: Dilute in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of this compound from a serial dilution plate to the assay plate using an acoustic dispenser.
-
Add 5 µL of PDE enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of FAM-cAMP substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of anti-cAMP antibody solution to stop the reaction and allow for binding.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Determine the IC50 value from the dose-response curve.
-
Leptin Receptor Activation Assay
Principle: This cell-based reporter assay measures the activation of the leptin receptor, which signals through the JAK-STAT pathway. HEK293 cells are stably co-transfected with the human leptin receptor (LEPR) and a luciferase reporter construct driven by a STAT3-responsive promoter. Activation of the leptin receptor by an agonist will lead to STAT3 phosphorylation, translocation to the nucleus, and subsequent expression of luciferase.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-LEPR-STAT3-Luciferase cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate 20,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with 20 µL of serum-free medium.
-
Add 50 nL of this compound from a serial dilution plate.
-
Add 5 µL of recombinant human leptin (at a sub-maximal concentration, e.g., EC20) to all wells except the negative control.
-
Incubate for 6 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percent activation or inhibition relative to controls.
-
Determine EC50 or IC50 values from the dose-response curves.
-
Leptin Signaling Pathway in the HTS Reporter Assay.
BDNF/TrkB Signaling Assay
Principle: This assay measures the phosphorylation of the TrkB receptor, a key event in BDNF signaling. An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is used. In this assay, a biotinylated anti-TrkB antibody captures the TrkB receptor onto streptavidin-coated donor beads, and an anti-phospho-TrkB antibody conjugated to an acceptor bead binds to the phosphorylated receptor. Upon BDNF stimulation, the proximity of the donor and acceptor beads results in a chemiluminescent signal.
Protocol:
-
Cell Culture and Stimulation:
-
Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in the appropriate medium.
-
Plate cells in a 384-well plate and differentiate if necessary.
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat with this compound from a serial dilution plate for 1 hour.
-
Stimulate with BDNF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis and Assay Procedure:
-
Lyse the cells directly in the plate with 10 µL of AlphaLISA® lysis buffer.
-
Transfer 5 µL of lysate to a 384-well ProxiPlate™.
-
Add 5 µL of a mixture of biotinylated anti-TrkB antibody and acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of streptavidin-coated donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the fold change in signal relative to the unstimulated control.
-
Determine the EC50 value from the dose-response curve.
-
BDNF/TrkB Signaling Pathway.
Amyloid-Beta (Aβ) Aggregation Assay
Principle: This assay quantifies the formation of Aβ fibrils using the fluorescent dye Thioflavin T (ThT). ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. Inhibition of Aβ aggregation by compounds like this compound results in a decrease in ThT fluorescence.
Protocol:
-
Reagent Preparation:
-
Aβ(1-42) Peptide: Prepare a stock solution in hexafluoroisopropanol (HFIP), aliquot, and lyophilize. Resuspend in DMSO and dilute in assay buffer (e.g., 20 mM phosphate buffer, pH 7.4) immediately before use.
-
Thioflavin T Solution: Prepare a 1 mM stock in water and dilute to 20 µM in assay buffer.
-
This compound Stock: 10 mM in 100% DMSO.
-
-
Assay Procedure (384-well black, clear-bottom plate):
-
Add 50 nL of this compound from a serial dilution plate.
-
Add 10 µL of Aβ(1-42) peptide solution (final concentration e.g., 10 µM).
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Add 10 µL of 20 µM Thioflavin T solution to each well.
-
Measure fluorescence at an excitation of ~440 nm and an emission of ~485 nm.
-
Calculate the percent inhibition of aggregation compared to controls.
-
Determine the IC50 value from the dose-response curve.
-
Amyloid-Beta Aggregation and Inhibition by this compound.
Conclusion
The provided protocols offer a robust framework for the high-throughput screening of this compound to elucidate its mechanism of action and identify novel biological targets. These assays are amenable to automation and miniaturization, making them suitable for large-scale screening campaigns. The data generated from these screens will be instrumental in guiding future drug discovery and development efforts centered on this promising natural product. Further characterization of the hits from these screens will be necessary to validate their therapeutic potential.
References
- 1. BDNF Signaling and Pain Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p75 reduces TrkB tyrosine autophosphorylation in response to brain-derived neurotrophic factor and neurotrophin 4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC Analysis of Hydrangenol and Phyllodulcin in Tea-Hortensia
Introduction
Tea-hortensia (Hydrangea macrophylla subsp. serrata), also known as 'Amacha', is a plant of significant interest due to its production of the sweet-tasting dihydroisocoumarin, phyllodulcin, and its precursor, hydrangenol. These compounds are subjects of research for their potential applications in the food and pharmaceutical industries. This document provides a detailed protocol for the quantitative analysis of hydrangenol and this compound in tea-hortensia leaves using Ultra-Performance Liquid Chromatography (UPLC), a rapid and sensitive analytical technique. The provided methodologies are intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the content of hydrangenol and this compound in different cultivars of tea-hortensia, as determined by UPLC analysis. The data reveals significant variations in the concentrations of these compounds among cultivars.
| Cultivar | Year | Hydrangenol (% dry weight ± SD) | This compound (% dry weight ± SD) |
| 'Odoriko Amacha' | 2019 | 4.787 ± 1.066 | 1.794 ± 0.323 |
| 'Oamacha' | 2019 | 1.514 ± 0.649 | 3.642 ± 0.692 |
| 'Amagi Amacha' | 2019 | 0.293 ± 0.142 | 3.906 ± 0.480 |
| 'Oamacha' | 2021 (Trial I) | 0.515 ± 0.133 | 4.409 ± 0.264 |
| 'Oamacha' | 2021 (Trial II) | 0.545 ± 0.145 | 4.448 ± 0.270 |
Data sourced from a 2022 study on VIS-NIR modeling of hydrangenol and this compound contents.[1]
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for the accurate quantification of hydrangenol and this compound. The following is a general procedure for the preparation of tea-hortensia leaf extracts.
Materials and Equipment:
-
Tea-hortensia leaves
-
Drying oven or freeze-dryer
-
Grinder or mortar and pestle
-
Methanol (HPLC or UPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
Protocol:
-
Drying: Freshly harvested tea-hortensia leaves should be dried to a constant weight. This can be achieved by oven-drying at a controlled temperature (e.g., 40-60 °C) or by freeze-drying to minimize thermal degradation of the target compounds.
-
Milling: The dried leaves are then finely ground into a homogenous powder using a grinder or a mortar and pestle.
-
Fermentation (Optional but Recommended): To mimic the traditional preparation of 'Amacha' and potentially increase the yield of this compound through enzymatic conversion of its glycosides, a fermentation step can be included. This typically involves moistening the powdered leaves and allowing them to ferment under controlled temperature and humidity for a specific period.
-
Extraction: a. Accurately weigh a portion of the dried and powdered leaf material (e.g., 100 mg). b. Add a defined volume of methanol (e.g., 10 mL) to the sample. c. Vortex the mixture thoroughly for several minutes to ensure efficient extraction. Sonication can also be used to enhance extraction efficiency. d. Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant material. e. Carefully collect the supernatant. f. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of methanol, and the supernatants can be combined.
-
Filtration: Prior to UPLC analysis, the extract must be filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the UPLC system.
-
Dilution: Depending on the concentration of hydrangenol and this compound in the extract, it may be necessary to dilute the filtered sample with the initial mobile phase composition to fall within the linear range of the calibration curve.
UPLC Analysis
The following UPLC method is suitable for the separation and quantification of hydrangenol and this compound.
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC® I-Class or a similar system equipped with a photodiode array (PDA) detector.[1]
-
Column: Phenomenex Kinetex RP-18 (100 × 2.1 mm, 1.7 µm, 100 Å).
-
Mobile Phase A: Water with 0.05% formic acid.
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 1 µL.
-
Detection Wavelength: 280 nm (or a specific wavelength determined by the UV spectra of the compounds).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 0 |
| 11.58 | 50 |
| 11.70 | 95 |
| 15.00 | 95 |
Protocol:
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions (100% Mobile Phase A) until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of hydrangenol and this compound of known concentrations in the mobile phase. These will be used to generate a calibration curve for quantification.
-
Sample Injection: Inject the prepared sample extracts and standard solutions onto the UPLC system.
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak areas for hydrangenol and this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of hydrangenol and this compound in the tea-hortensia samples.
Visualizations
Below is a graphical representation of the experimental workflow for the UPLC analysis of hydrangenol and this compound in tea-hortensia.
Caption: UPLC analysis workflow from sample preparation to data processing.
References
Application Notes and Protocols: Assessing Phyllodulcin's Impact on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of phyllodulcin, a natural sweetener, on the composition and function of the gut microbiota. The protocols outlined below detail the necessary steps for an in vivo study, from animal model selection to multi-omics data analysis, enabling a thorough assessment of this compound's potential as a modulator of the gut microbiome and its subsequent impact on host health.
Introduction
The gut microbiota plays a crucial role in host metabolism, immunity, and overall health.[1][2][3][4] Dietary components, particularly plant-derived compounds, can significantly influence the composition and metabolic activity of the gut microbiome.[1][2][5][6] this compound, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergii, is a natural sweetener with potential health benefits.[7][8] Understanding its interaction with the gut microbiota is essential for elucidating its mechanisms of action and evaluating its therapeutic potential. This document outlines a detailed experimental design to assess the impact of this compound on the gut microbiota.
Experimental Design Overview
An in vivo study using a mouse model is proposed to comprehensively evaluate the effects of this compound. The experimental workflow will involve this compound administration, sample collection, and subsequent analysis using 16S rRNA gene sequencing and metabolomics.
Experimental Workflow Diagram
Caption: Overall experimental workflow from animal study to data analysis.
Detailed Experimental Protocols
In Vivo Animal Study
Objective: To investigate the effect of this compound on the gut microbiota and host metabolism in a controlled in vivo setting.
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are a suitable model for metabolic and gut microbiota studies.[7][9]
Experimental Groups:
-
Control Group: Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
This compound Low Dose Group: e.g., 20 mg/kg body weight/day.
-
This compound High Dose Group: e.g., 40 mg/kg body weight/day.[7]
-
(Optional) Positive Control Group: A compound with known effects on the gut microbiota (e.g., a prebiotic like inulin).
Protocol:
-
Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) for one week with ad libitum access to standard chow and water.[7]
-
Randomization: Randomly assign mice to the experimental groups (n=8-10 per group).
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.
-
Monitoring: Monitor body weight, food, and water intake twice weekly.
-
Sample Collection:
-
Collect fresh fecal pellets at baseline and at the end of the treatment period. Immediately snap-freeze in liquid nitrogen and store at -80°C for microbiota and metabolomics analysis.[10]
-
At the end of the study, euthanize mice and collect blood (for plasma metabolomics), liver, and intestinal tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
16S rRNA Gene Sequencing
Objective: To characterize the taxonomic composition of the gut microbiota.
Protocol:
-
DNA Extraction: Extract microbial DNA from fecal samples (20-25 mg) using a commercially available kit, such as the PowerSoil DNA Isolation Kit, following the manufacturer's instructions.[11]
-
PCR Amplification: Amplify the V3-V4 or V4 variable region of the 16S rRNA gene using specific primers (e.g., 515F and 806R).[10][11]
-
Library Preparation: Purify the PCR products, attach sequencing adapters and barcodes, and pool the samples to construct the sequencing library.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.[10]
-
Data Analysis:
-
Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2.[11][12]
-
Perform quality filtering, denoising (e.g., with DADA2), and chimera removal.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database like Greengenes or SILVA.[11]
-
Calculate alpha and beta diversity metrics to assess within-sample diversity and between-sample community differences, respectively.
-
Metabolomics Analysis
Objective: To identify and quantify metabolites in fecal and plasma samples to assess the functional output of the gut microbiota and host metabolic changes.
Protocol:
-
Metabolite Extraction: Homogenize fecal or plasma samples and precipitate proteins using a methanol-based buffer. Centrifuge the samples and collect the supernatant.[13]
-
LC-MS/MS and/or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) for a broad range of metabolites and gas chromatography-mass spectrometry (GC-MS) for targeted analysis of short-chain fatty acids (SCFAs).[14][15][16]
-
Data Processing: Process the raw data to identify and quantify metabolites by comparing them to a reference library of chemical standards.[13]
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the experimental groups.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Gut Microbiota Composition (Relative Abundance %)
| Taxonomic Level | Control | This compound (Low) | This compound (High) | p-value |
|---|---|---|---|---|
| Phylum | ||||
| Firmicutes | ||||
| Bacteroidetes | ||||
| Actinobacteria | ||||
| Proteobacteria | ||||
| Genus | ||||
| Lactobacillus | ||||
| Bifidobacterium | ||||
| Akkermansia |
| Faecalibacterium| | | | |
Table 2: Short-Chain Fatty Acid (SCFA) Concentrations (μmol/g feces)
| Metabolite | Control | This compound (Low) | This compound (High) | p-value |
|---|---|---|---|---|
| Acetate | ||||
| Propionate |
| Butyrate | | | | |
Table 3: Key Plasma Metabolites (Relative Abundance) | Metabolite | Control | this compound (Low) | this compound (High) | p-value | | :--- | :---: | :---: | :---: | | Indole-3-propionic acid | | | | | | Trimethylamine N-oxide (TMAO) | | | | | | Phenylacetylglutamine | | | | |
Potential Signaling Pathways
Changes in gut microbiota composition and metabolite profiles induced by this compound may modulate host signaling pathways.
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by this compound-induced gut microbiota changes.
Polyphenolic compounds can influence gut microbiota, leading to the production of metabolites that interact with host signaling pathways.[2][17] For instance, increased production of SCFAs can activate G-protein coupled receptors (GPRs) like GPR41 and GPR43, which are involved in regulating host metabolism and immune responses.[18] Changes in microbial tryptophan metabolism can affect the levels of indole derivatives, which are ligands for the aryl hydrocarbon receptor (AHR), playing a role in immune homeostasis. Furthermore, modulation of the gut microbiota can impact bile acid metabolism and the production of trimethylamine N-oxide (TMAO), both of which have implications for cardiovascular health.[2][19]
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for assessing the impact of this compound on the gut microbiota. By integrating 16S rRNA gene sequencing with metabolomics, researchers can gain a comprehensive understanding of the taxonomic and functional shifts in the gut microbiome induced by this compound. This multi-omics approach will be instrumental in elucidating the mechanisms underlying the potential health benefits of this natural sweetener and will provide valuable data for drug development professionals.
References
- 1. Frontiers | A Review of the Effects of Natural Compounds, Medicinal Plants, and Mushrooms on the Gut Microbiota in Colitis and Cancer [frontiersin.org]
- 2. Frontiers | Dietary compounds in modulation of gut microbiota-derived metabolites [frontiersin.org]
- 3. Microbiota, natural products, and human health: exploring interactions for therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]
- 5. Plant-Derived Bioactive Compounds and Potential Health Benefits: Involvement of the Gut Microbiota and Its Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Modulation of Gut Microbiota by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics Research Solution of Gut Microbiota - Creative Proteomics [creative-proteomics.com]
- 15. Metabolomic for Gut Microbiota Research - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Metabolite Profiling of the Gut Microbiome in Mice with Dietary Administration of Black Raspberries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Phyllodulcin Extraction from Hydrangea Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of phyllodulcin from Hydrangea macrophylla leaves. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Leaf Pre-treatment: The preparation of hydrangea leaves is a critical first step. Traditional hand-rolling and drying at 70°C have been shown to significantly increase this compound accumulation compared to drying at lower temperatures (e.g., 25°C)[1][2][3]. Mechanical blending of the leaves can be even more effective than traditional processing[1][2][3]. Ensure your leaf material is properly processed to maximize the initial this compound content.
-
Choice of Extraction Solvent: The polarity of the extraction solvent plays a crucial role. Methanol and ethanol have demonstrated superior extraction efficiency for this compound compared to water[1][2][3]. If you are using water as a solvent, consider switching to methanol or 70% ethanol for a significant improvement in yield[4].
-
Extraction Method: The extraction technique directly impacts yield. Accelerated Solvent Extraction (ASE) and conventional soaking have been reported to yield the highest amounts of this compound, followed closely by ultrasonication when using methanol as the solvent[1][2][3]. If you are using a simple soaking method, ensure sufficient extraction time (e.g., 12 hours at 25°C)[1][2]. For more advanced methods like ASE, optimizing parameters such as temperature and time is key.
-
Soil pH for Plant Cultivation: Research indicates that the pH of the soil in which the hydrangea plants are grown can affect the concentration of this compound and its glycoside in the leaves. A soil pH ranging from 5.5 to 7.0 is considered suitable for not only plant growth but also for increasing the content of these sweet compounds[5].
Q2: I am observing impurities in my final this compound extract. How can I improve its purity?
A2: Achieving high purity is essential for analytical and developmental purposes. A multi-step purification process is often necessary:
-
Initial Purification: After the initial extraction, passing the crude extract through a mixed-bed ion exchanger column can effectively remove ionic impurities[6].
-
Chromatographic Separation: For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method[1][2][6]. This technique allows for the separation of this compound from other closely related compounds. A final purity of 97% has been achieved using this method[6].
Q3: Which extraction solvent should I choose for the highest this compound yield?
A3: Based on comparative studies, methanol is the most effective solvent for extracting this compound from hydrangea leaves, followed closely by ethanol. Water is a significantly less effective solvent for this purpose[1][2][3][7]. For instance, the greatest this compound yields were obtained with methanol using Accelerated Solvent Extraction (ASE), soaking, and ultrasonication methods[1][2]. A 70% ethanol solution has also been shown to be highly effective, particularly with ASE[4].
Q4: What is the most efficient extraction method for maximizing this compound yield?
A4: Accelerated Solvent Extraction (ASE) has been identified as one of the most efficient methods for extracting this compound, yielding up to 21.28 mg/g from dried hydrangea leaves when using methanol as the solvent[1][2][3]. Conventional soaking with methanol also provides a comparable high yield of 21.20 mg/g[1][2][3]. The optimal conditions for ASE with methanol have been determined to be 70°C with 3 cycles of 5 minutes each[4][7].
Q5: Can I use water for extraction to create a more "natural" or "green" extract?
A5: While water can be used, it is significantly less efficient for this compound extraction compared to methanol or ethanol[1][2][3]. However, an alternative environmentally friendly method is Subcritical Water Extraction (SWE). While SWE with optimized conditions (150°C for 20 minutes) yielded less this compound (10.41 mg/g) than ultrasonic extraction with methanol (17.40 mg/g), it offers a non-toxic and environmentally benign option[8][9][10].
Data Presentation: Comparative Extraction Yields
The following tables summarize the quantitative data on this compound extraction yields under various conditions.
Table 1: Effect of Extraction Method and Solvent on this compound Yield
| Extraction Method | Solvent | Yield (mg/g of dry leaf) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 21.28 | [1][2][3] |
| Soaking (25°C for 12h) | Methanol | 21.20 | [1][2][3] |
| Ultrasonication (35°C for 1h) | Methanol | 19.33 | [1][2][3] |
| Ultrasonic Extraction | Methanol | 17.40 ± 2.02 | [8][9][10] |
| Subcritical Water Extraction (150°C, 20 min) | Water | 10.41 ± 2.02 | [8][9][10] |
Table 2: Influence of Leaf Pre-treatment on this compound Accumulation
| Pre-treatment Method | Effect on this compound Content | Reference |
| Hand Rolling and Drying at 70°C | Significantly increased accumulation | [1][2][3] |
| Mechanical Blending | Higher accumulation than traditional processing | [1][2][3] |
| Enzymatic Conversion | Higher accumulation than traditional processing | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: this compound Extraction using Accelerated Solvent Extraction (ASE)
Objective: To extract this compound from dried hydrangea leaves with high efficiency.
Materials:
-
Dried and powdered hydrangea leaves (pre-treated by mechanical blending and drying at 70°C for optimal results).
-
Methanol (HPLC grade).
-
Accelerated Solvent Extractor (ASE) system.
Procedure:
-
Pack a stainless-steel extraction cell with the powdered hydrangea leaf sample.
-
Place the cell into the ASE system.
-
Set the extraction parameters:
-
Solvent: Methanol
-
Temperature: 70°C
-
Static Time: 5 minutes
-
Number of Cycles: 3
-
-
Initiate the extraction process. The ASE system will automatically perform the extraction cycles.
-
Collect the extract from the collection vial.
-
The collected extract can then be concentrated under vacuum for further analysis or purification.
Protocol 2: this compound Extraction using Ultrasonication
Objective: To extract this compound using an ultrasonic bath.
Materials:
-
Dried and powdered hydrangea leaves.
-
Methanol.
-
Ultrasonic cleaning bath.
-
Filter paper (Whatman No. 1).
-
Volumetric flask (100 mL).
Procedure:
-
Weigh 1.0 g of the ground hydrangea leaf sample.
-
Place the sample in a suitable flask and add 30 mL of methanol.
-
Place the flask in an ultrasonic cleaning bath.
-
After extraction, filter the mixture through Whatman No. 1 filter paper into a 100 mL volumetric flask.
-
Bring the final volume up to 100 mL with methanol.
-
The filtrate is then ready for analysis by HPLC or for further purification steps.
Protocol 3: Purification of this compound
Objective: To obtain high-purity this compound from the crude extract.
Materials:
-
Crude this compound extract.
-
Mixed-bed ion exchanger column.
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Mobile phase solvents (e.g., methanol and water).
Procedure:
-
Ion Exchange Chromatography:
-
Dissolve the crude extract in an appropriate solvent.
-
Pass the dissolved extract through a mixed-bed ion exchanger column to remove charged molecules[6].
-
Collect the eluate.
-
-
Preparative HPLC:
-
Concentrate the eluate from the ion exchange step.
-
Inject the concentrated sample into the preparative HPLC system.
-
Run the HPLC with a suitable gradient of mobile phase to separate the components.
-
Monitor the eluting peaks using a UV detector.
-
Collect the fraction corresponding to the this compound peak.
-
The final purity of the collected this compound can be assessed using analytical HPLC. A purity of 97% with a final yield of 2.12% (on a dry basis) has been reported[6].
-
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound extraction and purification process.
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Guide for Low this compound Yield.
References
- 1. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KR101662498B1 - Method for production of high natural sweetner, this compound from leaf of Hydrangea tea - Google Patents [patents.google.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [논문]Development of efficient this compound extraction process from sweet hydrangea (Hydrangea macrophylla) leaves : Development of efficient this compound extraction process from sweet hydrangea (Hydrangea macrophylla) leaves [scienceon.kisti.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Poor Solubility of Phyllodulcin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phyllodulcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it so low?
A1: this compound exhibits low aqueous solubility, estimated to be around 166.3 mg/L at 25°C[1][2]. This poor solubility is attributed to its chemical structure, specifically the hydrophobic dihydroisocoumarin core and the aromatic ring system[1]. The molecule's overall lipophilic nature limits its ability to form favorable interactions with water molecules.
Q2: In which organic solvents is this compound more soluble?
A2: this compound demonstrates significantly better solubility in polar organic solvents. For instance, its solubility is approximately 100 mg/mL in ethanol and greater than 100 mg/mL in dimethyl sulfoxide (DMSO)[1]. This information is crucial when preparing stock solutions for in vitro experiments.
Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?
A3: The pH of an aqueous solution plays a critical role in the stability of this compound. It is relatively stable in acidic to neutral environments (pH 3.0–7.0)[1]. However, in alkaline conditions (pH > 8.0), this compound is prone to degradation, which can involve the hydrolysis of its lactone ring[1]. While specific data on pH-dependent solubility is limited, a study on the related compound hydrangenol, which is structurally similar to this compound, showed that its concentration in a tea infusion decreased as the pH increased from acidic to neutral[3]. This suggests that maintaining a slightly acidic to neutral pH is advisable when preparing aqueous solutions of this compound.
Q4: Are there any natural precursors of this compound with better water solubility?
A4: Yes, in its natural source, Hydrangea macrophylla, this compound exists as a glycoside precursor, this compound-8-O-β-D-glucoside. This glycosidic form has improved water solubility due to the presence of the hydrophilic glucose moiety[1]. Endogenous enzymes in the plant hydrolyze this glycoside to release the less soluble this compound during processing.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Problem: this compound powder is not dissolving in my aqueous buffer for cell-based experiments, leading to inconsistent results.
Solution: Direct dissolution of this compound in purely aqueous media is challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing capacity for this compound (>100 mg/mL)[1].
-
Ethanol: Good solubilizing capacity (~100 mg/mL)[1].
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing a this compound working solution.
Troubleshooting Tips:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try a lower final concentration or use a co-solvent system in your final medium (see Issue 2).
-
Solvent toxicity: Always run a vehicle control (assay medium with the same final concentration of the organic solvent) to ensure that the solvent itself is not affecting your experimental results.
Issue 2: Need for Higher Aqueous Concentrations of this compound without Using High Levels of Organic Solvents
Problem: My experiment requires a higher concentration of this compound than what can be achieved by simple dilution of a DMSO stock without causing precipitation or solvent toxicity.
Solution: Several solubility enhancement techniques can be employed. These include the use of co-solvents, cyclodextrins, or creating advanced formulations like solid dispersions or nanoparticles.
Method 1: Co-solvency
By including a certain percentage of a water-miscible organic solvent in the aqueous medium, the solubility of this compound can be increased.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), such as PEG 300 or PEG 400
Illustrative Data on Co-solvency: Note: The following data is illustrative, based on general principles of co-solvency, as specific quantitative studies on this compound are limited. The trend of increased solubility with a higher percentage of co-solvent is expected.
| Co-solvent System (in Water) | This compound Solubility (mg/mL) - Illustrative |
| 10% Ethanol | ~1.5 |
| 20% Ethanol | ~5.0 |
| 10% Propylene Glycol | ~1.2 |
| 20% Propylene Glycol | ~4.0 |
Method 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Illustrative Data on Cyclodextrin Solubilization: Note: This data is hypothetical to illustrate the expected outcome of a phase solubility study, which has not been specifically published for this compound.
| Cyclodextrin (in Water) | This compound Solubility (mg/mL) - Illustrative |
| 2% HP-β-CD | ~2.0 |
| 5% HP-β-CD | ~5.5 |
| 10% HP-β-CD | ~12.0 |
Logical Flow for Choosing a Solubilization Strategy:
Caption: Decision tree for selecting a this compound solubilization method.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC-UV
This protocol describes the shake-flask method to determine the equilibrium solubility of this compound in a given aqueous medium.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other suitable material)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 5 mg to 1 mL).
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed at a wavelength of around 280 nm.
-
Quantify the concentration of this compound in the sample using a pre-established calibration curve of known this compound concentrations.
-
Calculate the solubility by correcting for the dilution factor.
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid inclusion complex that can be readily dissolved in water.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle for 30-45 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent mixture. The final consistency should be a thick, uniform paste.
-
Scrape the paste from the mortar and spread it as a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
The resulting powder can be dissolved in water to prepare an aqueous solution of this compound.
Signaling Pathway Visualization
This compound has been reported to upregulate the hypothalamic Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway. The activation of this pathway is associated with neuronal survival, plasticity, and energy metabolism.
Caption: this compound's effect on the BDNF-TrkB signaling pathway.
References
Phyllodulcin degradation issues during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation issues of phyllodulcin during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural dihydroisocoumarin sweetener extracted from the leaves of Hydrangea macrophylla. Its intense sweetness, estimated to be 400-800 times that of sucrose, makes it a promising candidate for a natural, low-calorie sugar substitute. However, this compound is susceptible to degradation under various conditions, which can lead to a loss of sweetness and the formation of undesirable byproducts. Understanding and mitigating these degradation issues are crucial for its successful application in research and product development.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
-
pH: this compound is unstable in alkaline conditions (pH > 8.0), where it can undergo hydrolysis of its lactone ring. It is relatively stable in acidic to neutral pH (3.0-7.0)[1].
-
Temperature: Elevated temperatures, particularly above 100°C, can cause significant degradation[1].
-
Enzymatic Activity: The presence of endogenous enzymes like β-glucosidase in the plant material can lead to the hydrolysis of this compound's glycosidic precursor. While this conversion is necessary to produce the sweet-tasting this compound, uncontrolled enzymatic activity can lead to further degradation.
-
Light Exposure: While specific quantitative data on photodegradation is limited for this compound, related compounds are known to be sensitive to light, which can catalyze oxidative reactions.
Q3: How can I minimize this compound degradation during storage?
A3: For optimal stability, this compound stock solutions should be stored at low temperatures. Recommendations are -80°C for up to 6 months or -20°C for up to 1 month[2]. To prevent oxidation, it is also advisable to store solutions under an inert atmosphere, such as nitrogen[2]. For solid, purified this compound, storage in a desiccator at low temperature is recommended to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete enzymatic conversion of this compound-8-O-β-D-glucoside. | In its natural state in fresh hydrangea leaves, this compound exists primarily as its non-sweet glycoside. The sweet-tasting aglycone is released through the action of the endogenous enzyme β-glucosidase during processing (e.g., drying, rolling). Ensure proper pretreatment of the leaves to facilitate this enzymatic hydrolysis. Traditional methods involve hand-rolling and drying at elevated temperatures (e.g., 70°C) to promote the conversion[3][4]. Alternatively, consider adding exogenous β-glucosidase during the extraction process to maximize the conversion. |
| Suboptimal extraction solvent. | Methanol and ethanol have been shown to be more efficient solvents for this compound extraction than water[3][4]. If experiencing low yields with aqueous extractions, switch to an alcohol-based solvent system. |
| Inefficient extraction method. | While simple soaking can be effective, more advanced methods like Accelerated Solvent Extraction (ASE) and ultrasonication can significantly improve extraction efficiency and yield[3][4]. Subcritical water extraction is another potential method, though it may yield less than methanol-based methods[5]. |
| Degradation during extraction. | Avoid prolonged exposure to high temperatures and alkaline conditions during the extraction process. If using heat, monitor the temperature closely and keep the extraction time as short as possible. Ensure the pH of the extraction solvent is within the stable range for this compound (pH 3.0-7.0). |
Issue 2: Loss of Sweetness in this compound Extracts or Solutions Over Time
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage conditions. | Review your storage protocol. Are you storing solutions at the recommended low temperatures (-20°C or -80°C)?[2] Is the purified compound protected from light and moisture? For solutions, consider purging with an inert gas like nitrogen before sealing and freezing to minimize oxidation[2]. |
| pH instability. | Check the pH of your solution. If it is in the alkaline range (pH > 8.0), the lactone ring of this compound may be hydrolyzing, leading to a loss of sweetness. Adjust the pH to the stable range of 3.0-7.0 using a suitable buffer[1]. |
| Microbial contamination. | If solutions are not sterile, microbial growth can lead to the degradation of this compound. Filter-sterilize solutions before storage, especially for long-term use. |
Quantitative Data on this compound Stability and Extraction
Table 1: Influence of Extraction Method on this compound Yield
| Extraction Method | Solvent | Temperature | Yield (mg/g of dried leaves) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | Not specified | 21.28 | [3][4] |
| Soaking | Methanol | 25°C | 21.20 | [3][4] |
| Ultrasonication | Methanol | 35°C | 19.33 | [3][4] |
| Subcritical Water Extraction | Water | 150°C | 10.41 ± 2.02 | [6][7] |
| Ultrasonic Extraction | Methanol | Not specified | 17.40 ± 2.02 | [6][7] |
Table 2: this compound Stability Under Different Conditions (Qualitative and Estimated Data)
| Condition | Observation/Recommendation | Reference |
| pH | Stable in acidic to neutral conditions (pH 3.0-7.0). Degradation accelerates in alkaline conditions (pH > 8.0) due to lactone ring hydrolysis. | [1] |
| Temperature | Stable at room temperature for short periods. Decomposition occurs above 100°C[1]. For long-term storage of solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is recommended[2]. | [1][2] |
| Light | Direct data is limited. As a general precaution for phenolic compounds, protection from light is recommended to prevent photo-oxidation. | General knowledge |
| Storage (Solid) | Store in a cool, dark, and dry place (desiccator). | General knowledge |
| Storage (Solution) | Store at -20°C or -80°C. Consider storing under an inert gas (e.g., nitrogen)[2]. | [2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Hydrangea macrophylla Leaves
This protocol is adapted from the methods described by Jung et al. (2016)[3][4].
1. Pretreatment of Hydrangea Leaves: a. Harvest fresh leaves of Hydrangea macrophylla. b. To induce enzymatic conversion of the this compound glycoside, subject the leaves to a traditional processing method: i. Hand-roll the leaves to bruise the plant tissue and release endogenous enzymes. ii. Dry the rolled leaves at 70°C. This elevated temperature accelerates the enzymatic hydrolysis to yield the sweet-tasting this compound. c. Grind the dried leaves into a fine powder.
2. Extraction: a. Choose one of the following extraction methods: i. Soaking: Suspend the leaf powder in methanol (e.g., 1:10 w/v) and soak for 12 hours at 25°C with occasional agitation. ii. Ultrasonication: Suspend the leaf powder in methanol (e.g., 1:10 w/v) and sonicate for 1 hour at 35°C. iii. Accelerated Solvent Extraction (ASE): Utilize an ASE system with methanol as the solvent. Follow the manufacturer's instructions for optimal parameters. b. After extraction, separate the solvent from the plant material by filtration or centrifugation.
3. Purification: a. Concentrate the crude extract under reduced pressure to remove the solvent. b. Resuspend the concentrated extract in deionized water. c. Pass the aqueous suspension through an ion exchange resin column to remove charged impurities. d. Further purify the eluate using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column. e. Collect the fractions containing this compound and verify the purity using analytical HPLC. f. Lyophilize the purified fractions to obtain solid this compound.
Protocol 2: β-Glucosidase Activity Assay
This protocol provides a general method to assess the activity of β-glucosidase, which is crucial for the conversion of this compound's precursor.
1. Materials:
- p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.
- Sodium acetate buffer (e.g., 50 mM, pH 5.0).
- Sodium carbonate or sodium hydroxide solution (e.g., 1 M) to stop the reaction.
- Enzyme extract (from hydrangea leaves or a commercial source).
- Spectrophotometer or microplate reader.
2. Procedure: a. Prepare a reaction mixture containing the sodium acetate buffer and the pNPG substrate. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C or 50°C). c. Add the enzyme extract to initiate the reaction. d. Incubate for a specific period (e.g., 10-30 minutes). e. Stop the reaction by adding the sodium carbonate or sodium hydroxide solution. This will also develop the yellow color of the p-nitrophenol product. f. Measure the absorbance of the solution at 405 nm. g. Quantify the amount of p-nitrophenol released using a standard curve. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for better phyllodulcin peak resolution
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for better phyllodulcin peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the peak resolution in an HPLC analysis? A1: The resolution of peaks in HPLC is primarily influenced by three main factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2] Column efficiency relates to the sharpness of the peaks, where columns with smaller particles or longer lengths generally provide higher efficiency.[1][3] Selectivity is the ability of the system to distinguish between two different analytes and is heavily influenced by the mobile phase composition and the stationary phase chemistry.[2] The retention factor pertains to how long an analyte is retained on the column.[2]
Q2: How does the mobile phase composition impact this compound separation? A2: The mobile phase composition is a critical factor in achieving optimal separation.[4] In reversed-phase HPLC, which is commonly used for compounds like this compound, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[4][5] Adjusting the ratio of the organic solvent to water alters the solvent strength, which in turn modifies the retention time and selectivity of the separation.[5] For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial as it affects the ionization state of the analyte and can significantly improve peak shape and resolution.[4][6][7]
Q3: What type of HPLC column is most suitable for this compound analysis? A3: For the analysis of phenolic compounds like this compound, reversed-phase columns, particularly C18 (octadecyl) columns, are a very common starting point.[8][9] These columns offer high hydrophobicity and provide excellent peak shape for a wide range of analytes.[8] The choice of column dimensions (length and internal diameter) and particle size also plays a significant role; longer columns and smaller particle sizes generally lead to higher resolution, though at the cost of increased backpressure and longer analysis times.[3][8][10]
Q4: Can the flow rate be adjusted to improve the resolution of the this compound peak? A4: Yes, optimizing the flow rate can improve resolution. In most cases, lowering the flow rate increases the interaction time of the analyte with the stationary phase, which can lead to better separation and narrower peaks.[10][11] However, this also increases the overall run time.[10] Conversely, increasing the flow rate can shorten the analysis time but may cause peaks to widen and resolution to decrease.[10][11] It is essential to find an optimal flow rate that balances resolution with analysis time.[10]
Troubleshooting Guide: Poor this compound Peak Resolution
Problem 1: My this compound peak is tailing.
-
Cause: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[12][13] This is common for compounds with basic functional groups.[12] Other causes can include column overload, column contamination or degradation, or extra-column band broadening.[14]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing unwanted interactions with basic analytes and improving peak shape.[12][14]
-
Use a Highly Deactivated Column: Employ modern, end-capped columns where the residual silanol groups are chemically bonded to reduce their activity.[15]
-
Reduce Sample Load: Overloading the column can lead to peak distortion.[7] Try reducing the injection volume or diluting the sample.[14] As a general guideline, the injection volume should be 1-2% of the total column volume.[10]
-
Check for Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.
-
Problem 2: My this compound peak is co-eluting with an impurity.
-
Cause: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system, resulting in overlapping peaks.[10] This is due to insufficient selectivity (α) between the compounds.
-
Solutions:
-
Modify Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity due to different solvent properties.[5]
-
Adjust the Gradient: If using a gradient elution, modify the slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or Cyano column) can introduce different types of interactions and significantly change selectivity.[1][3]
-
Optimize Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, although it will also increase analysis time.[10]
-
Problem 3: My this compound peak is broad.
-
Cause: Broad peaks can indicate several issues, including low column efficiency, extra-column volume, or a mismatch between the injection solvent and the mobile phase.[6][16] Column degradation or contamination can also be a cause.[7]
-
Solutions:
-
Check System Connections: Ensure all tubing is as short as possible and has a narrow internal diameter to minimize extra-column volume, which contributes to band broadening.[15]
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[6] Using a solvent that is stronger than the mobile phase can cause the peak to broaden.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates (N) and achieve sharper peaks.[1][2]
-
Regenerate or Replace the Column: If the column is old or has been used extensively, its efficiency may be compromised. Attempt to regenerate it according to the manufacturer's instructions or replace it.[7]
-
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Sample Preparation:
-
Extract this compound from the plant material (e.g., sweet hydrangea leaves) using a suitable solvent like methanol or ethanol.[17]
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
-
If necessary, dilute the sample with the initial mobile phase to ensure the concentration is within the linear range of the detector and to avoid column overload.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a photodiode array (DAD) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution: A linear gradient can be employed to effectively separate this compound from other compounds. A starting point could be a gradient from 5% to 100% Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.[18]
-
Injection Volume: 5-10 µL.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (typically around 280 nm).
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve using standards of known concentrations.
-
Data Presentation
Table 1: Example HPLC Parameters for Phenolic Compound Analysis
| Parameter | Condition 1 | Condition 2 | Rationale for Variation |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | Change in stationary phase alters selectivity.[3] Smaller particles increase efficiency.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.0 | Controls ionization of analytes and silanols.[6] |
| Mobile Phase B | Acetonitrile | Methanol | Different organic modifiers provide different selectivities.[5] |
| Gradient | 10-90% B in 20 min | 20-80% B in 15 min | A shallower gradient can improve resolution for complex mixtures. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate can increase efficiency and resolution.[10] |
| Temperature | 30 °C | 40 °C | Higher temperature reduces viscosity but can alter selectivity.[10] |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. mdpi.com [mdpi.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromtech.com [chromtech.com]
- 16. youtube.com [youtube.com]
- 17. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Phyllodulcin Bioactivity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioactivity of phyllodulcin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural dihydroisocoumarin sweetener isolated from the leaves of Hydrangea macrophylla. It is reported to be 400-800 times sweeter than sucrose[1][2]. Beyond its sweetness, this compound has garnered scientific interest for its diverse biological activities, including anti-obesity, anti-diabetic, anti-allergic, and antifungal properties[1]. Recent studies have also highlighted its potential neuroprotective effects, including the inhibition of amyloid-β (Aβ) aggregation, suggesting a therapeutic role in Alzheimer's disease[3][4].
Q2: What are the main challenges when working with this compound in cell culture?
Researchers may encounter low or inconsistent bioactivity of this compound in cell culture. The primary challenges stem from its limited aqueous solubility, potential instability in culture medium, and issues related to cellular uptake and metabolism. Addressing these factors is critical for obtaining reliable and reproducible experimental results.
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound exhibits poor solubility in water but is soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies. Ethanol can also be used[1].
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[5]. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , with many cell lines tolerating up to 1%[6]. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q5: What are the known signaling pathways modulated by this compound?
In vivo and in vitro studies have shown that this compound can modulate several key signaling pathways:
-
BDNF-TrkB Signaling: this compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and synaptic plasticity[7][8].
-
MAPK and PI3K/Akt Signaling: These pathways, which are downstream of many growth factor receptors, including TrkB, are also reportedly activated by this compound. These pathways are involved in cell proliferation, survival, and differentiation[9][10][11].
Troubleshooting Guide for Low Bioactivity
This guide addresses common issues that can lead to the low bioactivity of this compound in cell culture experiments.
Issue 1: Precipitation of this compound in Culture Medium
Cause: this compound has limited aqueous solubility, and adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate out of solution, drastically reducing its effective concentration.
Solutions:
-
Serial Dilution: Instead of adding the highly concentrated stock solution directly to your final culture volume, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming Medium: Use pre-warmed (37°C) cell culture medium for dilutions, as solubility can be temperature-dependent.
-
Vortexing: Ensure thorough mixing by gently vortexing or pipetting up and down after each dilution step.
Issue 2: Degradation of this compound in Cell Culture Medium
Cause: The stability of this compound can be influenced by the pH and composition of the cell culture medium, as well as exposure to light and elevated temperatures. It is relatively stable in acidic to neutral pH (3.0-7.0) but degrades in alkaline conditions (pH > 8.0)[1].
Solutions:
-
pH Monitoring: Regularly monitor the pH of your cell culture medium. Phenol red in the medium can serve as a visual indicator of pH changes.
-
Medium Selection: Be aware of the buffering system of your medium (e.g., bicarbonate in DMEM and RPMI-1640) and ensure proper CO2 levels in the incubator to maintain pH stability[12][13][14].
-
Fresh Preparation: Prepare fresh dilutions of this compound from the frozen stock for each experiment to minimize degradation.
-
Light Protection: Protect your this compound solutions and treated cell cultures from direct light, as polyphenols can be light-sensitive.
Issue 3: Ineffective Concentration Range
Cause: The bioactive concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Using a concentration that is too low will not elicit a response, while a concentration that is too high may induce cytotoxicity.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Based on available literature, a broad range of concentrations should be tested.
Table 1: Reported Effective Concentrations of this compound in a Cellular Context
| Cell Line/System | Application | Effective Concentration Range | Reference |
| PC12 Cells | Neuroprotection against oxygen-glucose deprivation/restoration | 0.1 - 10 µM | [2] |
| Various Cancer Cell Lines | Anticancer effects | IC50 values typically between 10 - 50 µM | [15] |
| 3T3-L1 Preadipocytes | Inhibition of adipogenesis | Not explicitly stated for this compound, but extracts are used at mg/mL concentrations. Pure compounds are typically used at µM concentrations. | [16][17] |
| C. elegans Model | Inhibition of lipid accumulation and ROS generation | Tested at concentrations present in 125-500 µg/mL of a hexane extract. | [18][19] |
Issue 4: Poor Cellular Uptake or High Efflux
Cause: The bioactivity of this compound is dependent on its ability to cross the cell membrane and accumulate intracellularly to reach its target. While it is suggested to be capable of crossing the blood-brain barrier, which implies good membrane permeability[3], specific cell lines may have mechanisms to prevent its uptake or actively pump it out (efflux).
Solutions:
-
Permeability Assessment: While a full Caco-2 permeability assay may not be necessary for all labs, considering the lipophilic nature of this compound can provide insights[6][20][21][22].
-
Incubation Time: Optimize the incubation time. Short incubation times may not be sufficient for adequate cellular uptake, while long incubation times could lead to metabolism or degradation of the compound.
-
Efflux Pump Inhibitors: If you suspect active efflux is limiting the intracellular concentration of this compound, consider co-incubation with broad-spectrum efflux pump inhibitors, such as verapamil or MK-571, as an experimental control.
Issue 5: Cellular Metabolism of this compound
Cause: Cells, particularly those with high metabolic activity like hepatocytes, can metabolize this compound into less active or inactive forms.
Solutions:
-
Metabolic Stability Assessment: For advanced studies, the metabolic stability of this compound can be assessed using liver microsomes or S9 fractions, which contain phase I and phase II metabolic enzymes[23][24][25][26][27]. This can provide an indication of its susceptibility to metabolism.
-
Time-Course Experiment: A time-course experiment measuring the biological effect of this compound at different time points can provide indirect evidence of its metabolism. A decrease in effect over time may suggest metabolic inactivation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate, pH 4.7)[5]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for BDNF-TrkB Pathway Activation
This protocol outlines the steps to detect the activation of the TrkB receptor by assessing its phosphorylation status upon this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-TrkB, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the optimized duration. Include a vehicle control and a positive control (e.g., recombinant BDNF).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total TrkB and then β-actin.
Visualizations
References
- 1. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. labiotech.eu [labiotech.eu]
- 4. This compound improves hippocampal long-term potentiation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 13. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged Induction Activates Cebpα Independent Adipogenesis in NIH/3T3 Cells | PLOS One [journals.plos.org]
- 18. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] this compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species (ROS) generation in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 25. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllodulcin stability issues in different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phyllodulcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments, particularly concerning varying pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the stability of this compound at different pH values?
A1: Published research suggests that this compound is relatively stable in acidic to neutral conditions (pH 4.0-7.0) when compared to other compounds found in Hydrangea tea, such as hydrangenol.[1][2] However, it is generally understood that extreme pH conditions can lead to the degradation of this compound, though specific quantitative data on degradation kinetics across a wide pH range is limited in publicly available literature.[3]
Q2: My this compound solution appears to be degrading. What are the potential causes related to pH?
A2: Degradation of this compound in your solution could be influenced by several pH-related factors:
-
Highly Acidic or Alkaline Conditions: Exposure to strong acids or bases can catalyze the hydrolysis of ester or ether linkages within the this compound molecule.
-
Inappropriate Buffer Selection: The choice of buffer can impact stability. Some buffer components may react with this compound or catalyze its degradation.
-
Extended Storage at Non-Optimal pH: Prolonged storage of this compound solutions outside of its optimal pH stability range can lead to significant degradation over time.
Q3: What is the solubility of this compound and how does pH affect it?
A3: this compound has limited solubility in water (166.3 mg/L at 25 °C).[4] It is more soluble in organic solvents like ethanol.[3] The solubility of this compound in aqueous solutions can be influenced by pH. As a phenolic compound, its solubility may increase in alkaline conditions due to the deprotonation of the hydroxyl groups, forming a more soluble phenolate salt. However, this increase in solubility at high pH may coincide with decreased stability.
Q4: Are there any known degradation products of this compound under different pH conditions?
A4: Specific degradation pathways and products of this compound as a direct consequence of pH variations are not extensively documented in current literature. However, based on its dihydroisocoumarin structure, potential degradation mechanisms could involve hydrolysis of the lactone ring under strong acidic or basic conditions.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in solution.
-
Troubleshooting Steps:
-
Verify pH of the Solution: Immediately measure the pH of your this compound solution. Deviations from the intended pH could be the primary cause of degradation.
-
Assess Buffer Integrity: If using a buffer, ensure it is correctly prepared and has not degraded. The buffering capacity should be sufficient to maintain the desired pH.
-
Analyze for Degradants: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks that may correspond to degradation products.
-
Review Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light, as these factors can exacerbate pH-dependent degradation.
-
Issue 2: Poor solubility or precipitation of this compound in an aqueous buffer.
-
Troubleshooting Steps:
-
Check the pH: Ensure the pH of your buffer is within a range where this compound is known to be soluble. While increasing pH might enhance solubility, it could compromise stability.
-
Consider a Co-solvent: If working with aqueous buffers, the addition of a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, can significantly improve the solubility of this compound.[3]
-
Sonication: Gentle sonication can help to dissolve this compound, but be cautious of potential temperature increases that might affect stability.
-
pH Adjustment: If your experimental conditions allow, a slight adjustment of the pH towards the alkaline side might improve solubility. However, this must be balanced with the potential for increased degradation.
-
Quantitative Data Summary
While comprehensive data is limited, the following table summarizes the observed stability of this compound from available literature.
| pH Range | Observation | Source |
| 4.0 - 7.0 | Variations in this compound content were relatively small. | [1] |
| Not specified | May undergo degradation at extreme pH. | [3] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability at Different pH
This protocol outlines a general procedure for investigating the stability of this compound across a range of pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11). Use buffers with known stability and minimal reactivity (e.g., phosphate, citrate, borate buffers).
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol) to ensure complete dissolution.
-
-
Incubation:
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C) and protect them from light.
-
-
Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
-
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Minimizing batch-to-batch variability in phyllodulcin extracts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in phyllodulcin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a natural dihydroisocoumarin renowned for its intense sweetness, estimated to be 400 to 800 times greater than sucrose.[1][2] It is primarily extracted from the leaves of Hydrangea macrophylla (specifically the subspecies serrata, also known as 'tea-hortensia') and Hydrangea serrata.[1][2]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can be attributed to several factors, including:
-
Plant Material: The specific cultivar, cultivation conditions, and harvesting time can significantly influence the concentration of this compound in the hydrangea leaves.[1]
-
Post-Harvest Processing: Traditional methods such as hand-rolling and drying at elevated temperatures (e.g., 70°C) have been shown to increase this compound accumulation. Inconsistent processing can therefore lead to variability.[3][4]
-
Extraction Method and Solvent: The choice of extraction technique (e.g., soaking, ultrasonication, accelerated solvent extraction) and the solvent used (e.g., methanol, ethanol, water) can greatly affect the yield of this compound.[3][4]
-
Chemical Stability: this compound is susceptible to degradation under certain conditions. It is unstable at temperatures above 100°C and in alkaline environments (pH > 8.0), where it can undergo lactone ring hydrolysis and/or demethylation. It is relatively stable in acidic to neutral conditions (pH 3.0–7.0).[1]
Q3: How does this compound's solubility impact extraction?
This compound has limited solubility in water (166.3 mg/L at 25°C) but is more soluble in polar organic solvents like ethanol and DMSO (approximately 100 mg/mL and >100 mg/mL, respectively).[1] This makes solvents such as methanol and ethanol more efficient for extraction compared to water.[3][4]
Q4: What analytical methods are recommended for quantifying this compound in extracts?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the quantitative analysis of this compound.[1][5] Other techniques that have been used include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural identification.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Suboptimal Plant Material: The cultivar or harvesting time may not be ideal for high this compound content. | Source certified plant material from a reputable supplier. If growing in-house, establish a standardized cultivation and harvesting protocol. |
| Inefficient Extraction Method: The chosen extraction method or solvent may not be effective. | Methanol and ethanol are generally superior to water for this compound extraction.[3][4] Consider using methods like accelerated solvent extraction (ASE) or ultrasonication, which have been shown to provide high yields.[3][4] | |
| Incomplete Bioconversion: this compound is often present as its glycoside precursor, which is converted to this compound during processing. | Ensure proper post-harvest processing, such as traditional hand-rolling and drying at around 70°C, to facilitate enzymatic conversion.[3][4] | |
| High Variability Between Batches | Inconsistent Plant Material: Using leaves from different cultivars, growing conditions, or harvest times. | Standardize the source and type of plant material. Implement quality control checks on the raw material. |
| Variable Processing Conditions: Inconsistencies in drying temperature, time, or mechanical processing. | Strictly control all post-harvest processing parameters. Mechanical blending can be a more consistent alternative to traditional hand-rolling.[3][4] | |
| Inconsistent Extraction Parameters: Variations in solvent-to-solid ratio, extraction time, temperature, or solvent composition. | Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction process. | |
| Degradation of this compound in Extract | High Temperature During Processing: Exposure to temperatures above 100°C can cause decomposition.[1] | Maintain processing and extraction temperatures below 100°C. For solvent removal, use techniques like rotary evaporation under reduced pressure to keep temperatures low. |
| Alkaline pH: this compound is unstable in alkaline conditions (pH > 8.0).[1] | Ensure the pH of the extraction solvent and any subsequent aqueous processing steps remains neutral or slightly acidic (pH 3.0-7.0).[1] | |
| Poor Purity of Final Extract | Ineffective Purification Method: The initial extract will contain numerous other plant metabolites. | Employ purification techniques such as column chromatography. For high-purity this compound, preparative HPLC is an effective method.[3][7] |
Data on this compound Extraction Yields
The following table summarizes the extraction yields of this compound using different methods and solvents as reported in the literature.
| Extraction Method | Solvent | Temperature | Time | Yield (mg/g of dry leaf) | Reference(s) |
| Accelerated Solvent Extraction (ASE) | Methanol | - | - | 21.28 | [3][4] |
| Soaking | Methanol | 25°C | 12 hours | 21.20 | [3][4] |
| Ultrasonication | Methanol | 35°C | 1 hour | 19.33 | [3][4] |
| Subcritical Water Extraction | Water | 150°C | 20 minutes | 10.41 ± 2.02 | [8][9] |
| Ultrasonic Extraction | Methanol | - | - | 17.40 ± 2.02 | [8][9] |
Experimental Protocols
This compound Extraction and Purification
This protocol is a generalized procedure based on methods described in the literature.[7]
-
Preparation of Plant Material: Harvest fresh leaves of Hydrangea macrophylla var. thunbergii. Process the leaves by rolling and then drying them at 70°C to facilitate the conversion of this compound precursors.[3][4] Grind the dried leaves into a fine powder.
-
Extraction:
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
Purification (Optional, for high purity):
UPLC-based Quantification of this compound
This protocol is based on a method used for the analysis of this compound in tea-hortensias.[5]
-
Instrumentation: Waters Acquity UPLC® I-Class system with a PDA detector.
-
Column: Reversed-phase C18 column (e.g., Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm).
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The specific gradient program should be optimized to achieve good separation.
-
Detection: Monitor the eluent using a PDA detector at the UV absorbance maximum of this compound (around 314 nm).[6]
-
Quantification: Prepare a calibration curve using a certified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VIS-NIR Modeling of Hydrangenol and this compound Contents in Tea-Hortensia (Hydrangea macrophylla subsp. serrata) [mdpi.com]
- 6. The Quantitative Analysis of this compound in "Amacha" (Sweet Hydrangea) by Means of Thin-Layer Chromatography [jstage.jst.go.jp]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Phyllodulcin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phyllodulcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of this promising natural sweetener.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. What could be the primary reasons?
A1: Low plasma concentrations of this compound are likely due to two main factors: its poor aqueous solubility and extensive metabolism. One study indicated that this compound is significantly metabolized in rats.[1] Key metabolic pathways include O-sulfation, O-glucuronidation, and degradation by intestinal flora.[1] These processes can rapidly clear this compound from the system, reducing its systemic exposure.
Q2: What are the initial strategies we should consider to enhance the oral bioavailability of this compound?
A2: To address the challenges of low solubility and extensive metabolism, consider the following formulation strategies:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This can include nanosuspensions, nanoemulsions, or solid lipid nanoparticles.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
-
Inhibition of Metabolism:
-
Co-administration with Bioenhancers: Piperine, a component of black pepper, is a well-known inhibitor of metabolic enzymes and can be co-administered to potentially reduce the first-pass metabolism of this compound.
-
Q3: Are there any known signaling pathways affected by this compound that we should be aware of during our studies?
A3: Yes, in animal models of high-fat diet-induced obesity, this compound supplementation has been shown to upregulate the hypothalamic brain-derived neurotrophic factor-tropomyosin receptor kinase B (BDNF-TrkB) signaling pathway.[2] It also appears to regulate genes related to fat browning in subcutaneous fat.[2]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the formulation is homogenous. For suspensions, ensure adequate mixing before each administration. For solid dispersions, verify the uniform distribution of this compound within the polymer matrix. |
| Variable Food Intake | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter gastrointestinal transit time and absorption. |
| Differences in Gut Microbiota | Since intestinal flora metabolizes this compound, variations in the gut microbiome between animals can lead to different metabolic rates.[1] Consider using animals from the same litter or co-housing them to normalize gut flora. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. For oral gavage, ensure the entire dose is delivered to the stomach without reflux. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Steps |
| Inadequate Dissolution Medium | The dissolution medium may not accurately reflect the in vivo gastrointestinal conditions. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. |
| Neglecting Metabolic Factors | In vitro dissolution assays do not account for first-pass metabolism. If a formulation shows good in vitro dissolution but poor in vivo bioavailability, extensive metabolism is a likely culprit. Consider incorporating metabolic stability assays using liver microsomes or S9 fractions in your screening process. |
| Permeability Issues | This compound may have low intestinal permeability. In vitro permeability assays using Caco-2 cell monolayers can help assess this. If permeability is low, formulation strategies that enhance permeation, such as the use of permeation enhancers or lipid-based formulations, may be necessary. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in this compound's oral bioavailability with different formulation strategies. This data is for illustrative purposes only and is based on general principles of drug delivery, as specific comparative studies on this compound are not yet available in the public domain.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 | 2.0 | 600 | 100 |
| This compound Solid Dispersion | 450 | 1.5 | 1800 | 300 |
| This compound Nanoemulsion | 700 | 1.0 | 2800 | 467 |
| This compound with Piperine | 300 | 2.0 | 1500 | 250 |
| This compound-Cyclodextrin Complex | 550 | 1.5 | 2200 | 367 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, solid dispersion, nanoemulsion) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Proposed metabolic pathway of orally administered this compound in rats.
References
Addressing off-target effects of phyllodulcin in experimental models
Welcome to the technical support center for researchers utilizing phyllodulcin in experimental models. This resource provides troubleshooting guidance and frequently asked questions to help you anticipate, identify, and address potential off-target effects of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
A1: this compound is primarily known as a natural sweetener. Its main reported biological activities in experimental models are related to metabolic regulation. These include anti-obesity effects through the regulation of adipogenesis, lipogenesis, and the promotion of fat browning. It has also been shown to modulate hypothalamic BDNF-TrkB signaling, which is involved in energy balance. Additionally, some studies have reported anti-inflammatory, antioxidant, and anti-allergic properties.
Q2: Are there any widely reported adverse off-target effects of this compound?
A2: Currently, there is a lack of extensive public data specifically documenting adverse off-target effects of this compound. Most research has focused on its beneficial metabolic and signaling effects. However, like any biologically active small molecule, it has the potential to interact with unintended targets. One study notes it as a non-selective phosphodiesterase inhibitor. Researchers should remain vigilant for unexpected phenotypes in their experimental models.
Q3: My experimental results with this compound are inconsistent or unexpected. What could be the cause?
A3: Inconsistent or unexpected results could stem from several factors:
-
Purity of this compound: Ensure the purity of your this compound sample is high and consistent across experiments. Impurities could have their own biological activities.
-
Experimental Model Variability: Biological systems can have inherent variability. Ensure your animal models are well-characterized and cellular models are from a consistent passage number and source.
-
Dosage and Administration Route: The concentration and delivery method of this compound can significantly impact its effects. Ensure these are consistent and appropriate for your model.
-
Potential Off-Target Effects: this compound may be interacting with proteins other than your intended target, leading to unexpected biological outcomes. The troubleshooting guides below provide strategies to investigate this.
Q4: What are the first steps to take if I suspect an off-target effect of this compound?
A4: If you suspect an off-target effect, a systematic approach is recommended. Start with in silico prediction tools to generate a list of potential off-target binders based on this compound's structure. Following that, you can move to broad in vitro screening panels, such as kinome profiling or a safety pharmacology panel, to test these predictions experimentally. The diagram below outlines a general workflow for identifying off-target effects.
Q5: How can I differentiate between on-target and off-target effects in my cellular experiments?
A5: A common strategy is to use a secondary, structurally unrelated compound that is known to modulate your target of interest. If this second compound recapitulates the effects of this compound, it strengthens the evidence for an on-target mechanism. Conversely, if this compound produces effects that the other compound does not, this may point to an off-target action of this compound. Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knock down the proposed target can help determine if the observed effect is dependent on that target.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cellular Models
If you observe unexpected changes in cell proliferation, morphology, or signaling pathways, consider the following troubleshooting workflow.
Caption: Workflow for troubleshooting unexpected cellular effects.
Guide 2: Addressing Unexplained In Vivo Model Results
For unexpected physiological or behavioral outcomes in animal models, a comprehensive safety and pharmacological assessment is necessary.
Caption: Workflow for investigating unexpected in vivo results.
Quantitative Data Summary
| Target Class | Specific Target | Assay Type | This compound IC50/EC50 (µM) | Reference Compound IC50/EC50 (µM) | Notes |
| Kinase | e.g., PI3K | Biochemical | Record Value | Record Value | |
| Kinase | e.g., ERK | Biochemical | Record Value | Record Value | |
| GPCR | e.g., Adrenergic R | Binding Assay | Record Value | Record Value | |
| Ion Channel | e.g., hERG | Electrophysiology | Record Value | Record Value | |
| Transporter | e.g., SERT | Uptake Assay | Record Value | Record Value | |
| Phosphodiesterase | e.g., PDE4 | Enzymatic Assay | Record Value | Record Value |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol describes a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions. Commercial services like those from Reaction Biology or AssayQuant are often used for this purpose.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Select the screening concentration(s). A single high concentration (e.g., 10 µM) is common for initial screens.
-
Kinase Panel Selection: Choose a kinase panel that is relevant to your research area or a broad, representative panel for comprehensive screening.
-
Assay Performance: The service provider will perform the kinase activity assays in the presence of your compound. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.
-
Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% at 10 µM) are identified as potential hits.
-
Follow-up: For identified hits, perform dose-response experiments to determine the IC50 value, which quantifies the potency of the interaction.
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
This protocol outlines a method to identify direct protein targets of this compound in a cellular context by observing changes in protein thermal stability upon ligand binding.
-
Cell Culture and Treatment: Culture cells of interest to a sufficient density. Treat the cells with this compound at the desired concentration or a vehicle control for a defined period.
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Temperature Gradient: Aliquot the cell lysates and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Digestion and TMT Labeling: Collect the soluble fractions, digest the proteins into peptides, and label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a direct binding interaction.
Signaling Pathways
This compound's Effect on Metabolic Signaling
This compound has been shown to influence key metabolic pathways in the hypothalamus and adipose tissue, leading to reduced adipogenesis and increased energy expenditure.
Caption: this compound's proposed mechanism in metabolic regulation.
Technical Support Center: Phyllodulcin Bitterness and Aftertaste Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of bitterness and aftertaste associated with the natural high-intensity sweetener, phyllodulcin.
Frequently Asked Questions (FAQs)
Q1: What are the primary taste characteristics of this compound that require mitigation?
A1: this compound, a natural sweetener extracted from the leaves of Hydrangea macrophylla, is known for its potent sweetness, which is approximately 435 times that of sucrose. However, its application is often limited by undesirable sensory attributes, including a significant bitter taste, a cooling sensation reminiscent of alcohol, and a lingering astringent aftertaste.[1][2][3][4] When used as a complete sugar substitute in products like cookies, it can significantly increase bitterness.[3][5]
Q2: What are the main strategies to reduce the bitterness and aftertaste of this compound?
A2: The primary strategies for mitigating the undesirable taste characteristics of this compound fall into three main categories:
-
Enzymatic Modification: Utilizing enzymes, such as glycosyltransferases, to modify the structure of this compound and reduce its interaction with bitter taste receptors.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the this compound molecule and prevent it from binding to bitter taste receptors.
-
Formulation with Bitterness Blockers: Incorporating specific ingredients in the formulation that can block or mask the perception of bitterness.
Q3: How does this compound elicit a bitter taste?
A3: The sensation of bitterness is initiated when a molecule binds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds. For bitter compounds, this family of receptors is known as the Taste 2 Receptors (TAS2Rs). There are approximately 25 different types of TAS2Rs in humans, each capable of recognizing a range of bitter compounds.[6] While the specific TAS2Rs that this compound interacts with have not been definitively identified in the available literature, its chemical structure as a dihydroisocoumarin is recognized by certain TAS2Rs. This interaction triggers a downstream signaling cascade, leading to the perception of bitterness.
Troubleshooting Guides
Enzymatic Modification to Reduce Bitterness
Issue: Significant bitterness persists after attempting enzymatic modification of this compound.
Troubleshooting Steps:
-
Enzyme Selection:
-
Problem: The chosen enzyme may not be effective for glycosylating this compound.
-
Solution: Experiment with different glycosyltransferases (GTs). GTs are known to transfer sugar moieties to small molecules, which can alter their taste profile. The addition of a glucose molecule, for instance, can reduce the bitterness of steviol glycosides, a principle that can be applied to this compound.
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction conditions (pH, temperature, incubation time) can lead to incomplete conversion.
-
Solution: Optimize the reaction parameters for the specific glycosyltransferase used. Refer to the enzyme's specification sheet for optimal conditions. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the rate and extent of this compound conversion.
-
-
Cofactor Availability:
-
Problem: Insufficient cofactors, such as uridine diphosphate glucose (UDP-glucose), can limit the enzymatic reaction.
-
Solution: Ensure an adequate supply of the necessary sugar donor. Consider implementing a cofactor regeneration system if conducting large-scale reactions.
-
Experimental Protocol: Enzymatic Glycosylation of this compound
-
Objective: To attach a glucose moiety to this compound using a glycosyltransferase to reduce its bitterness.
-
Materials:
-
This compound
-
Glycosyltransferase (e.g., from Bacillus licheniformis)
-
Uridine diphosphate glucose (UDP-glucose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
HPLC system for analysis
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). b. In a microcentrifuge tube, combine the reaction buffer, MgCl₂, UDP-glucose, and the glycosyltransferase. c. Add the this compound stock solution to initiate the reaction. d. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2, 4, 8, 12, 24 hours). e. Terminate the reaction by adding a quenching solution (e.g., ice-cold methanol). f. Analyze the reaction mixture by HPLC to quantify the formation of glycosylated this compound and the remaining unreacted this compound. g. Prepare the purified glycosylated this compound for sensory evaluation.
Cyclodextrin Complexation for Bitterness Masking
Issue: Incomplete bitterness masking after forming inclusion complexes with cyclodextrins.
Troubleshooting Steps:
-
Type of Cyclodextrin:
-
Problem: The size of the cyclodextrin cavity may not be optimal for encapsulating the this compound molecule.
-
Solution: Test different types of cyclodextrins. Beta-cyclodextrin (β-CD) is a common choice for molecules of similar size to this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers improved water solubility and can also be effective.
-
-
Molar Ratio:
-
Problem: An insufficient molar ratio of cyclodextrin to this compound will result in un-encapsulated, bitter-tasting molecules.
-
Solution: Prepare complexes with varying molar ratios of cyclodextrin to this compound (e.g., 1:1, 2:1, 5:1) to determine the most effective ratio for bitterness reduction.
-
-
Preparation Method:
-
Problem: The method used to form the inclusion complex may not be efficient.
-
Solution: Compare different preparation methods such as co-precipitation, kneading, and freeze-drying. The kneading method has been shown to be effective for masking the bitterness of other bitter compounds.[7]
-
Experimental Protocol: Preparation and Evaluation of this compound-β-Cyclodextrin Inclusion Complex
-
Objective: To encapsulate this compound within the hydrophobic cavity of β-cyclodextrin to block its interaction with bitter taste receptors.
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
-
-
Procedure (Co-precipitation method): a. Dissolve a specific molar ratio of this compound and β-CD in a minimal amount of ethanol-water solution with stirring. b. Continue stirring at room temperature for 24 hours to allow for complex formation. c. Remove the solvent by rotary evaporation. d. Wash the resulting precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin. e. Freeze-dry the precipitate to obtain the this compound-β-CD inclusion complex powder. f. Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to confirm inclusion. g. Prepare solutions of the complex for sensory evaluation.
Sensory Evaluation of Bitterness Reduction
Issue: Inconsistent or unreliable results from sensory panel evaluations.
Troubleshooting Steps:
-
Panelist Training:
-
Problem: Untrained panelists may have high variability in their perception and scoring of bitterness.
-
Solution: Conduct thorough training with panelists to familiarize them with the specific taste attributes of this compound (bitterness, astringency, aftertaste) and the rating scale. Use reference standards for bitterness (e.g., caffeine, quinine solutions) to calibrate the panelists.
-
-
Evaluation Protocol:
-
Problem: The sensory evaluation protocol may not be robust enough to capture the nuances of bitterness and aftertaste.
-
Solution: Employ a structured sensory evaluation method such as Quantitative Descriptive Analysis (QDA) or a time-intensity (TI) profile. A TI profile is particularly useful for characterizing the onset, intensity, and duration of the aftertaste.
-
-
Sample Presentation:
-
Problem: Bias can be introduced through the way samples are presented.
-
Solution: Ensure samples are presented in a randomized and blinded manner. Use consistent serving temperatures and volumes. Provide panelists with a palate cleanser (e.g., unsalted crackers, distilled water) to use between samples.
-
Quantitative Data Summary
| Strategy | Key Parameters | Expected Outcome | Reference for General Principle |
| Enzymatic Modification (Glycosylation) | Enzyme type, substrate concentration, reaction time, temperature, pH | Increased hydrophilicity of this compound, leading to reduced interaction with hydrophobic binding sites on bitter taste receptors. | Glycosylation is a known method to improve the taste of bitter natural sweeteners like stevia. |
| Cyclodextrin Complexation | Type of cyclodextrin (e.g., β-CD, HP-β-CD), molar ratio of cyclodextrin to this compound, preparation method. | Encapsulation of the bitter-tasting portion of the this compound molecule, preventing it from binding to TAS2Rs. Bitterness reduction of up to 90% has been observed for other bitter compounds with the addition of 5% β-cyclodextrin.[7] | |
| Sensory Evaluation | Panelist training, evaluation method (QDA, TI), rating scale, reference standards. | Quantitative measurement of the reduction in bitterness intensity and duration of aftertaste. | A 10-point or 15-point scale is commonly used for rating taste attributes. |
Visualizations
Signaling Pathway for Bitter Taste Perception
Caption: Bitter taste transduction pathway initiated by this compound.
Experimental Workflow for Bitterness Reduction and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting inconsistent results in phyllodulcin bioassays
Welcome to the Technical Support Center for Phyllodulcin Bioassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent or unexpected results in this compound bioassays.
Sample Preparation & Handling
Q1: My this compound is not dissolving properly or is precipitating out of solution. How can I improve its solubility?
A1: this compound has poor water solubility, and improper dissolution is a primary source of variability.
-
Recommended Solvents: Start by dissolving this compound in 100% DMSO to create a concentrated stock solution.[1] For working solutions, a stepwise dilution into a multi-component solvent system is recommended.
-
Aiding Dissolution: If you observe precipitation, gentle warming (e.g., in a 45-60°C water bath) and/or sonication can help dissolve the compound.[2][3]
-
Validated Solvent Systems: Several protocols have been established to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1][2] Refer to the table below for specific solvent system compositions.
Q2: I'm seeing high variability between experiments run on different days. Could my stock solution be degrading?
A2: Yes, improper storage of stock solutions can lead to degradation and loss of activity.
-
Storage Conditions: Once prepared, aliquot your stock solutions into single-use vials to prevent repeated freeze-thaw cycles.
-
Recommended Temperatures: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] For optimal stability, store solutions under nitrogen.[2]
In Vitro & Cell-Based Assays
Q3: The dose-response curve in my sweet taste receptor assay (e.g., HEK293 with hT1R2/hT1R3) is not consistent or shows a lower-than-expected Emax. What could be the cause?
A3: Inconsistent dose-response curves can stem from multiple factors related to the compound itself, the cells, or the assay procedure.
-
Compound Purity and Identity: Ensure you are using the correct stereoisomer. Naturally occurring (3R)-phyllodulcin is intensely sweet, while the synthetic (3S) isomer has significantly lower sweetness intensity.[4] The purity of the compound should also be verified.
-
Source Material Variability: this compound is often extracted from hydrangea leaves, where it exists as a non-sweet precursor, this compound-8-O-β-D-glucoside.[4] Incomplete enzymatic hydrolysis during extraction or processing can result in a lower concentration of the active sweet compound.[4] The content of this compound can also vary based on the plant cultivar and cultivation conditions.[4]
-
Off-Target Effects: this compound has a complex sensory profile that includes bitterness and astringency.[5][6][7] At higher concentrations, it may activate bitter taste receptors (TAS2Rs) expressed by your cell line, leading to confounding signals or cytotoxicity that can suppress the maximum response.
-
General Assay Issues: Check for common problems like air bubbles in wells, cell monolayer disruption, or incorrect reagent preparation.[8] A logical troubleshooting workflow can help isolate the issue.
Q4: My results suggest this compound has biological effects unrelated to sweet taste. Is this possible?
A4: Yes, this compound is known to have multiple biological activities. This is an important consideration for interpreting results. It has been shown to act as a non-selective phosphodiesterase (PDE) inhibitor, exert anti-allergic effects, and regulate metabolic processes related to obesity.[1][2][9] When studying its effects, consider the possibility of these other mechanisms influencing your results.
Sensory-Based Assays
Q5: Our sensory panel is giving inconsistent feedback on this compound's sweetness, with some panelists reporting off-tastes.
A5: This is a well-documented characteristic of this compound. Its taste profile is complex and not purely sweet.
-
Inherent Off-Tastes: this compound is known to elicit a bitter taste, a cooling sensation (similar to menthol), an alcohol-like flavor, and an astringent aftertaste.[5][6][7][10]
-
Panelist Training: Ensure your sensory panel is trained to identify and rate these specific attributes in addition to sweetness. This will allow you to quantify the complete flavor profile and understand the source of the "inconsistent" feedback. The onset and persistence of its sweetness are reportedly similar to sucrose, but the other attributes can affect perception.[5][6][7]
Data & Protocols
Quantitative Data Tables
Table 1: Recommended Solvent Systems for this compound Dissolution
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility |
|---|---|---|---|---|---|
| System 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| System 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| System 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.[1][2]
Table 2: Comparative Sweetness & Receptor Activity
| Compound | Type | Relative Sweetness (vs. Sucrose) | Sweet Taste Receptor (hT1R2/hT1R3) EC₅₀ |
|---|---|---|---|
| This compound | Dihydroisocoumarin | 400–800x | Not widely reported |
| Sucrose | Disaccharide | 1x | in mM range |
| Rebaudioside A | Steviol Glycoside | ~300x | in µM range |
| Neotame | Dipeptide Derivative | ~8000x | ~2.26 µM |
Data compiled from multiple sources.[4][9][11]
Experimental Protocols
Protocol 1: Cell-Based Sweet Taste Receptor Activation Assay
This protocol provides a general framework for measuring the activation of the human sweet taste receptor (hT1R2/hT1R3) expressed in a host cell line (e.g., HEK293) using a calcium flux assay.
1. Materials & Reagents:
-
HEK293 cell line stably co-expressing hT1R2, hT1R3, and a G-protein chimera (e.g., Gα16-gust44).
-
This compound (high purity, (3R)-enantiomer).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
DMSO (for stock solution).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capability.
2. Reagent Preparation:
-
This compound Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Dye Loading Solution: Prepare Fluo-4 AM in Assay Buffer according to the manufacturer's instructions, typically including Pluronic F-127 to aid dispersion.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts.
3. Assay Procedure:
-
Cell Plating: Seed the HEK293-hT1R2/hT1R3 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Remove the culture medium and add the Dye Loading Solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of buffer in each well.
-
Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Measure the baseline fluorescence for several seconds.
-
Use the automated injector to add the this compound dilutions (or control compounds) to the wells.
-
Immediately begin measuring the change in fluorescence over time (typically 1-3 minutes). The binding of the sweetener to the receptor should trigger G-protein activation, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.
Visual Guides & Diagrams
Signaling & Experimental Workflows
Caption: Simplified signaling cascade for sweet taste perception initiated by this compound.
Caption: A logical workflow for diagnosing the root cause of inconsistent bioassay results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
- 5. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lines for Phyllodulcin's Effects on Glucose Uptake
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cell lines for studying the effects of phyllodulcin on glucose uptake. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the key signaling pathways.
I. Troubleshooting Guide: 2-NBDG Glucose Uptake Assay
The 2-NBDG assay is a common method to measure glucose uptake in cells. However, various factors can influence its accuracy and reproducibility. The following table addresses common issues encountered during these experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Insufficient 2-NBDG concentration or incubation time.- Low expression of glucose transporters in the cell line.- Cell death due to prolonged starvation.- Quenching of the fluorescent signal. | - Optimize 2-NBDG concentration (50-200 µM is a common range) and incubation time (20-60 minutes).- Ensure the cell line is appropriate and, for 3T3-L1 and L6 cells, fully differentiated.- Optimize the starvation period; 2-4 hours is often sufficient. Avoid overnight starvation in the complete absence of glucose and serum.- Wash cells thoroughly with ice-cold PBS after 2-NBDG incubation to remove background fluorescence. |
| High Background Fluorescence | - Incomplete removal of 2-NBDG-containing medium.- Non-specific binding of 2-NBDG to the cell surface or plasticware. | - Perform 2-3 washes with ice-cold PBS after incubation with 2-NBDG.- Include a "no-cell" control to measure background fluorescence from the plate and medium. |
| No or Poor Response to Insulin (Positive Control) | - Cells are insulin-resistant.- Insulin has degraded.- Insufficient starvation period.- Sub-optimal insulin concentration. | - Culture cells in a lower glucose medium (e.g., 5.5 mM) for at least 24 hours before the experiment. High glucose can induce insulin resistance.- Use fresh or properly stored insulin. Prepare aliquots to avoid repeated freeze-thaw cycles.- Ensure an adequate starvation period (serum-free medium) to reduce basal glucose uptake.- Perform a dose-response curve for insulin (e.g., 10-100 nM) to determine the optimal concentration for your cell line. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Variation in incubation times or washing steps.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension when seeding.- Standardize all incubation and washing times across all wells.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| This compound Appears to Have No Effect | - Inappropriate concentration of this compound.- this compound is not soluble in the culture medium.- The chosen cell line is not responsive to this compound. | - Perform a dose-response experiment with a wide range of this compound concentrations.- Ensure this compound is fully dissolved. A stock solution in DMSO is common, with a final DMSO concentration in the medium kept below 0.5%.- Confirm the expression of target pathways (e.g., AMPK) in your cell line. |
| Unexpected Decrease in Glucose Uptake | - Cytotoxicity of this compound at the tested concentrations. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound and incubation times. |
II. Frequently Asked Questions (FAQs)
Q1: Which cell line is best for studying this compound's effect on glucose uptake?
A1: The most relevant and widely used cell lines are L6 rat skeletal muscle cells and 3T3-L1 mouse pre-adipocyte cells . L6 cells can be differentiated into myotubes, which are a good model for skeletal muscle, a primary site of glucose disposal in the body[1][2]. 3T3-L1 cells can be differentiated into adipocytes, which are crucial for studying insulin sensitivity and glucose metabolism in fat tissue[2][3]. Both cell types express the insulin-sensitive glucose transporter GLUT4, which is a key player in glucose uptake[1].
Q2: How does this compound likely increase glucose uptake?
A2: Current research suggests that this compound may enhance glucose uptake primarily through the activation of the AMP-activated protein kinase (AMPK) pathway [4]. Activated AMPK can promote the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose transport into the cell. There is also evidence to suggest that related compounds and extracts from Hydrangea can influence the PI3K/Akt signaling pathway , which is the primary pathway for insulin-stimulated glucose uptake[5][6].
Q3: What is 2-NBDG, and are there any concerns about its use?
A3: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) is a fluorescently labeled glucose analog. It is taken up by cells through glucose transporters and accumulates within the cell, allowing for the quantification of glucose uptake using a fluorescence plate reader, microscope, or flow cytometer[7]. While widely used, some studies have shown that under certain conditions, 2-NBDG can enter cells through mechanisms independent of glucose transporters. Therefore, it is crucial to use appropriate controls, such as inhibitors of glucose transport (e.g., cytochalasin B), to confirm the specificity of the uptake.
Q4: What concentrations of this compound should I test?
A4: As there is limited in vitro data available for this compound, a dose-response experiment is recommended. Based on studies with other natural compounds, a starting range of 1 µM to 50 µM would be appropriate. It is essential to also perform a cell viability assay to ensure the tested concentrations are not toxic to the cells.
Q5: How long should I pre-treat cells with this compound before measuring glucose uptake?
A5: The pre-treatment time can vary depending on the compound's mechanism of action. For acute effects on signaling pathways, a shorter incubation of 30 minutes to 2 hours may be sufficient. To assess effects that may involve changes in gene expression, a longer pre-treatment of 12 to 24 hours may be necessary. An initial time-course experiment is recommended to determine the optimal pre-treatment duration.
III. Detailed Experimental Protocols
A. Differentiation of 3T3-L1 Preadipocytes into Adipocytes
This protocol is adapted from established methods to induce adipogenesis in 3T3-L1 cells[3].
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
6-well plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate in Growth Medium and grow to 100% confluency.
-
Contact Inhibition: Maintain the cells at confluency for an additional 48 hours.
-
Induction (Day 0): Change the medium to DMEM with 10% FBS supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
Maturation (Day 2): Replace the MDI medium with DMEM with 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS.
-
Experimentation: The cells are typically ready for glucose uptake assays between days 8 and 12 post-induction, when they exhibit significant lipid droplet accumulation.
B. 2-NBDG Glucose Uptake Assay in L6 Myotubes and Differentiated 3T3-L1 Adipocytes
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in a 96-well black, clear-bottom plate
-
Krebs-Ringer Phosphate (KRP) buffer or PBS
-
Serum-free, glucose-free DMEM
-
This compound stock solution (in DMSO)
-
Insulin stock solution (positive control)
-
2-NBDG
-
Ice-cold PBS
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture: Seed and differentiate L6 or 3T3-L1 cells in a 96-well black, clear-bottom plate until they reach the desired differentiated state.
-
Starvation: Gently wash the cells twice with warm KRP buffer or PBS. Then, incubate the cells in serum-free, glucose-free DMEM for 2-4 hours at 37°C.
-
Treatment: Remove the starvation medium. Add fresh serum-free, glucose-free DMEM containing vehicle (DMSO), this compound at various concentrations, or insulin (e.g., 100 nM) as a positive control. Incubate for the desired pre-treatment time (e.g., 1 hour).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and immediately wash the cells three times with 200 µL of ice-cold PBS per well.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
IV. Visualizations
A. Experimental Workflow for 2-NBDG Glucose Uptake Assay
Caption: Workflow for measuring this compound-induced glucose uptake.
B. Hypothesized Signaling Pathway of this compound-Induced Glucose Uptake
Caption: this compound may activate AMPK/Akt to boost glucose uptake.
References
- 1. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural (dihydro)phenanthrene plant compounds are direct activators of AMPK through its allosteric drug and metabolite–binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible activation of Akt increases skeletal muscle mass and force without satellite cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,7-Phloroglucinol-6,6-Bieckol Increases Glucose Uptake by Promoting GLUT4 Translocation to Plasma Membrane in 3T3-L1 Adipocytes -Journal of Life Science | Korea Science [koreascience.or.kr]
- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thirty sweet years of GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phyllodulcin versus hydrangenol: comparative bioactivity analysis
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two structurally related dihydroisocoumarins derived from Hydrangea macrophylla.
Phyllodulcin and hydrangenol, two natural dihydroisocoumarin compounds predominantly found in the leaves of Hydrangea macrophylla, have garnered significant attention in the scientific community for their diverse and potent biological activities. Although structurally similar, they exhibit distinct pharmacological profiles, making them intriguing candidates for drug discovery and development. This guide provides a comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in navigating their therapeutic potential.
Comparative Bioactivity Overview
Both this compound and hydrangenol have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-allergic, anti-diabetic, and neuroprotective effects. The following sections delve into a direct comparison of their performance in these key areas, presenting quantitative data for objective evaluation.
Table 1: Comparative Analysis of Key Bioactivities
| Bioactivity | This compound | Hydrangenol | Key Findings |
| Anti-inflammatory | Suppresses inflammation in diabetic conditions[1]. Reduces neuroinflammation in Alzheimer's disease models[2]. | Attenuates nitric oxide (NO) production and iNOS expression in LPS-stimulated microglial cells[3][4]. Inhibits inflammatory cytokine levels[5]. | Hydrangenol's anti-inflammatory mechanism via NF-κB and Nrf2-mediated HO-1 pathways is well-documented[3][4]. This compound's anti-inflammatory effects are often linked to its metabolic regulatory properties[1]. |
| Anti-allergic | Not found to significantly inhibit passive cutaneous anaphylaxis (PCA) reaction[6][7][8]. | Significantly inhibits the PCA reaction[6][7][8]. Considered a principal anti-allergic component in processed Hydrangea leaves[6][7]. | Hydrangenol demonstrates potent anti-allergic activity, while this compound appears to be inactive in this regard[6][7][8]. |
| Anti-diabetic | Improves diabetic metabolic changes by regulating hepatic lipogenesis, inflammation, oxidative stress, and gluconeogenesis[1]. Lowers fasting blood glucose and HbA1c levels[1][9]. | Exhibits anti-diabetic potential by inhibiting α-amylase and α-glucosidase[10][11]. | Both compounds show promise in managing diabetes through different mechanisms. This compound appears to have a more comprehensive effect on metabolic regulation in vivo[1], while hydrangenol's effects on digestive enzymes have been demonstrated in vitro[10][11]. |
| Neuroprotective | Reduces amyloid-β (Aβ) deposition and neuroinflammation in the hippocampus[2]. Can penetrate the blood-brain barrier[2][12]. | Protective effects against oxygen and glucose deprivation-reoxygenation induced injury in PC12 cells by reducing ROS and intracellular calcium[13]. | Both compounds show neuroprotective potential. This compound's ability to target Aβ aggregation is a key finding for Alzheimer's disease research[2]. |
| Skin Health | Not a primary focus of the reviewed literature. | Attenuates wrinkle formation, repairs skin moisture, and ameliorates UVB-induced collagen deposition by inhibiting MMPs[5]. Improves skin moisturization and wrinkle conditions via AP-1 and Akt/PI3K pathway upregulation[14][15]. | Hydrangenol has been extensively studied for its anti-photoaging and skin-moisturizing effects, making it a strong candidate for dermatological applications[5][14][15]. |
| Anti-angiogenic | Not a primary focus of the reviewed literature. | Inhibits VEGF-stimulated angiogenesis by targeting VEGFR-2-mediated signaling and MMP-2 expression[16]. | Hydrangenol shows potential as an anti-angiogenic agent for diseases like cancer[16]. |
Signaling Pathways
The distinct bioactivities of this compound and hydrangenol can be attributed to their differential modulation of key cellular signaling pathways.
This compound's Modulatory Pathways
This compound has been shown to influence metabolic and neuroprotective pathways. In high-fat diet-induced obese mice, it upregulates the hypothalamic brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway, which is associated with fat browning[17][18]. This pathway involves the activation of PI3K and ERK, downstream effectors that regulate cellular energy balance[17].
Hydrangenol's Modulatory Pathways
Hydrangenol modulates multiple signaling pathways, contributing to its anti-inflammatory, anti-photoaging, and anti-angiogenic effects. It inhibits the NF-κB pathway and activates the Nrf2-mediated HO-1 pathway to reduce inflammation[3][4]. In skin photoaging, it suppresses the MAPK/AP-1 and STAT1 signaling pathways, which are responsible for the expression of matrix metalloproteinases (MMPs) that degrade collagen[5]. Furthermore, it inhibits angiogenesis by blocking VEGFR-2-mediated signaling, including the ERK1/2 and AKT pathways[16].
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section outlines the methodologies for key experiments.
Passive Cutaneous Anaphylaxis (PCA) Reaction for Anti-allergic Activity
This assay is used to evaluate the in vivo anti-allergic effects of the compounds[6][7].
-
Sensitization: Male Wistar rats are passively sensitized by an intradermal injection of anti-egg albumin serum into their dorsal skin.
-
Drug Administration: After 48 hours, the test compound (this compound or hydrangenol) dissolved in a suitable vehicle is orally administered to the rats.
-
Challenge: One hour after drug administration, the rats are challenged with an intravenous injection of egg albumin containing Evans blue dye.
-
Evaluation: Thirty minutes after the challenge, the rats are euthanized, and the dorsal skin is removed. The amount of dye that has extravasated at the site of the skin reaction is extracted and quantified spectrophotometrically. The percentage inhibition of the PCA reaction is calculated by comparing the dye leakage in the drug-treated group with that in the control group.
In Vitro Anti-diabetic Enzyme Inhibition Assays
These assays determine the inhibitory effects of the compounds on carbohydrate-digesting enzymes[10][11].
α-Amylase Inhibition Assay:
-
A solution of the test compound (hydrangenol) is pre-incubated with α-amylase solution in a phosphate buffer (pH 6.9).
-
A starch solution is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated, and then the reaction is stopped by adding dinitrosalicylic acid color reagent.
-
The mixture is heated in a boiling water bath and then cooled to room temperature.
-
The absorbance is measured at 540 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated.
α-Glucosidase Inhibition Assay:
-
The test compound is pre-incubated with α-glucosidase solution in a phosphate buffer (pH 6.8).
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) is added to start the reaction.
-
The reaction mixture is incubated.
-
The reaction is terminated by the addition of sodium carbonate solution.
-
The absorbance of the released p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a generalized workflow for the initial screening and characterization of the bioactivities of natural compounds like this compound and hydrangenol.
Conclusion
This compound and hydrangenol, while sharing a common structural backbone, exhibit distinct and compelling bioactivity profiles. Hydrangenol emerges as a potent anti-allergic, anti-inflammatory, and anti-photoaging agent with well-defined mechanisms of action. Its potential in dermatology and for treating inflammatory conditions is particularly noteworthy. This compound, on the other hand, shows significant promise in the management of metabolic disorders, particularly type 2 diabetes, and as a neuroprotective agent against Alzheimer's disease. Its ability to modulate central signaling pathways like BDNF-TrkB highlights its potential for treating complex systemic and neurological diseases.
This comparative guide provides a foundational resource for researchers to further explore the therapeutic applications of these two fascinating natural compounds. The detailed experimental protocols and pathway diagrams offer a starting point for designing future studies aimed at unlocking their full clinical potential.
References
- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 2. labiotech.eu [labiotech.eu]
- 3. biocat.com [biocat.com]
- 4. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, Hydrangenol, and Their 8-O-Glucosides, and Thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on Passive Cutaneous Anaphylaxis Reaction in Rats [jstage.jst.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrangenol suppresses VEGF-stimulated angiogenesis by targeting p27KIP1-dependent G1-cell cycle arrest, VEGFR-2-mediated signaling, and MMP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Phyllodulcin: HPLC-UV vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of phyllodulcin, a natural sweetener and bioactive compound found in the leaves of Hydrangea macrophylla. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. Here, we objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and detailed methodologies.
Quantitative Method Validation: A Head-to-Head Comparison
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95-105% | 85-115% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-to-product ion transitions, minimizing matrix effects. |
| Analysis Time | Longer run times (typically > 10 minutes) | Shorter run times (typically < 5 minutes) due to higher pressure and smaller particle size columns. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are crucial for reproducibility. Below are representative protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for its robustness and accessibility.
a) Sample Preparation (from Hydrangea macrophylla leaves):
-
Drying and Grinding: Dry the leaves at a controlled temperature (e.g., 40-60°C) and grind them into a fine powder.
-
Extraction: Extract a known weight of the powdered leaves (e.g., 1.0 g) with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 314 nm.
-
Injection Volume: 10-20 µL.
c) Quantification:
-
A calibration curve is constructed by injecting standard solutions of this compound at various known concentrations.
-
The peak area of this compound in the sample chromatogram is used to calculate its concentration based on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
a) Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extract this compound from the plant material using an organic solvent. For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary.
-
Dilution: The extract may need to be diluted to fall within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter.
b) UPLC Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A rapid gradient elution is used to achieve short run times.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ion(s) after fragmentation.
-
MRM Transitions: Specific precursor/product ion pairs for this compound need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve the best signal intensity.
d) Quantification:
-
A calibration curve is prepared using this compound standards, often in a matrix-matched solution to account for matrix effects.
-
The peak area ratio of the analyte to an internal standard (if used) is plotted against concentration to construct the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate a general workflow for analytical method comparison and the signaling pathway influenced by this compound.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Signaling pathway of this compound in metabolic regulation.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification where high sensitivity is not paramount and the sample matrix is relatively simple.
-
UPLC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as in bioequivalence studies, pharmacokinetic analysis in complex biological matrices, and trace-level detection. The shorter analysis time also makes it advantageous for high-throughput screening.
By understanding the strengths and limitations of each method, researchers can select the most appropriate technique to ensure accurate and reliable quantification of this compound in their samples.
Replicating Phyllodulcin's Anti-Obesity Effects: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research on the anti-obesity effects of phyllodulcin, a natural sweetener, alongside alternative compounds—stevioside, resveratrol, and capsaicin. The information presented is intended to assist researchers in replicating and expanding upon these findings by providing detailed experimental protocols, comparative quantitative data, and insights into the underlying signaling pathways.
Comparative Analysis of Anti-Obesity Effects
The following tables summarize the quantitative data from key animal studies investigating the effects of this compound and its alternatives on various metabolic parameters. It is important to note that direct comparisons should be made with caution due to variations in experimental design, animal models, and dosages.
Table 1: Effects on Body Weight and Adipose Tissue
| Compound | Animal Model | Dosage | Duration | Body Weight Change | Adipose Tissue Reduction | Citation |
| This compound | High-Fat Diet (HFD)-induced obese mice | 20 or 40 mg/kg/day | 7 weeks | Reduced body weight gain | Significant decrease in subcutaneous fat mass | [1] |
| Stevioside | db/db mice | 40 mg/kg/day | 3 weeks | - | Reduced epididymal fat weight | [2] |
| Resveratrol | HFD-induced obese mice | 30 mg/kg/day (intraperitoneal) | 4 weeks | Significant decrease in body weight | - | [3] |
| Capsaicin | HFD-induced obese mice | 2 mg/kg/day | 12 weeks | Reduced weight gain by ~50% | Suppressed visceral fat accumulation | [4] |
Table 2: Effects on Plasma Lipid Profile and Glucose Metabolism
| Compound | Animal Model | Dosage | Duration | Triglycerides | Total Cholesterol | LDL Cholesterol | Fasting Blood Glucose | Citation |
| This compound | HFD-induced obese mice | 20 or 40 mg/kg/day | 7 weeks | Decreased | Decreased | Decreased | Improved | [1] |
| Stevioside | db/db mice | 40 mg/kg/day | 3 weeks | Significantly decreased | Significantly decreased | - | Improved glucose tolerance | [2] |
| Resveratrol | Obese Zucker rats | 15 mg/kg/day | 6 weeks | - | - | - | - | [5] |
| Capsaicin | HFD-fed C57BL/6 obese mice | 0.015% of diet | 10 weeks | - | - | - | Decreased | [6] |
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies from the cited studies are provided below.
This compound Anti-Obesity Study Protocol
-
Animal Model: High-fat diet (HFD)-induced obese C57BL/6J mice.[1]
-
Diet: Mice were fed a 60% HFD for 6 weeks to induce obesity.[1]
-
Treatment: Following obesity induction, mice were supplemented with this compound at doses of 20 or 40 mg/kg body weight per day for 7 weeks. A positive control group received stevioside at 40 mg/kg body weight per day.[1]
-
Key Measurements:
-
Body and Tissue Weight: Body weight was recorded weekly. At the end of the study, subcutaneous and mesenteric fat pads were dissected and weighed.[1]
-
Plasma Analysis: Blood was collected for the analysis of triglycerides, total cholesterol, LDL cholesterol, leptin, adiponectin, and fasting blood glucose.[1]
-
Gene Expression Analysis: Subcutaneous fat tissue was analyzed for the mRNA expression of lipogenesis-related genes (C/EBPα, PPARγ, SREBP-1c) and fat browning-related genes (Prdm16, UCP1, PGC-1α) using real-time quantitative PCR.[1]
-
Western Blot Analysis: Hypothalamus tissue was analyzed for the protein expression of BDNF, TrkB, and the phosphorylation of PI3K and ERK.[7]
-
Comparative Protocols for Alternative Compounds
-
Stevioside: In a study with db/db mice, stevioside was orally administered at 40 mg/kg/day for 3 weeks. The study assessed changes in epididymal adipose tissue weight and histology, and conducted oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[2]
-
Resveratrol: One study in HFD-induced obese mice involved intraperitoneal injection of resveratrol at 30 mg/kg/day for 4 weeks. The primary outcomes measured were body weight changes and glucose tolerance.[3] Another study in obese Zucker rats used oral gavage of 15 mg/kg/day for 6 weeks and measured body weight, adipose tissue weight, and the activity of lipogenic enzymes.[5]
-
Capsaicin: In a 12-week study, HFD-induced obese mice were given capsaicin at 2 mg/kg/day, leading to a significant reduction in weight gain.[4] Another study supplemented the diet of HFD-fed C57BL/6 obese mice with 0.015% capsaicin for 10 weeks and measured fasting glucose, insulin, and leptin concentrations.[6]
Signaling Pathways and Mechanisms of Action
The anti-obesity effects of this compound and the compared compounds are attributed to their modulation of specific signaling pathways.
This compound's Proposed Mechanism of Action
This compound is believed to exert its anti-obesity effects through a multi-pronged mechanism involving the regulation of adipogenesis, promotion of fat browning, and central nervous system signaling.[1][7] Supplementation with this compound has been shown to downregulate genes involved in fat creation and storage, while simultaneously upregulating genes that promote the browning of white adipose tissue, a process that increases energy expenditure.[1] Furthermore, this compound appears to activate the BDNF-TrkB signaling pathway in the hypothalamus, which is involved in energy balance.[7]
Caption: this compound's multi-target approach to reducing obesity.
Experimental Workflow for Animal Studies
The general workflow for investigating the anti-obesity effects of these compounds in animal models is outlined below.
Caption: General experimental workflow for in vivo anti-obesity studies.
Comparative Signaling Pathways
-
Stevioside: Similar to this compound, stevioside has been shown to have anti-adipogenic effects.[2] Studies suggest it may also activate AMPK signaling, a key regulator of energy metabolism.[2]
-
Resveratrol: The anti-obesity effects of resveratrol are often attributed to the activation of SIRT1 and AMPK, leading to increased mitochondrial biogenesis and fatty acid oxidation.[3][8]
-
Capsaicin: Capsaicin is known to activate the TRPV1 receptor, which can increase thermogenesis and energy expenditure.[9] It has also been shown to promote the "browning" of white adipose tissue.[4]
Safety and Toxicology
Preliminary studies on this compound using a C. elegans model showed no acute toxicity at concentrations of 125-500 μg/mL.[10][11] However, comprehensive toxicological data in mammals is currently lacking. For the alternative compounds, extensive safety data is available. Stevia extracts are generally recognized as safe (GRAS) by the FDA.[12] Resveratrol and capsaicin are also considered safe when consumed in amounts typically found in food, though high-dose supplementation may have side effects.
Conclusion and Future Directions
The existing research, primarily from a single key animal study, suggests that this compound has promising anti-obesity effects. Its mechanism of action, involving the regulation of fat metabolism and hypothalamic signaling, presents a compelling area for further investigation. However, the lack of human clinical trial data is a significant gap.
For researchers looking to build upon these findings, this guide provides the necessary foundational information. Future studies should aim to replicate the reported effects in different animal models and, if successful, progress to well-designed human clinical trials to ascertain the translational potential of this compound as a novel anti-obesity agent. Comparative studies with compounds like stevioside, resveratrol, and capsaicin, which have more established research profiles, will be crucial in contextualizing the efficacy and potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stevioside Enhances the Anti-Adipogenic Effect and β-Oxidation by Activating AMPK in 3T3-L1 Cells and Epididymal Adipose Tissues of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Beneficial Effects of Resveratrol and Diet on High-Fat Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol: Anti-Obesity Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary capsaicin and its anti-obesity potency: from mechanism to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsaicin has an anti-obesity effect through alterations in gut microbiota populations and short-chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of Resveratrol in Obesity and Insulin Resistance: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stevia, Nature’s Zero-Calorie Sustainable Sweetener: A New Player in the Fight Against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Phyllodulcin's Therapeutic Potential in Alzheimer's Disease: An Efficacy Analysis in the 5XFAD Mouse Model
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the therapeutic effects of phyllodulcin in a preclinical model of Alzheimer's disease. The data presented is based on a key study investigating the compound's efficacy, offering insights into its mechanisms of action and potential as a neuroprotective agent.
Recent research has identified this compound, a natural sweetener derived from Hydrangea macrophylla var. thunbergia, as a promising candidate for Alzheimer's disease (AD) therapy.[1][2][3] Studies have demonstrated its ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.[1][2] This guide synthesizes the findings from a pivotal study utilizing the 5XFAD mouse model, a well-established transgenic model that recapitulates key aspects of AD pathology.
Comparative Efficacy of this compound in the 5XFAD Mouse Model
The primary investigation into this compound's efficacy in an Alzheimer's model was conducted using male 5XFAD transgenic mice.[1][4] This model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD. The study demonstrated that oral administration of this compound led to significant improvements in multiple pathological features associated with the disease.
Below is a summary of the qualitative outcomes observed in the this compound-treated 5XFAD mice compared to the control group.
| Pathological Hallmark | Observed Effect of this compound | Alzheimer's Disease Model | Reference |
| Amyloid-Beta Aggregation | Inhibited the formation of new Aβ aggregates. | In vitro & 5XFAD Mice (in vivo) | [2][5][6] |
| Pre-aggregated Amyloid-Beta | Decomposed existing Aβ clumps. | In vitro & 5XFAD Mice (in vivo) | [2][5][6] |
| Aβ-Induced Neurotoxicity | Prevented neuronal damage caused by Aβ. | In vitro | [2][4] |
| Memory Impairment | Reduced cognitive deficits. | 5XFAD Mice (in vivo) | [1][4][5] |
| Aβ Deposition in Hippocampus | Decreased the accumulation of Aβ plaques. | 5XFAD Mice (in vivo) | [1][5] |
| Neuroinflammation | Minimized the activation of microglia and astrocytes. | 5XFAD Mice (in vivo) | [1][5][6] |
| Synaptic Plasticity | Improved long-term potentiation (LTP) in the hippocampus. | 5XFAD Mice (in vivo) | [5][6] |
Experimental Methodologies
The following outlines the experimental protocol used to assess the efficacy of this compound in the 5XFAD mouse model.
Animal Model:
-
Male 5XFAD transgenic mice were used as the Alzheimer's disease model.
-
Wild-type mice served as a non-diseased control group.
Treatment Regimen:
-
This compound was administered orally to the 5XFAD mice.
-
The dosing frequency was once every three days for a duration of one month.
-
A control group of 5XFAD mice received a vehicle solution.
Post-Treatment Analysis:
-
Following the one-month treatment period, the mice underwent a series of analyses to evaluate the effects of this compound.
-
Electrophysiological Analysis: To assess synaptic plasticity, likely through methods such as measuring long-term potentiation (LTP) in hippocampal slices.
-
Immunohistochemical Analysis: To visualize and quantify Aβ plaque deposition and the activation state of microglia and astrocytes in brain tissue.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the putative signaling pathway of this compound in mitigating Alzheimer's pathology and the experimental workflow employed in the 5XFAD mouse model study.
Caption: Putative signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for this compound efficacy in 5XFAD mice.
Concluding Remarks
The available evidence, primarily from the study on the 5XFAD mouse model, strongly suggests that this compound has significant therapeutic potential for Alzheimer's disease. Its ability to target multiple disease-related pathologies, including amyloid-beta aggregation, neuroinflammation, and cognitive decline, makes it a compelling candidate for further investigation.
It is important to note that, to date, the efficacy of this compound has been documented in a single Alzheimer's disease model. Future research should aim to validate these findings in other preclinical models, such as the APP/PS1 mouse model or in vitro models using human-derived cells like SH-SY5Y neuroblastoma cells, to provide a more comprehensive understanding of its therapeutic effects and mechanisms of action across different pathological contexts of Alzheimer's disease. Such comparative studies will be crucial in determining the broader applicability and translatability of this compound as a treatment for this neurodegenerative condition.
References
- 1. labiotech.eu [labiotech.eu]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. This compound | 21499-23-0 | Benchchem [benchchem.com]
- 4. This compound demonstrates potential as a natural therapeutic agent for Alzheimer’s disease [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 5. This compound could be a promising Alzheimer's disease treatment [techexplorist.com]
- 6. This compound improves hippocampal long-term potentiation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sweetening the Fight Against Neurodegeneration: A Comparative Guide to Phyllodulcin's Neuroprotective Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective properties of phyllodulcin, a natural sweetener, against other agents in primary neuron cultures. We delve into available experimental data, outline detailed protocols for key assays, and visualize complex biological processes to support your research and development endeavors.
This compound, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has emerged as a promising candidate in the search for novel neuroprotective compounds. Recent studies have highlighted its potential to combat the pathological hallmarks of Alzheimer's disease, primarily through its ability to inhibit and even disaggregate amyloid-β (Aβ) plaques, a key driver of neurotoxicity in the disease.[1][2][3][4] This guide synthesizes the current knowledge on this compound's efficacy and compares it with established and alternative neuroprotective agents.
Comparative Efficacy of Neuroprotective Compounds
To provide a clear overview of the neuroprotective landscape, the following table summarizes the quantitative data on this compound and comparator compounds. It is important to note that direct comparative studies of this compound in primary neurons against amyloid-β toxicity are limited in the public domain. The data for this compound presented here is derived from studies on PC12 cells, a common neuronal cell line, challenged with oxygen-glucose deprivation/restoration (OGD/R), and is used as a proxy to illustrate its neuroprotective potential.
| Compound | Cell Type | Insult | Concentration | Outcome Measure | Result |
| This compound | PC12 Cells | OGD/R | 0.1 µM | Cell Viability | ~55% viability |
| 1 µM | ~71% viability | ||||
| 10 µM | ~82% viability | ||||
| Quercetin | Primary Hippocampal Neurons | Aβ(1-42) | 5 µM | Protein Carbonyls | Significant decrease |
| 10 µM | Significant decrease | ||||
| 5 µM | 3-Nitrotyrosine | Significant decrease | |||
| 10 µM | Significant decrease | ||||
| EGCG | PC12 Cells | L-DOPA | 100 µM | Cell Viability | ~101% viability (neuro-rescue) |
| ZL006 | Primary Cortical Neurons | Aβ(1-42) | Not specified | Neuronal Death | Significant rescue |
| BDNF (Positive Control) | Primary Cortical Neurons | Aβ(1-42) | 200 ng/mL | Apoptotic Cell Death | Significant decrease |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to validate the neuroprotective effects of compounds like this compound.
Primary Neuron Culture
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses. The cortical tissue is dissected and dissociated using a trypsin/EDTA solution. The resulting cell suspension is then plated on poly-D-lysine-coated culture plates in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B27 and GlutaMAX. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Amyloid-β Induced Neurotoxicity Assay
-
Preparation of Aβ Oligomers: Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent like HFIP, lyophilized, and then resuspended in DMSO. To induce oligomer formation, the peptide is diluted in serum-free culture medium and incubated at 4°C for 24 hours.
-
Treatment: Primary neurons (typically at 7-10 days in vitro) are treated with pre-aggregated Aβ(1-42) oligomers at a final concentration of 5-10 µM.
-
Co-treatment with Neuroprotective Compounds: The test compound (e.g., this compound) is added to the culture medium either as a pre-treatment (1-2 hours before Aβ) or concurrently with the Aβ oligomers.
-
Assessment of Neuroprotection: After 24-48 hours of incubation, neuronal viability and apoptosis are assessed using various assays.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After treatment, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
Cells are incubated for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases.
-
The medium is then removed, and the formazan crystals are solubilized in DMSO.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (TUNEL Staining)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
After treatment, neurons cultured on coverslips are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the coverslips and incubated in a humidified chamber at 37°C.
-
The coverslips are washed and mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Apoptotic cells are visualized and quantified using a fluorescence microscope.
Visualizing the Science
To better understand the experimental processes and biological pathways involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing the neuroprotective effects of compounds in primary neuron cultures.
References
Phyllodulcin vs. Synthetic Sweeteners: A Comparative Metabolic Study
A detailed guide for researchers and drug development professionals on the metabolic fate and cellular impact of the natural sweetener phyllodulcin compared to common synthetic alternatives.
In the quest for sugar substitutes, both natural and synthetic sweeteners have gained prominence. This guide provides a comprehensive metabolic comparison of this compound, a natural sweetener derived from the leaves of Hydrangea macrophylla, with three widely used synthetic sweeteners: aspartame, sucralose, and stevia. By examining their absorption, distribution, metabolism, and excretion (ADME), as well as their influence on key metabolic signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate their potential applications and physiological effects.
Comparative Pharmacokinetics
The metabolic journey of a sweetener determines its caloric contribution and potential systemic effects. The following table summarizes the key pharmacokinetic parameters of this compound and the selected synthetic sweeteners. It is important to note that while extensive human data is available for synthetic sweeteners, the data for this compound is primarily derived from animal studies.
| Parameter | This compound (in rats) | Aspartame (in humans) | Sucralose (in humans) | Stevia (Steviol Glycosides, in humans) |
| Bioavailability | Partially absorbed | Completely hydrolyzed in the gut; metabolites are absorbed[1] | Low (11-27%)[2] | Steviol glycosides are not absorbed; hydrolyzed to steviol by gut bacteria, which is then absorbed |
| Primary Site of Metabolism | Intestine and Liver[3] | Gastrointestinal tract[1] | Largely unmetabolized; minor metabolism in the liver | Colon (hydrolysis), Liver (conjugation) |
| Key Metabolic Reactions | Demethylation, dehydroxylation, reductive cleavage, sulfate and glucuronide conjugation[3] | Hydrolysis to aspartic acid, phenylalanine, and methanol[1] | Minor glucuronidation | Hydrolysis to steviol, followed by glucuronidation |
| Primary Excretion Route | Urine and feces[3] | Urine (as metabolites)[1] | Feces (unabsorbed) and urine (absorbed portion)[2] | Urine (as steviol glucuronide) |
| Elimination Half-life (t½) | Not established in humans | Phenylalanine: ~3.5-3.9 hours[1] | ~13 hours | Not established for steviol in humans |
| Peak Plasma Concentration (Cmax) | Not established in humans | Phenylalanine Cmax: 63.3-81.3 µmol/L[1] | Reached at ~2 hours | Not established for steviol in humans |
Metabolic Pathways
The biotransformation of these sweeteners involves distinct enzymatic pathways, leading to a variety of metabolites with different physiological activities.
This compound Metabolism
In rats, orally administered this compound undergoes extensive metabolism primarily in the intestine and liver. The main metabolic transformations include demethylation, dehydroxylation, and reductive cleavage of its isocoumarin structure. The resulting metabolites are then conjugated with sulfate or glucuronic acid to facilitate their excretion.[3]
Synthetic Sweetener Metabolism
The metabolic fates of aspartame, sucralose, and stevia are well-characterized in humans.
-
Aspartame: It is completely broken down in the small intestine by esterases and peptidases into its constituent parts: aspartic acid, phenylalanine, and a small amount of methanol. These are then absorbed and enter the body's metabolic pools.[1]
-
Sucralose: The majority of ingested sucralose is not absorbed and is excreted unchanged in the feces. The small fraction that is absorbed is rapidly excreted in the urine, with a minor portion undergoing glucuronidation in the liver.[2]
-
Stevia (Steviol Glycosides): Steviol glycosides are not digested in the upper gastrointestinal tract. In the colon, gut bacteria hydrolyze them into steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine.
Impact on Metabolic Signaling Pathways
Beyond their direct metabolism, sweeteners can interact with cellular signaling pathways that regulate energy homeostasis.
This compound's Influence on Metabolic Signaling
Animal studies suggest that this compound may have beneficial effects on metabolism by modulating key signaling pathways. In high-fat diet-induced obese mice, this compound supplementation has been shown to:
-
Activate AMP-activated protein kinase (AMPK): This can lead to the regulation of hepatic lipogenesis and gluconeogenesis.
-
Upregulate the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway in the hypothalamus: This pathway is involved in energy balance and may contribute to the observed reduction in subcutaneous fat and improved lipid profiles.[4]
Synthetic Sweeteners' Influence on Metabolic Signaling
The effects of synthetic sweeteners on metabolic signaling are complex and sometimes contradictory.
-
Aspartame: Some studies suggest that its metabolites may influence neurotransmitter levels. There is conflicting evidence regarding its long-term effects on insulin sensitivity.[5][6]
-
Sucralose: In some contexts, sucralose has been shown to affect insulin and glucose responses, potentially through the activation of sweet taste receptors in the gut.[7] However, other studies have not observed these effects.
-
Stevia: Steviol, the primary metabolite, has been investigated for its potential to improve insulin sensitivity and glucose tolerance, although the exact mechanisms are still under investigation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis of sweetener metabolism.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a sweetener on glucose metabolism in vivo.
Protocol:
-
Animal Model: C57BL/6J mice are often used.
-
Acclimatization and Diet: Mice are acclimatized for at least one week and fed a standard chow diet or a high-fat diet to induce a metabolic phenotype.
-
Fasting: Prior to the test, mice are fasted for 6-8 hours with free access to water.
-
Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
-
Sweetener Administration: A specific dose of the sweetener (e.g., this compound, aspartame, sucralose, or stevia) or a vehicle control is administered via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a sweetener in vitro.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Compound Application: The test sweetener is added to the apical (AP) side of the monolayer to assess absorption (AP to basolateral (BL) transport). To assess efflux, the compound is added to the BL side (BL to AP transport).
-
Sampling: Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the sweetener in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[12][13][14]
Conclusion
This comparative guide highlights the distinct metabolic profiles of this compound and the synthetic sweeteners aspartame, sucralose, and stevia. While synthetic sweeteners have well-defined metabolic pathways in humans, often characterized by minimal absorption or rapid breakdown into known components, this compound's metabolism, based on animal studies, appears more complex, involving multiple enzymatic transformations. Furthermore, emerging research suggests that this compound may actively modulate key metabolic signaling pathways, offering potential therapeutic benefits beyond its sweetening properties. For researchers and drug development professionals, understanding these metabolic differences is crucial for assessing the safety, efficacy, and potential applications of these sweeteners in food and pharmaceutical products. Further human studies on the pharmacokinetics and metabolic effects of this compound are warranted to fully elucidate its physiological impact.
References
- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artificial sweetener triggers insulin spike leading to blood vessel inflammation in mice | EurekAlert! [eurekalert.org]
- 6. Effect of artificial sweeteners on insulin resistance among type-2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucralose activates an ERK1/2–ribosomal protein S6 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faa.gov [faa.gov]
- 10. researchgate.net [researchgate.net]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of Phyllodulcin's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of phyllodulcin to its target proteins alongside alternative compounds. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Executive Summary
This compound, a natural sweetener isolated from the leaves of Hydrangea macrophylla var. thunbergii, has garnered scientific interest for its diverse biological activities. While its primary known mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), studies have also suggested its potential to modulate signaling pathways involving Tropomyosin receptor kinase B (TrkB) and Peroxisome proliferator-activated receptor-gamma (PPARγ), as well as to inhibit the aggregation of amyloid-β peptides.
This guide presents available quantitative data on the binding affinity and inhibitory concentrations of this compound and compares them with well-established alternative molecules targeting the same proteins or pathways. It is important to note that while direct binding affinity data for this compound to TrkB and PPARγ is currently unavailable in the public domain, this guide provides data for known ligands of these receptors to offer a comparative perspective on their respective potencies.
Data Presentation: Comparative Binding Affinities
The following tables summarize the quantitative data for the binding affinity and inhibitory concentrations of this compound and its alternatives against their respective target proteins.
| Compound | Target Protein | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Citation(s) |
| This compound | Phosphodiesterases (non-selective) | Data not available | 100 µM | |
| Theophylline | Phosphodiesterases (non-selective) | Data not available | ~665 µM | [1] |
| Rolipram | Phosphodiesterase 4 (PDE4) | ~1-5 nM (high-affinity site) | 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) | [2][3] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | 4.8 ± 0.8 nM | 3.7 ± 1.4 nM | [4] |
| 7,8-Dihydroxyflavone | Tropomyosin receptor kinase B (TrkB) | 320 nM | Data not available | [5] |
| Rosiglitazone | Peroxisome proliferator-activated receptor-gamma (PPARγ) | Data not available | Full agonist activity at µM concentrations | [6] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a smaller value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings. Below are summaries of common experimental protocols used to determine binding affinity and functional inhibition.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of phosphodiesterases, which are responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP).
-
Enzyme and Substrate Preparation : Recombinant human PDE enzymes (e.g., PDE4, PDE5) are purified. The substrates, radiolabeled [3H]cAMP or [3H]cGMP, are prepared in an appropriate assay buffer.
-
Incubation : The PDE enzyme is incubated with the test compound (e.g., this compound, sildenafil) at various concentrations in the presence of the radiolabeled substrate. The reaction is typically carried out at 37°C for a specified period.
-
Termination of Reaction : The enzymatic reaction is stopped by the addition of a stopping reagent, often followed by heat inactivation.
-
Separation of Product : The radiolabeled product (e.g., [3H]5'-AMP or [3H]5'-GMP) is separated from the unreacted substrate. This is commonly achieved by adding a slurry of snake venom nucleotidase, which converts the product to radiolabeled adenosine or guanosine, followed by separation using anion-exchange resin.
-
Quantification : The amount of radioactivity in the product is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization of Ligand : One of the binding partners (the "ligand," e.g., the target protein) is immobilized on the surface of a sensor chip.
-
Injection of Analyte : The other binding partner (the "analyte," e.g., the test compound) is flowed over the sensor surface at various concentrations.
-
Detection : The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis : The association rate (ka) and dissociation rate (kd) are determined by monitoring the change in the SPR signal over time during the association and dissociation phases.
-
Affinity Determination : The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate to the association rate (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation : The target protein is placed in the sample cell of the calorimeter, and the ligand (test compound) is loaded into a titration syringe. Both are in an identical, well-degassed buffer.
-
Titration : A series of small injections of the ligand are made into the sample cell containing the protein.
-
Heat Measurement : The heat released or absorbed during the binding event after each injection is measured by the instrument.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay
FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule.
-
Assay Setup : A fluorescently labeled tracer with known affinity for the target protein is used.
-
Competition Assay : The target protein and the fluorescent tracer are incubated with varying concentrations of an unlabeled test compound.
-
Measurement : The fluorescence polarization of the sample is measured. When the fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger protein, its tumbling is slower, leading to higher polarization. The unlabeled test compound competes with the tracer for binding to the protein, causing a decrease in polarization.
-
Data Analysis : The change in fluorescence polarization is plotted against the concentration of the test compound to determine its binding affinity (Ki or IC50).
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils, such as those formed by the amyloid-β peptide.
-
Reaction Mixture : The amyloid-β peptide is incubated under conditions that promote aggregation, in the presence and absence of the test compound (e.g., this compound).
-
Thioflavin T Addition : Thioflavin T (ThT) dye is added to the reaction mixture.
-
Fluorescence Measurement : The fluorescence of ThT is measured over time. ThT exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Data Analysis : The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The ability of a compound to inhibit aggregation is determined by a reduction in the final fluorescence intensity or a delay in the lag phase of aggregation compared to the control.
Mandatory Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: A generalized workflow for determining the binding affinity of a compound to a target protein.
Phosphodiesterase (PDE) Signaling Pathway
Caption: The role of phosphodiesterases in cyclic nucleotide signaling and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Ameliorates Cardiac and Skeletal Muscle Dysfunction by Correction of Energetics in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllodulcin's Anti-Inflammatory Profile: A Comparative Analysis with NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural sweetener phyllodulcin against well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While direct quantitative comparisons of enzymatic inhibition are limited in the current literature, this document synthesizes available data on their mechanisms of action, focusing on key inflammatory pathways.
Executive Summary
This compound, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has demonstrated anti-inflammatory and antioxidant properties in various studies. Unlike traditional NSAIDs and COX-2 inhibitors, which directly and potently inhibit cyclooxygenase (COX) enzymes, the primary anti-inflammatory mechanism of this compound appears to be centered around the modulation of gene expression related to inflammation and adipogenesis. Evidence suggests that this compound's effects are not mediated by potent, direct inhibition of COX or 5-lipoxygenase (5-LOX) enzymes, the primary targets of NSAIDs. Instead, it appears to influence upstream signaling pathways, such as the NF-κB pathway.
NSAIDs, such as ibuprofen and celecoxib, exert their effects through direct, competitive inhibition of COX-1 and/or COX-2, thereby blocking the production of prostaglandins, which are key mediators of pain and inflammation. This guide will delve into the available data for a comparative understanding.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the inhibitory activity of this compound and selected NSAIDs on key inflammatory enzymes. It is important to note the absence of reported IC50 values for this compound's direct inhibition of COX and 5-LOX enzymes in the reviewed scientific literature.
| Compound | Target Enzyme | IC50 Value (µM) | Primary Mechanism of Action |
| This compound | COX-1 | Not Reported | Modulation of inflammatory gene expression (e.g., via NF-κB) |
| COX-2 | Not Reported | ||
| 5-LOX | Not Reported | ||
| Ibuprofen | COX-1 | 12 | Non-selective COX-1/COX-2 inhibitor[1] |
| COX-2 | 80 | [1] | |
| 5-LOX | - | ||
| Celecoxib | COX-1 | 15 - 82 | Selective COX-2 inhibitor[1][2] |
| COX-2 | 0.04 | [2][3] | |
| 5-LOX | ~8 - 27.3 | Direct inhibition[4] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.
This compound: Modulation of Gene Expression
Current research suggests that this compound's anti-inflammatory activity is linked to its ability to suppress the expression of genes involved in inflammation and adipogenesis. Studies have shown that this compound can downregulate the expression of CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ)[5]. These transcription factors are crucial in both fat cell development and the inflammatory response. While direct evidence of this compound's interaction with the NF-κB pathway is still emerging, the downregulation of these genes suggests an influence on upstream regulatory pathways that control inflammatory responses.
Caption: Putative anti-inflammatory pathway of this compound.
NSAIDs: Direct Enzyme Inhibition
NSAIDs function primarily by inhibiting the activity of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory NSAIDs.
-
Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2.
-
Selective COX-2 inhibitors like celecoxib preferentially bind to and inhibit the COX-2 enzyme, which is thought to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Some NSAIDs, including celecoxib, have also been shown to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators[4]. Furthermore, several NSAIDs have been demonstrated to suppress the activation of the NF-κB transcription factor, a key regulator of the inflammatory response[6][7].
Caption: Anti-inflammatory pathway of NSAIDs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), heme, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the mixture.
-
Substrate Addition: After a short pre-incubation period, the substrate, arachidonic acid, is added.
-
Measurement: The activity of the enzyme is determined by measuring the production of prostaglandin E2 (PGE2) using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX enzyme.
-
Enzyme Source: Purified human recombinant 5-LOX or cell lysates containing the enzyme are used.
-
Assay Buffer: The assay is performed in a suitable buffer containing calcium and ATP.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Detection: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4) is measured using high-performance liquid chromatography (HPLC) or specific immunoassays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
NF-κB Activation Assay
This assay is used to assess the effect of a compound on the activation of the NF-κB signaling pathway.
-
Cell Culture: A suitable cell line, such as macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1), is used.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.
-
Treatment: The cells are pre-treated with the test compound at various concentrations before stimulation.
-
Analysis of NF-κB Activation: NF-κB activation can be assessed by several methods:
-
Western Blot: Measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Using a cell line that has a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter.
-
Immunofluorescence: Visualizing the nuclear translocation of p65 using microscopy.
-
-
Data Analysis: The effect of the test compound on NF-κB activation is quantified and compared to the stimulated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the anti-inflammatory properties of a novel compound like this compound with a known NSAID.
Caption: Experimental workflow for comparative anti-inflammatory studies.
Conclusion
This compound presents an interesting profile as a potential anti-inflammatory agent with a mechanism of action that appears to differ significantly from that of traditional NSAIDs. While NSAIDs are potent, direct inhibitors of COX enzymes, this compound's effects are likely mediated through the modulation of inflammatory gene expression, possibly involving the NF-κB pathway. The lack of direct, potent enzymatic inhibition data for this compound suggests that it may offer a more subtle, regulatory role in controlling inflammation, which could be advantageous in certain therapeutic contexts. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound and to obtain quantitative data that would allow for a more direct comparison with NSAIDs. Such studies will be crucial in determining its potential as a novel anti-inflammatory therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Prospects for the inhibition of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative sweetness and sweetness quality of this compound [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. This compound from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phyllodulcin Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of phyllodulcin, a natural sweetener with significant therapeutic potential, from its primary source, Hydrangea macrophylla, is a critical first step. This guide provides an objective, data-driven comparison of various extraction methodologies, offering detailed experimental protocols and a summary of performance to aid in the selection of the most suitable technique for your research needs.
This compound, a dihydroisocoumarin, has garnered attention not only for its intense sweetness, estimated to be 400-800 times that of sucrose, but also for its potential pharmacological activities.[1] Efficient isolation of this compound is paramount for further investigation and development. This comparison covers a range of techniques from traditional soaking to modern methods such as Accelerated Solvent Extraction (ASE), Ultrasonic-Assisted Extraction (UAE), Subcritical Water Extraction (SWE), and provides an overview of Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Yields
The selection of an extraction technique often hinges on achieving the highest possible yield in the most efficient manner. The following table summarizes the quantitative data from various studies, providing a clear comparison of this compound yields obtained through different methods.
| Extraction Technique | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry material) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 70 | 15 min (3 cycles of 5 min) | 21.28 | [2] |
| 70% Ethanol | 70 | 15 min (3 cycles of 5 min) | High (exact value not specified) | [3] | |
| Soaking | Methanol | 25 | 12 h | 21.20 | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Methanol | 35 | 1 h | 19.33 | [2] |
| Methanol | Not Specified | Not Specified | 17.40 ± 2.02 | [4][5] | |
| Subcritical Water Extraction (SWE) | Water | 150 | 20 min | 10.41 ± 2.02 | [4][5] |
| Traditional Solvent Extraction | 75% Ethanol | Not Specified | 12 h (drenched) | Final purified yield of 2.12% (dry basis) | [6] |
Key Findings:
-
Accelerated Solvent Extraction (ASE) with methanol has demonstrated the highest reported yield of this compound at 21.28 mg/g .[2]
-
Traditional soaking in methanol also provides a high yield, comparable to ASE, but over a significantly longer extraction time.[2]
-
Ultrasonic-Assisted Extraction (UAE) offers a time-efficient method with a good yield, though slightly lower than ASE and soaking in the compared studies.[2]
-
Subcritical Water Extraction (SWE) is presented as an environmentally friendly option, but with a lower yield compared to solvent-based methods under the tested conditions.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key experiments cited in this guide.
Accelerated Solvent Extraction (ASE)
-
Apparatus: Accelerated Solvent Extractor.
-
Sample Preparation: Freeze-dried and powdered leaves of Hydrangea macrophylla.
-
Solvent: 100% Methanol or 70% Ethanol.[3]
-
Procedure:
Ultrasonic-Assisted Extraction (UAE)
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Sample Preparation: Powdered leaves of Hydrangea macrophylla.
-
Solvent: Methanol.[2]
-
Procedure:
-
Disperse the powdered leaf material in methanol.
-
Place the mixture in an ultrasonic bath or immerse the ultrasonic probe.
-
Apply ultrasonic waves at a controlled temperature of 35°C for 1 hour.[2]
-
Separate the extract from the solid material by filtration or centrifugation.
-
Subcritical Water Extraction (SWE)
-
Apparatus: A system capable of maintaining water in a subcritical state (between 100°C and 374°C under pressure).
-
Sample Preparation: Powdered leaves of Hydrangea macrophylla.
-
Solvent: Water.
-
Procedure:
Traditional Soaking (Maceration)
-
Apparatus: Glass container with a lid.
-
Sample Preparation: Dried and powdered leaves of Hydrangea macrophylla.
-
Solvent: Methanol.[2]
-
Procedure:
-
Immerse the powdered leaf material in methanol in a sealed container.
-
Allow the mixture to stand at 25°C for 12 hours.[2]
-
Separate the solvent from the plant residue by filtration.
-
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the biological impact of this compound, the following diagrams are provided.
This compound has been shown to exert its effects through the activation of specific signaling pathways. One such pathway is the hypothalamic Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway, which is implicated in the regulation of metabolic processes.[6][7]
Conclusion
The choice of an optimal extraction technique for this compound depends on the specific goals of the research, including desired yield, processing time, available equipment, and environmental considerations. For maximizing yield, Accelerated Solvent Extraction (ASE) with methanol appears to be the most effective method based on current data.[2] However, for laboratories where long extraction times are not a limiting factor, traditional soaking offers a comparable yield with simpler equipment.[2] Ultrasonic-Assisted Extraction (UAE) provides a good balance of yield and speed. For applications where the use of organic solvents is a concern, Subcritical Water Extraction (SWE) presents a greener alternative, albeit with a trade-off in extraction efficiency.[4][5] Further research into Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) for this compound is warranted to fully assess their potential in this context. The elucidation of this compound's signaling pathways, such as the BDNF/TrkB pathway, opens up new avenues for its therapeutic application, making efficient and well-characterized extraction methods more critical than ever.
References
- 1. researchgate.net [researchgate.net]
- 2. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) [pubmed.ncbi.nlm.nih.gov]
- 3. KR101662498B1 - Method for production of high natural sweetner, this compound from leaf of Hydrangea tea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcut… [ouci.dntb.gov.ua]
Unraveling the Molecular Impact of Phyllodulcin: A Comparative Guide to Gene Expression Validation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of methodologies for validating the effects of the natural sweetener phyllodulcin on gene expression, with a primary focus on quantitative real-time polymerase chain reaction (qRT-PCR). We delve into the experimental data supporting this compound's bioactivity and contrast it with other natural compounds, while also presenting alternative validation techniques.
This compound, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic diseases. Studies have demonstrated its ability to modulate the expression of genes involved in critical metabolic processes such as adipogenesis, lipogenesis, and thermogenesis. This guide offers a detailed examination of the experimental validation of these effects.
Comparative Analysis of Gene Expression Modulation
Quantitative data from studies utilizing qRT-PCR provide a clear picture of how this compound influences gene expression compared to other natural bioactive compounds. The following table summarizes the fold changes in the expression of key metabolic genes induced by this compound and other well-researched natural molecules.
| Compound | Gene Target | Fold Change/Effect | Model System | Citation |
| This compound | C/EBPα | ↓ 72.7% suppression | High-fat diet-induced obese mice | [1] |
| PPARγ | ↓ 78.7% suppression | High-fat diet-induced obese mice | [1] | |
| SREBP-1c | ↓ 93.6% suppression | High-fat diet-induced obese mice | [1] | |
| Prdm16 | ↑ 3.4-fold increase | High-fat diet-induced obese mice | [1] | |
| UCP1 | ↑ 3.24-fold increase | High-fat diet-induced obese mice | [1] | |
| PGC-1α | ↑ 5.23-fold increase | High-fat diet-induced obese mice | [1] | |
| Resveratrol | UCP1 | ↑ Increased expression | High-fat diet-fed mice | [2][3][4] |
| PRDM16 | ↑ Increased expression | High-fat diet-fed mice | [2][3] | |
| PGC-1α | ↑ Increased expression | High-fat diet-fed mice | [2][3] | |
| Curcumin | UCP1 | ↑ Increased expression | High-fat diet-fed mice & adipocytes | [5] |
| PGC-1α | ↑ Increased expression | Liver of high-fat diet-fed mice | [6] | |
| PPARγ | ↑ Upregulated mRNA expression | Adipocytes | [6] | |
| Quercetin | UCP1 | ↑ Increased expression | High-fat diet-fed obese mice | [7][8][9] |
Experimental Protocols: A Closer Look at Validation Techniques
Accurate validation of gene expression is paramount. While qRT-PCR is the gold standard for its sensitivity and specificity, other techniques like Northern blotting and RNase protection assays offer valuable, albeit different, insights.
Quantitative Real-Time PCR (qRT-PCR)
This technique remains the most widely used method for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range.
Detailed Protocol:
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design and Validation: Gene-specific primers are designed to amplify a short region of the target gene's cDNA. Primer specificity is confirmed by ensuring a single peak in the melting curve analysis and a single band of the correct size on an agarose gel.
-
qRT-PCR Reaction: The qRT-PCR reaction is set up in a reaction plate containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase enzyme mix.
-
Thermal Cycling and Data Acquisition: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative gene expression is then calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a stable housekeeping gene (e.g., GAPDH, β-actin).
Alternative Validation Methods
Northern Blotting: This technique provides information on the size and abundance of specific mRNA transcripts.
Detailed Protocol:
-
RNA Electrophoresis: Total RNA is denatured and separated by size on a formaldehyde-agarose gel.
-
Transfer to Membrane: The separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon) via capillary action.
-
Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target mRNA sequence.
-
Washing and Detection: The membrane is washed to remove any unbound probe. The labeled probe hybridized to the target mRNA is then detected using autoradiography or a chemiluminescent substrate.
RNase Protection Assay (RPA): This highly sensitive method allows for the quantification of specific mRNAs in a complex mixture of total RNA.
Detailed Protocol:
-
Probe Synthesis: A labeled single-stranded antisense RNA probe complementary to the target mRNA is synthesized in vitro.
-
Hybridization: The labeled probe is hybridized in solution with the total RNA sample.
-
RNase Digestion: The mixture is treated with RNases that specifically degrade single-stranded RNA, leaving the double-stranded RNA hybrids (probe-target mRNA) intact.
-
Analysis: The protected RNA fragments are separated on a denaturing polyacrylamide gel and detected by autoradiography. The intensity of the protected band is proportional to the amount of the target mRNA in the sample.
Visualizing the Molecular Mechanisms
To better understand the experimental processes and the biological pathways affected by this compound, the following diagrams have been generated using the Graphviz DOT language.
qRT-PCR experimental workflow.
This compound signaling pathway.
Common signaling pathway for other natural compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dietary Curcumin Intervention Targets Mouse White Adipose Tissue Inflammation and Brown Adipose Tissue UCP1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed [koreamed.org]
- 9. Quercetin Upregulates Uncoupling Protein 1 in White/Brown Adipose Tissues through Sympathetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phyllodulcin Content in Hydrangea Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phyllodulcin content in various Hydrangea species, supported by experimental data and detailed methodologies. This compound, a dihydroisocoumarin, is a potent natural sweetener found in certain Hydrangea species and is of growing interest for its potential therapeutic applications.
This compound is primarily found in Hydrangea macrophylla and Hydrangea serrata.[1] Notably, cultivars of Hydrangea macrophylla subsp. serrata (often referred to as Hydrangea serrata), known as 'tea-hortensia', are cultivated for their leaves which contain this sweet compound.[2] The biosynthesis of this compound is linked to the shikimic acid pathway, with hydrangenol acting as a precursor.[2] This guide focuses on the quantitative comparison of this compound in different cultivars and details the analytical methods used for its quantification.
Quantitative Comparison of this compound and Hydrangenol Content
The concentration of this compound and its precursor, hydrangenol, can vary significantly among different cultivars of Hydrangea macrophylla subsp. serrata. The table below summarizes the findings from a study that quantified these compounds in the leaf dry matter of three distinct cultivars.
| Cultivar | This compound Content (% of dry matter) | Hydrangenol Content (% of dry matter) |
| 'Amagi Amacha' | 3.906 ± 0.480 | 0.293 ± 0.142 |
| 'Oamacha' | 3.642 ± 0.692 | 1.514 ± 0.649 |
| 'Odoriko Amacha' | 1.794 ± 0.323 | 4.787 ± 1.066 |
Data sourced from a 2019 analysis of three tea-hortensia cultivars.[2]
The data reveals that 'Amagi Amacha' and 'Oamacha' cultivars have significantly higher concentrations of this compound compared to 'Odoriko Amacha'.[2][3] Conversely, 'Odoriko Amacha' exhibits the highest levels of hydrangenol, the precursor to this compound.[2][3] This suggests a potentially lower conversion rate of hydrangenol to this compound in this particular cultivar.[3]
Experimental Protocols
Accurate quantification of this compound is crucial for research and development. The following are detailed methodologies for the extraction and analysis of this compound from Hydrangea leaves.
This compound Extraction
An established method for this compound extraction involves the following steps:
-
Harvesting and Pre-treatment : Hydrangea leaves are harvested and freeze-dried.[4] The dried leaves are then drenched in distilled water for 12 hours.[4]
-
Solvent Extraction : this compound is extracted from the pre-treated leaves using 75% (v/v) ethanol.[4]
-
Purification : The resulting extract is passed through a mixed-bed ion exchanger column to remove impurities.[4]
Alternative extraction methods include subcritical water extraction and ultrasonic extraction with methanol.[5][6] Studies have shown that methanol and ethanol are generally superior to water as extraction solvents.[7] Pre-treatment methods such as traditional hand-rolling and drying at 70°C can significantly increase the accumulation of this compound in the leaves.[7]
Quantification by Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a highly sensitive and rapid method for quantifying this compound.
-
Instrumentation : A Waters Acquity UPLC® I-Class system equipped with an Acquity UPLC ελ PDA detector is utilized.[2]
-
Column : A commercially available reversed-phase C18 column (Luna Omega 1.6 µm Polar C18 50 × 2.1 mm) is used for separation.[2]
-
Mobile Phase : A mixture of methanol and 0.1% formic acid (90:10, v/v) is used as the mobile phase.[8]
-
Flow Rate : The mobile phase is eluted at a constant flow rate of 0.7 mL/min.[8]
-
Detection : The detection of this compound is typically performed using a tandem mass spectrometer.[8]
UPLC methods offer advantages over traditional High-Performance Liquid Chromatography (HPLC) by providing shorter analysis times and greater sensitivity.[2][9]
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in this compound analysis and its biological effects, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Signaling pathways modulated by this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated several biological activities, primarily investigated in the context of metabolic diseases. In studies with high-fat diet-induced obese mice, this compound supplementation has been shown to upregulate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus.[4] This activation leads to the phosphorylation of PI3K and ERK, which are downstream effectors involved in thermogenesis.[4] Ultimately, this cascade promotes the expression of "fat browning" genes, such as UCP1 and PGC-1α, in subcutaneous white adipose tissue, potentially contributing to an anti-obesity effect.[4]
Furthermore, this compound has been reported to exert anti-inflammatory effects by downregulating the NF-κB pathway.[4] It also appears to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like apoptosis.[10][11] The modulation of the MAPK/caspase-3 and MAPK/AP-1 signaling pathways suggests potential hepatoprotective roles for this compound.[10][11]
The sweet taste of this compound is attributed to its interaction with the sweet taste receptors in the human body.[12] The specific three-dimensional structure of the this compound molecule is critical for this binding and the resulting perception of sweetness.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of UPLC and HPLC methods for determination of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound (EVT-288937) | 21499-23-0 [evitachem.com]
A Comparative Guide to Phyllodulcin Synthesis: Assessing Protocol Reproducibility
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of bioactive compounds is a cornerstone of successful investigation. This guide provides a comparative analysis of published protocols for the synthesis of phyllodulcin, a natural sweetener with promising therapeutic properties. We will delve into total chemical synthesis, extraction from natural sources, and bioconversion methodologies, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Performance of this compound Synthesis Protocols
The selection of a synthesis protocol for this compound is a critical decision that impacts yield, purity, scalability, and resource allocation. The following table summarizes the quantitative performance of various methodologies, offering a clear comparison to inform your experimental design.
| Protocol Type | Specific Method | Reported Yield | Reported Purity | Key Reagents/Conditions | Reference |
| Total Chemical Synthesis | Racemic Synthesis | 47-52% (final step) | Not explicitly stated | AlBr₃ or H₂O at 140°C | [1] |
| Enantioselective Synthesis | Not explicitly stated (focus on ee) | High (implied) | Chiral catalysts, multi-step | [2] | |
| Extraction | Soaking (Methanol) | 21.20 mg/g | Not explicitly stated | Methanol, 25°C, 12h | [3] |
| Ultrasonication (Methanol) | 19.33 - 17.40 mg/g | Not explicitly stated | Methanol, 35°C, 1h | [3] | |
| Accelerated Solvent Extraction (ASE) | 21.28 mg/g | Not explicitly stated | Methanol | [3] | |
| Subcritical Water Extraction | 10.41 mg/g | Not explicitly stated | Water, 150°C, 20 min | [4] | |
| Ethanol Extraction & HPLC | 2.12% (dry basis) | 97% | 75% (v/v) ethanol, preparative HPLC | [5][6] | |
| Bioconversion/Enzymatic | β-glucosidase Treatment | Increased yield | Not explicitly stated | β-glucosidase from Phanerochaete chrysosporium | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key synthesis and extraction protocols cited in this guide.
Total Chemical Synthesis of DL-Phyllodulcin
This protocol describes the final steps for the synthesis of racemic this compound.
Procedure:
-
Method A (Aluminum Bromide): Treat the precursor compound IV with aluminum bromide in an aqueous solution at 110-125°C in an autoclave. This method yields DL-phyllodulcin at approximately 17%.[1]
-
Method B (Water-based Cyclization): Heat an aqueous solution of the precursor compound V or VI at 140°C in an autoclave for 4 hours. The reaction mixture is then extracted with chloroform and evaporated to yield crude DL-phyllodulcin. Recrystallization from ethanol can be performed for purification, with reported yields of 47-60%.[1]
Extraction of this compound from Hydrangea macrophylla Leaves
This protocol outlines a common method for extracting and purifying this compound from its natural source.
Procedure:
-
Pre-treatment: Harvest and freeze-dry Hydrangea macrophylla leaves.[5]
-
Soaking: Drench the dried leaves in distilled water for 12 hours.[5]
-
Extraction: Extract the soaked leaves with 75% (v/v) ethanol.[5]
-
Initial Purification: Pass the ethanol extract through a mixed-bed ion exchanger column.[5]
-
Final Purification: Isolate and purify this compound using a preparative high-performance liquid chromatography (HPLC) system. This method has been reported to yield this compound with a final purity of 97% and a yield of 2.12% on a dry basis.[5][6]
Bioconversion-Enhanced Extraction of this compound
This protocol utilizes enzymatic treatment to increase the yield of this compound by converting its glycoside precursor.
Procedure:
-
Enzyme Inactivation: Boil freeze-dried Hydrangea leaf powder at 100°C for 10 minutes to inactivate endogenous enzymes.
-
Enzymatic Treatment: Treat the powder with β-glucosidase derived from Phanerochaete chrysosporium. The reaction is carried out at 30°C for 1 hour with ultrasonic treatment.[7]
-
Extraction: Following the enzymatic reaction, proceed with a suitable extraction method, such as accelerated solvent extraction with 100% methanol or 70% ethanol, which have shown high extraction yields.[7]
Visualizing the Methodologies
To further clarify the relationships and workflows of the described protocols, the following diagrams are provided.
Caption: Comparative workflow of this compound synthesis protocols.
The BDNF-TrkB Signaling Pathway Activated by this compound
This compound has been shown to exert some of its biological effects through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Understanding this pathway is crucial for researchers investigating the therapeutic potential of this compound.
Caption: this compound-activated BDNF-TrkB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KR101662498B1 - Method for production of high natural sweetner, this compound from leaf of Hydrangea tea - Google Patents [patents.google.com]
Phyllodulcin's Metabolic Benefits: A Comparative Analysis Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for effective therapeutic agents from natural sources. Phyllodulcin, a natural sweetener derived from the leaves of Hydrangea macrophylla var. thunbergii, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound with other well-known natural compounds—stevioside, berberine, curcumin, and resveratrol—in ameliorating metabolic dysfunctions. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Comparative Efficacy of Natural Compounds on Metabolic Parameters
The following tables summarize the effects of this compound and other natural compounds on key metabolic markers. It is important to note that the data are compiled from different studies with varying experimental designs, dosages, and models, which should be considered when making cross-compound comparisons.
Table 1: Effects on Body Weight and Adiposity
| Compound | Model | Dosage | Duration | Change in Body Weight | Change in Fat Mass | Reference(s) |
| This compound | High-Fat Diet (HFD)-induced obese mice | 20 or 40 mg/kg/day | 7 weeks | No significant change | Reduced subcutaneous fat | [1][2] |
| Stevioside | HFD-induced obese mice | 40 mg/kg/day | 7 weeks | No significant change | No significant change | [1][2] |
| Berberine | db/db mice | 100 mg/kg/day | 5 weeks | Reduced | Not specified | [3] |
| Curcumin | HFD-induced obese mice | Not specified | 8 weeks | Reduced | Reduced | [4] |
| Resveratrol | Middle-aged men with metabolic syndrome | 1000 mg/day (high dose) | 16 weeks | No significant change | Not specified | [5][6] |
Table 2: Effects on Glucose Homeostasis
| Compound | Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in Insulin Sensitivity | Reference(s) |
| This compound | HFD-induced obese mice | 20 or 40 mg/kg/day | 7 weeks | Reduced | Improved | [1][2] |
| Stevioside | HFD-induced obese mice | 40 mg/kg/day | 7 weeks | Reduced | Improved | [1][2] |
| Berberine | Patients with metabolic syndrome | 500 mg, 3 times/day | 3 months | Reduced | Improved (increased Matsuda index) | [7] |
| Curcumin | Patients with metabolic syndrome | Not specified | Not specified | Significant improvement | Alleviates insulin resistance | [8][9] |
| Resveratrol | Patients with Type 2 Diabetes | Not specified | <12 weeks | Favorable effects on HbA1c | Beneficial effects | [10] |
Table 3: Effects on Lipid Profile
| Compound | Model | Dosage | Duration | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Reference(s) |
| This compound | HFD-induced obese mice | 40 mg/kg/day | 7 weeks | Reduced | Reduced | Reduced | Not specified | [1][2] |
| Stevioside | HFD-induced obese mice | 40 mg/kg/day | 7 weeks | Reduced | Reduced | Reduced | Not specified | [1][2] |
| Berberine | Patients with metabolic syndrome | 500 mg, 3 times/day | 3 months | Reduced | Not specified | Not specified | Not specified | [7] |
| Curcumin | Patients with metabolic syndrome | Not specified | Not specified | Significant improvement | Not specified | Not specified | Significant improvement | [8] |
| Resveratrol | Middle-aged men with metabolic syndrome | 1000 mg/day (high dose) | 16 weeks | Increased | Increased | Increased | No significant change | [5][6][11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds are mediated through various signaling pathways that regulate metabolism.
Figure 1. this compound's proposed mechanism of action.
This compound appears to exert its effects by modulating leptin levels and upregulating the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus.[2][12] This leads to the suppression of genes involved in fat creation and storage and the activation of genes responsible for fat browning, ultimately improving glucose and lipid metabolism.[2][12]
Figure 2. Berberine's primary metabolic signaling pathway.
Berberine's metabolic benefits are largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][13][14] AMPK activation leads to the inhibition of glucose production in the liver (gluconeogenesis) and increased glucose uptake by muscle and fat cells.[14]
Figure 3. Key signaling pathways modulated by curcumin.
Curcumin influences metabolic health through multiple pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the inhibition of nuclear factor-kappa B (NF-κB).[4][15] PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity, while NF-κB inhibition reduces inflammation, a key contributor to insulin resistance.[4][15]
Figure 4. Resveratrol's activation of the SIRT1 pathway.
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular metabolism and longevity.[16][17] Activation of SIRT1 by resveratrol leads to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis.[17] This enhances mitochondrial function and reduces oxidative stress, contributing to improved metabolic health.[16]
Experimental Protocols
The following outlines the general experimental design for the preclinical study comparing this compound and stevioside.
Animal Model and Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice are typically used.
-
Acclimatization: Mice are acclimatized for a week before the experiment.
-
Diet: A high-fat diet (HFD), often providing 60% of calories from fat, is used to induce obesity and metabolic syndrome. A control group receives a standard chow diet.
-
Induction Period: The HFD is administered for a period of 6-8 weeks to establish the obese phenotype.
Compound Administration
-
Grouping: Mice are divided into several groups: Control, HFD, HFD + this compound (different doses), and HFD + Positive Control (e.g., Stevioside).
-
Administration: The compounds are typically administered daily via oral gavage.
-
Duration: The treatment period usually lasts for several weeks (e.g., 7 weeks).
Experimental Workflow
Figure 5. General experimental workflow for preclinical studies.
Biochemical and Molecular Analyses
-
Blood Collection: Blood samples are collected to measure fasting blood glucose, insulin, triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Tissue Collection: Adipose tissue (subcutaneous and visceral) and liver are collected for weight measurement and further analysis.
-
Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of genes related to adipogenesis, lipogenesis, and thermogenesis using quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Western blotting is used to measure the protein levels and activation states of key signaling molecules (e.g., AMPK, SIRT1).
Conclusion
This compound demonstrates significant potential in mitigating metabolic disorders, with effects comparable or, in some aspects, superior to stevioside in preclinical models. Its unique mechanism involving the BDNF-TrkB pathway in the hypothalamus sets it apart from other natural compounds like berberine, curcumin, and resveratrol, which primarily act through pathways like AMPK, PPARγ, and SIRT1, respectively.
While direct comparative clinical trials are lacking, the available evidence suggests that all these natural compounds offer promising avenues for the development of novel therapies for metabolic diseases. Further research, particularly well-controlled clinical trials, is necessary to establish the relative efficacy and safety of this compound in human populations and to directly compare its performance against other leading natural compounds. This guide provides a foundational overview to aid researchers and drug development professionals in navigating the current landscape of natural compounds for metabolic health.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. No Beneficial Effects of Resveratrol on the Metabolic Syndrome: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Metabolic benefits of curcumin supplementation in patients with metabolic syndrome: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of resveratrol supplementation in patients with type 2 diabetes, metabolic syndrome, and nonalcoholic fatty liver disease: an umbrella review of meta-analyses of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential effects of curcumin on peroxisome proliferator-activated receptor-γ in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol Use in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Independent Laboratory Validation of Phyllodulcin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllodulcin, a natural isocoumarin derivative extracted from the leaves of Hydrangea macrophylla var. thunbergii, has garnered significant scientific interest for its therapeutic potential beyond its traditional use as a natural sweetener. This guide provides an objective comparison of this compound's performance against relevant alternatives in key therapeutic areas, supported by experimental data from independent laboratory validations. Detailed methodologies for pivotal experiments are presented, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
I. Management of Obesity and Metabolic Disorders
Independent studies have highlighted this compound's potential in combating obesity and related metabolic dysfunctions. A key study compared the effects of this compound to stevioside, a widely used natural sweetener, in a high-fat diet (HFD)-induced obese mouse model.
Data Presentation: this compound vs. Stevioside in HFD-Induced Obese Mice
| Parameter | High-Fat Diet (Control) | Stevioside (40 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Plasma Triglycerides | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Plasma Total Cholesterol | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Plasma LDL Cholesterol | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Plasma Leptin | Significantly Increased | No Significant Change | Reduced | Significantly Reduced (17.6% inhibition) |
| Plasma Adiponectin | Significantly Decreased | No Significant Change | Significantly Increased | Significantly Increased |
| Fasting Blood Glucose | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Subcutaneous Fat Mass | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Leptin mRNA (Subcutaneous Fat) | Upregulated | No Significant Change | Downregulated (61.3%) | Downregulated (79.2%) |
| C/EBPα mRNA (Subcutaneous Fat) | Upregulated | Significantly Lowered | Significantly Lowered | Markedly Suppressed (72.7%) |
| PPARγ mRNA (Subcutaneous Fat) | Upregulated | Significantly Lowered | Significantly Lowered | Markedly Suppressed (78.7%) |
| SREBP-1c mRNA (Subcutaneous Fat) | Upregulated | Significantly Lowered | Significantly Lowered | Markedly Suppressed (93.6%) |
| Prdm16 mRNA (Fat Browning) | No Significant Change | No Significant Change | Increased | Increased 3.4-fold |
| UCP1 mRNA (Fat Browning) | No Significant Change | No Significant Change | Increased | Increased 3.24-fold |
| PGC-1α mRNA (Fat Browning) | No Significant Change | No Significant Change | Increased | Increased 5.23-fold |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model:
-
Animal Model: Male C57BL/6J mice.
-
Induction of Obesity: Mice were fed a 60% high-fat diet (HFD) for 6 weeks.
-
Treatment: Following obesity induction, mice were supplemented with this compound (20 or 40 mg/kg body weight/day) or stevioside (40 mg/kg body weight/day) via gavage for 7 weeks alongside the HFD. A control group received the HFD without supplementation.
-
Data Collection: Body weight and food intake were monitored weekly. At the end of the treatment period, blood samples were collected for analysis of plasma lipids, glucose, leptin, and adiponectin. Subcutaneous fat tissue was collected for gene expression analysis.
-
Gene Expression Analysis: Total RNA was extracted from subcutaneous fat tissue, and the mRNA expression levels of genes related to adipogenesis, lipogenesis, and fat browning were determined using quantitative real-time PCR (qRT-PCR).
Signaling Pathway and Experimental Workflow
II. Neuroprotective Effects in Alzheimer's Disease
Recent independent research has positioned this compound as a promising candidate for Alzheimer's disease (AD) therapy. Studies using the 5XFAD transgenic mouse model of AD have demonstrated its ability to interfere with the core pathology of the disease.
Data Presentation: this compound in a 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Wild-Type Mice | 5XFAD Mice (Control) | 5XFAD Mice + this compound |
| Memory Function | Normal | Impaired | Significantly Improved |
| Amyloid-β (Aβ) Deposition (Hippocampus) | Minimal | Significant | Reduced |
| Microglia Activation (Hippocampus) | Low | High | Inhibited |
| Astrocyte Activation (Hippocampus) | Low | High | Inhibited |
| Synaptic Plasticity (LTP) | Normal | Impaired | Improved |
| Aβ Aggregation (in vitro) | N/A | N/A | Inhibited (Concentration-dependent) |
| Pre-aggregated Aβ (in vitro) | N/A | N/A | Decomposed (Concentration-dependent) |
| Aβ-induced Cytotoxicity (in vitro) | N/A | High | Inhibited |
Experimental Protocols
5XFAD Mouse Model of Alzheimer's Disease:
-
Animal Model: Male 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the development of amyloid plaques. Wild-type littermates serve as controls.
-
Treatment: Mice were orally administered with this compound or a vehicle control once every three days for a month.
-
Behavioral Analysis: Memory function was assessed using standard behavioral tests such as the Morris water maze or passive avoidance test.
-
Histological Analysis: After the treatment period, brain tissue was collected and sectioned. Immunohistochemistry was used to visualize and quantify amyloid-β plaques, as well as markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) in the hippocampus.
-
Electrophysiology: Long-term potentiation (LTP), a cellular correlate of learning and memory, was measured in hippocampal slices to assess synaptic plasticity.
In Vitro Amyloid-β Aggregation Assays:
-
Aβ Aggregation Inhibition: Synthetic amyloid-β peptides were incubated with and without various concentrations of this compound. The extent of aggregation was monitored over time using techniques such as Thioflavin T (ThT) fluorescence assay.
-
Disaggregation of Pre-formed Fibrils: Pre-aggregated amyloid-β fibrils were incubated with this compound, and the level of fibril disaggregation was measured.
-
Cell Viability Assay: Neuroblastoma cells were exposed to amyloid-β aggregates in the presence or absence of this compound, and cell viability was assessed using methods like the MTT assay to determine this compound's protective effect against Aβ-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
III. Antioxidant and Anti-inflammatory Potential
While comprehensive comparative studies are still emerging, preliminary evidence from independent labs suggests that this compound possesses notable antioxidant and anti-inflammatory properties.
Antioxidant Activity
A study utilizing the nematode Caenorhabditis elegans as an in vivo model demonstrated that a this compound-rich hexane extract of Hydrangea macrophylla significantly decreased the accumulation of reactive oxygen species (ROS) and increased survival rates under oxidative stress. This effect was attributed to the enhanced activity of the antioxidant enzyme catalase.
Experimental Protocol: C. elegans Oxidative Stress Model
-
Model Organism: Wild-type C. elegans.
-
Treatment: Worms were cultured on media supplemented with a this compound-rich extract.
-
Oxidative Stress Induction: Treated and control worms were exposed to an ROS-generating agent (e.g., juglone).
-
Outcome Measures: Survival rates were monitored over time. Intracellular ROS levels were quantified using fluorescent probes. Catalase activity was measured in worm lysates.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. While direct comparative IC50 values for this compound's anti-inflammatory activity are not yet widely available in the literature, its ability to suppress inflammation in diabetic mouse models has been documented.
Conclusion
The presented data from independent laboratory validations strongly support the therapeutic potential of this compound in several key areas of human health. In the context of metabolic disorders, this compound demonstrates comparable, and in some aspects superior, efficacy to stevioside in improving metabolic parameters in preclinical models. For Alzheimer's disease, this compound shows promise as a multi-target agent capable of addressing both amyloid pathology and neuroinflammation. Its antioxidant and anti-inflammatory properties further broaden its potential therapeutic applications. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in these and other conditions. This guide serves as a foundational resource for scientists and drug development professionals interested in exploring the potential of this compelling natural compound.
Safety Operating Guide
Proper Disposal of Phyllodulcin in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive guidance on the proper disposal procedures for Phyllodulcin, ensuring the safety of laboratory staff and compliance with standard environmental regulations. This compound, a natural dihydroisocoumarin extracted from Hydrangea species, is recognized for its intense sweetness and is generally considered non-hazardous. However, adherence to systematic disposal protocols is essential for maintaining a safe and responsible laboratory environment.
Chemical and Physical Properties
A summary of this compound's key properties is presented below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molar Mass | 286.27 g/mol [1] |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in ethanol and water |
| Hazard Classification | Generally considered non-hazardous |
Disposal Protocol for Uncontaminated this compound
Pure, uncontaminated this compound is classified as a non-hazardous solid organic waste. The following step-by-step procedure should be followed for its disposal:
-
Packaging: Securely package the solid this compound waste in a primary container, such as a sealed plastic bag or a labeled screw-top container.
-
Labeling: Clearly label the primary container as "this compound Waste (Non-Hazardous)".
-
Secondary Containment: Place the labeled primary container into a larger, durable secondary container designated for non-hazardous laboratory waste. This container should be clearly marked as "Non-Hazardous Solid Waste for Disposal".
-
Disposal: The secondary container can then be disposed of in the regular solid waste stream, in accordance with institutional and local regulations for non-hazardous laboratory waste.[2]
Disposal of Contaminated Materials
Materials such as gloves, paper towels, and glassware that have come into contact with this compound should be disposed of based on the nature of the contaminating substance.
-
Non-Hazardous Contamination: If the contaminating substance is also non-hazardous, the materials can be disposed of as regular laboratory trash.
-
Hazardous Contamination: If this compound has been used with or is contaminated by hazardous chemicals (e.g., flammable solvents, toxic reagents), the resulting waste must be treated as hazardous. This waste must be segregated and disposed of following the specific protocols for the hazardous substance involved. Consult your institution's hazardous waste management guidelines for detailed instructions.
Experimental Workflow for Disposal
The logical flow for the disposal of this compound and associated materials is outlined in the diagram below. This workflow ensures that all waste is correctly identified, segregated, and disposed of in a safe and compliant manner.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations. If you are uncertain about a disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for assistance.
References
Essential Safety and Logistics for Handling Phyllodulcin in a Research Environment
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Phyllodulcin. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Boiling Point | 540.64 °C (estimated) | [2] |
| Flash Point | 206.20 °C (estimated) | [2] |
| Solubility in Water | 166.3 mg/L @ 25 °C (estimated) | [2] |
| Solubility in Ethanol | ~100 mg/mL | [1] |
| Solubility in DMSO | >100 mg/mL | [1] |
| Purity (as supplied for research) | 95.00 to 100.00% | [2] |
| Sweetness (relative to sucrose) | 400-800 times | [3][4] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure.[5]
-
Eye Protection : Chemical splash goggles that meet ANSI Z87.1 standards should be worn.[6]
-
Hand Protection : Nitrile gloves are recommended.[7] Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated.
-
Body Protection : A standard laboratory coat should be worn to protect against incidental contact.[7]
-
Respiratory Protection : Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities of powder, a respirator may be necessary based on a risk assessment.
Operational Plan: From Reception to Experimental Use
This section provides a step-by-step guide for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled as "this compound" with its CAS number (21499-23-0).
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent degradation.
-
For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere.[8]
3. Preparation of Solutions (for experimental use):
-
All handling of solid this compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Weighing : Use a spatula to handle the solid compound. Avoid creating dust.
-
Dissolving :
-
For aqueous solutions, note the low water solubility. Gentle heating may be required.
-
For organic solutions, this compound is readily soluble in ethanol and DMSO.[1] When preparing a stock solution in DMSO for in vivo studies, a common protocol involves diluting the DMSO stock with other vehicles like PEG300, Tween-80, and saline to create the final working solution.[8]
-
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Always wear the appropriate PPE as outlined above.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Unused Solid this compound and Concentrated Stock Solutions : These should be disposed of as chemical waste through your institution's hazardous waste management program. Do not dispose of them down the drain or in regular trash.
-
Contaminated Labware :
-
Disposable items (e.g., pipette tips, tubes, gloves): Collect in a designated, labeled hazardous waste container.
-
Reusable glassware : Rinse with a suitable solvent (e.g., ethanol) in a chemical fume hood. The rinsate should be collected as hazardous waste. After decontamination, the glassware can be washed normally.
-
-
Spill Cleanup :
-
For small spills of solid this compound, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. This compound, 480-46-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 7. mdpi.com [mdpi.com]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
